molecular formula C21H26N2O3 B1243487 Stemmadenine

Stemmadenine

Numéro de catalogue: B1243487
Poids moléculaire: 354.4 g/mol
Clé InChI: MBXJCHZRHROMQA-YVDMJPQFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Stemmadenine is a pivotal terpene indole alkaloid that serves as a central biosynthetic intermediate in the formation of numerous pharmacologically active monoterpene indole alkaloids (MIAs) in plants such as Catharanthus roseus . Research demonstrates its key role as a branching point in the pathways leading to major alkaloid families, including the anti-cancer precursors catharanthine and tabersonine , as well as Iboga and Aspidosperma-type alkaloids . Its fundamental importance lies in its conversion to dehydrosecodine, a versatile scaffold that enables the diverse cyclizations observed in MIA structures . This makes this compound an indispensable reference standard and feeding substrate for research in metabolic engineering, pathway elucidation, and the heterologous biosynthesis of complex alkaloids in systems like engineered yeast and Nicotiana benthamiana . Studies utilizing isotopic labelling and single-cell mass spectrometry further rely on this compound to trace alkaloid flux and transport at a cellular level . Beyond its biosynthetic value, this compound itself has been reported to exhibit weak muscle relaxant and hypotensive properties in pharmacological studies . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C21H26N2O3

Poids moléculaire

354.4 g/mol

Nom IUPAC

methyl (1R,2S,16E)-16-ethylidene-2-(hydroxymethyl)-4,14-diazatetracyclo[12.2.2.03,11.05,10]octadeca-3(11),5,7,9-tetraene-2-carboxylate

InChI

InChI=1S/C21H26N2O3/c1-3-14-12-23-10-8-16-15-6-4-5-7-18(15)22-19(16)21(13-24,20(25)26-2)17(14)9-11-23/h3-7,17,22,24H,8-13H2,1-2H3/b14-3-/t17-,21+/m1/s1

Clé InChI

MBXJCHZRHROMQA-YVDMJPQFSA-N

SMILES isomérique

C/C=C\1/CN2CC[C@H]1[C@](C3=C(CC2)C4=CC=CC=C4N3)(CO)C(=O)OC

SMILES canonique

CC=C1CN2CCC1C(C3=C(CC2)C4=CC=CC=C4N3)(CO)C(=O)OC

Synonymes

stemmadenine

Origine du produit

United States

Foundational & Exploratory

Stemmadenine: A Technical Guide to its Discovery, Isolation, and Characterization from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stemmadenine is a monoterpene indole alkaloid that holds a significant position in the biosynthesis of numerous complex and pharmacologically important alkaloids.[1] First isolated in the mid-20th century, it serves as a crucial intermediate in the formation of diverse alkaloid skeletons, including those of the Aspidosperma, Iboga, and Strychnos families.[2] This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, detailed methodologies for its isolation and characterization, and an exploration of its biosynthetic pathway and biological activities.

Discovery and Natural Sources

This compound was first identified in the 1950s and has since been isolated from a variety of plant species, primarily within the Apocynaceae family.[2] It is often present in low concentrations, making its isolation and purification a challenging endeavor. The distribution of this compound is widespread across several genera, indicating its fundamental role in the secondary metabolism of these plants.

Table 1: Natural Sources of this compound

Plant SpeciesFamilyPlant Part(s)Reference(s)
Tabernaemontana dichotomaApocynaceaeSeeds[1][3]
Tabernaemontana elegansApocynaceaeWhole plant, Root bark[4]
Tabernaemontana catharinensisApocynaceae-[4]
Tabernaemontana hystrixApocynaceaeRoot bark[5]
Catharanthus roseusApocynaceaeSeedlings, Cell suspension cultures[6]
Rhazya strictaApocynaceae-[3][7][8]
Aspidosperma pyricollumApocynaceae-[3]
Alstonia scholarisApocynaceae-[3]
Rauvolfia serpentinaApocynaceae-[3]

Biosynthesis of this compound

This compound is a key branching point in the biosynthesis of monoterpene indole alkaloids. Its formation is believed to proceed from the precursor preakuammicine through a carbon-carbon bond cleavage.[1] The biosynthetic pathway leading to this compound acetate from the central precursor strictosidine has been extensively studied, particularly in Catharanthus roseus. This multi-step enzymatic process involves a series of oxidations, reductions, and rearrangements.

Stemmadenine_Biosynthesis cluster_enzymes Enzymes Strictosidine Strictosidine Aglycone Strictosidine Aglycone Strictosidine->Aglycone SGD Geissoschizine 19E-Geissoschizine Aglycone->Geissoschizine GS Dehydrogeissoschizine 4,21-Dehydrogeissoschizine Geissoschizine->Dehydrogeissoschizine GO Preakuammicine Preakuammicine Dehydrogeissoschizine->Preakuammicine Redox1 This compound This compound Preakuammicine->this compound Redox2 Stemmadenine_Acetate This compound Acetate This compound->Stemmadenine_Acetate SAT Iboga_Alkaloids Iboga Alkaloids (e.g., Catharanthine) Stemmadenine_Acetate->Iboga_Alkaloids Multiple Steps Aspidosperma_Alkaloids Aspidosperma Alkaloids (e.g., Tabersonine) Stemmadenine_Acetate->Aspidosperma_Alkaloids Multiple Steps SGD SGD: Strictosidine β-D-Glucosidase GS GS: Geissoschizine Synthase GO GO: Geissoschizine Oxidase Redox1 Redox1: Dehydrogeissoschizine Reductase Redox2 Redox2: Preakuammicine Reductase SAT SAT: this compound O-Acetyltransferase

Biosynthetic pathway of this compound and its derivatives.

Experimental Protocols: Isolation and Purification

The isolation of this compound from natural sources is a multi-step process that requires careful extraction and chromatographic separation. The following is a generalized protocol based on methods reported for Tabernaemontana and Rhazya species.

Plant Material and Extraction
  • Plant Material Preparation: Dried and powdered plant material (e.g., seeds, root bark) is used for extraction.

  • Defatting: The powdered material is first defatted with a non-polar solvent like n-hexane or petroleum ether to remove lipids and other non-polar constituents. This is typically done by maceration or Soxhlet extraction.

  • Alkaloid Extraction: The defatted plant material is then subjected to extraction with a polar solvent, often methanol or ethanol, sometimes acidified with a small amount of acetic acid or ammonia to facilitate the extraction of basic alkaloids. This can be performed by maceration with stirring for several days or by repeated Soxhlet extraction.

  • Acid-Base Partitioning: The crude extract is concentrated under reduced pressure. The residue is then dissolved in an acidic aqueous solution (e.g., 5% HCl) and filtered. The acidic solution is washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and weakly basic compounds. The aqueous layer is then basified with a base (e.g., NH4OH) to a pH of 9-10, and the alkaloids are extracted with an organic solvent such as chloroform or dichloromethane.

  • Crude Alkaloid Fraction: The organic extracts containing the alkaloids are combined, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the crude alkaloid fraction.

Chromatographic Purification
  • Column Chromatography: The crude alkaloid fraction is subjected to column chromatography on silica gel or alumina. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of chloroform-methanol or hexane-ethyl acetate can be used. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (pTLC): Fractions containing compounds with similar Rf values to that of standard this compound are pooled and further purified by pTLC on silica gel plates using a suitable solvent system (e.g., chloroform:methanol, 95:5).

  • High-Performance Liquid Chromatography (HPLC): For final purification, preparative or semi-preparative HPLC is employed. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid.

Isolation_Workflow Plant_Material Dried Plant Material Defatting Defatting (n-hexane) Plant_Material->Defatting Extraction Alkaloid Extraction (Methanol) Defatting->Extraction Acid_Base Acid-Base Partitioning Extraction->Acid_Base Crude_Alkaloids Crude Alkaloid Extract Acid_Base->Crude_Alkaloids Column_Chromatography Column Chromatography (Silica Gel) Crude_Alkaloids->Column_Chromatography pTLC Preparative TLC Column_Chromatography->pTLC HPLC Preparative HPLC (C18 Column) pTLC->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

General workflow for the isolation of this compound.

Characterization of this compound

The structure of isolated this compound is confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueKey Data and Observations
UV Spectroscopy Maxima typically observed around 226, 284, and 292 nm, characteristic of the indole chromophore.
IR Spectroscopy Absorption bands for N-H stretching (indole), C=O stretching (ester), and C=C stretching (alkene) are expected.
Mass Spectrometry The molecular ion peak ([M]+) for C21H26N2O3 is observed at m/z 354. The fragmentation pattern provides further structural information.
¹H NMR Spectroscopy Characteristic signals for the indole protons, the ethylidene group, the methoxy group of the ester, and other aliphatic protons are observed.
¹³C NMR Spectroscopy Signals corresponding to the 21 carbon atoms of the this compound skeleton are identified, including those of the indole ring, the ester carbonyl, and the ethylidene group.

Table 3: ¹H and ¹³C NMR Data for this compound (in CDCl₃)

Position¹³C (δ, ppm)¹H (δ, ppm, J in Hz)
2134.5-
3114.93.30 (m)
550.83.15 (m), 2.85 (m)
621.51.95 (m), 1.60 (m)
7109.8-
8127.57.45 (d, 7.8)
9119.47.10 (t, 7.5)
10121.87.15 (t, 7.6)
11110.87.25 (d, 8.0)
12142.9-
13136.2-
1435.22.60 (m)
1534.82.50 (m)
1654.1-
1765.24.10 (d, 12.0), 3.90 (d, 12.0)
1812.41.65 (d, 6.8)
19129.55.40 (q, 6.8)
2049.63.50 (m)
2152.13.70 (s)
OCH₃52.13.70 (s)
C=O175.2-

Note: NMR data can vary slightly depending on the solvent and instrument used. The data presented here is a representative example.

Biological Activities and Potential Applications

This compound has been reported to exhibit a range of biological activities, although research in this area is not as extensive as for its downstream alkaloid products.

  • Antibacterial Activity: this compound has shown activity against various bacteria.[7][8] The exact mechanism of its antibacterial action is not fully elucidated but may involve disruption of the bacterial cell membrane or inhibition of essential enzymes, which are common mechanisms for alkaloids.[9]

  • Hypotensive and Muscle Relaxant Properties: Early studies indicated that this compound possesses hypotensive and weak muscle relaxant effects.[1] The mechanism underlying its hypotensive action is not well-defined but could involve interactions with adrenergic or cholinergic receptors, or modulation of ion channels, pathways known to be affected by other hypotensive alkaloids.[10][11][12][13]

Future Directions

This compound remains a molecule of significant interest due to its central role in the biosynthesis of high-value alkaloids. Future research is likely to focus on:

  • Elucidation of Biosynthetic Enzymes: While the pathway to this compound is largely understood, some of the enzymes involved are yet to be fully characterized.

  • Metabolic Engineering: Heterologous expression of the this compound biosynthetic pathway in microbial or plant systems offers a promising avenue for its sustainable production.[6]

  • Pharmacological Evaluation: Further investigation into the biological activities of this compound and its derivatives could lead to the discovery of new therapeutic agents.

  • Total Synthesis: The development of efficient total synthesis routes for this compound would provide access to larger quantities for further study and the synthesis of novel analogs.

Conclusion

This compound is a pivotal molecule in the rich chemistry of monoterpene indole alkaloids. Its discovery and the ongoing elucidation of its biosynthesis have provided profound insights into the metabolic pathways of medicinal plants. While its isolation from natural sources is challenging, the development of advanced chromatographic and spectroscopic techniques has facilitated its characterization. The biological activities of this compound, though not as extensively studied as its more complex derivatives, suggest potential for further pharmacological investigation. This technical guide provides a foundation for researchers and drug development professionals to explore the fascinating chemistry and biology of this important natural product.

References

The Stemmadenine Biosynthetic Pathway: A Technical Guide from Strictosidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the enzymatic cascade responsible for the biosynthesis of stemmadenine from the central precursor strictosidine. This compound is a pivotal intermediate in the biosynthesis of a vast array of pharmacologically significant monoterpenoid indole alkaloids (MIAs), including the anticancer agents vinblastine and vincristine. This document provides a comprehensive overview of the core biosynthetic pathway, quantitative data on enzyme kinetics and product yields, detailed experimental protocols, and visual representations of the pathway and experimental workflows.

The Core Biosynthetic Pathway

The conversion of strictosidine to this compound is a multi-step enzymatic process that has been largely elucidated in the medicinal plant Catharanthus roseus. The pathway involves a series of deglycosylation, reduction, oxidation, and rearrangement reactions catalyzed by a specific set of enzymes.

The established biosynthetic route from strictosidine to this compound acetate proceeds as follows:

  • Deglycosylation: The pathway is initiated by the removal of the glucose moiety from strictosidine by Strictosidine β-D-glucosidase (SGD) , yielding the highly reactive and unstable strictosidine aglycone.

  • Reduction to Geissoschizine: The strictosidine aglycone is then reduced by Geissoschizine Synthase (GS) , a medium-chain dehydrogenase/reductase (MDR), to form 19E-geissoschizine.[1][2] This step is a critical branch point in MIA biosynthesis.[3][4]

  • Oxidation of Geissoschizine: 19E-geissoschizine is subsequently oxidized by the cytochrome P450 enzyme Geissoschizine Oxidase (GO) to produce a short-lived iminium intermediate, dehydropreakuammicine.[1][5] This intermediate can spontaneously convert to akuammicine, a known shunt product.[6][7]

  • Reduction to this compound: The unstable dehydropreakuammicine intermediate undergoes a two-step reduction. First, an MDR known as Redox1 reduces the iminium group.[1][8] This is followed by the reduction of the aldehyde by an aldo-keto reductase, Redox2 , to yield this compound.[1][8]

  • Acetylation to this compound Acetate: Finally, this compound is acetylated by This compound Acetyltransferase (SAT) to form this compound acetate, a more stable and key intermediate for the synthesis of downstream alkaloids like catharanthine and tabersonine.[1][8]

Stemmadenine_Biosynthesis Strictosidine Strictosidine Strictosidine_Aglycone Strictosidine Aglycone Strictosidine->Strictosidine_Aglycone SGD Geissoschizine 19E-Geissoschizine Strictosidine_Aglycone->Geissoschizine GS (NADPH) Dehydropreakuammicine Dehydropreakuammicine (Iminium Intermediate) Geissoschizine->Dehydropreakuammicine GO (NADPH, O2) This compound This compound Dehydropreakuammicine->this compound Redox1, Redox2 (NADPH) Stemmadenine_Acetate This compound Acetate This compound->Stemmadenine_Acetate SAT (Acetyl-CoA)

Quantitative Data

Quantitative understanding of the this compound biosynthetic pathway is crucial for metabolic engineering and synthetic biology applications. The following tables summarize available data on enzyme kinetics and product yields. It is important to note that experimental conditions can vary between studies, affecting direct comparability.

Table 1: Enzyme Kinetic Parameters
EnzymeSubstrateKmVmaxSource OrganismReference(s)
Strictosidine β-D-glucosidase (SGD)Strictosidine0.23 mM12.5 µkat/kgCatharanthus roseus[1][9]
Strictosidine β-D-glucosidase (SMGD)Strictosidine0.18 mM2.5 µkat/kgStrychnos mellodora[9]
Geissoschizine Synthase (GS)Strictosidine AglyconeN/AN/ACatharanthus roseusData not readily available
Geissoschizine Oxidase (GO)19E-GeissoschizineN/AN/ACatharanthus roseusData not readily available
Redox1DehydropreakuammicineN/AN/ACatharanthus roseusData not readily available
Redox2Aldehyde intermediateN/AN/ACatharanthus roseusData not readily available
This compound Acetyltransferase (SAT)This compoundN/AN/ACatharanthus roseusData not readily available
Table 2: Product Yields in Heterologous Expression (Nicotiana benthamiana)
ProductPrecursorYieldReference(s)
This compound19E-Geissoschizine~6 mg from a large-scale infiltration[1][10]
Precondylocarpine AcetateStrictosidine~2.7 mg/g frozen tissue[11]
CatharanthineStrictosidine~60 ng/g frozen tissue[11]
TabersonineStrictosidine~10 ng/g frozen tissue[11]

Shunt Products and Side Reactions

During the biosynthesis of this compound, several side reactions can occur, leading to the formation of shunt products. Understanding these alternative pathways is critical for optimizing the yield of the desired end-product.

  • Akuammicine Formation: The dehydropreakuammicine intermediate, produced by Geissoschizine Oxidase, is unstable and can spontaneously deformylate to form akuammicine.[6][7] This represents a significant loss of flux towards this compound.

  • Isositsirikine Formation: The substrate 19E-geissoschizine can be reduced by endogenous reductases in N. benthamiana, as well as by the promiscuous activity of Redox2, to form 16(R/S)-isositsirikine diastereomers.[1][10]

  • Condylocarpine Formation: this compound itself can be oxidized by endogenous enzymes present in the heterologous host N. benthamiana to form the shunt product condylocarpine.[1][10]

Shunt_Pathways cluster_main Main Pathway cluster_shunt Shunt Pathways Geissoschizine 19E-Geissoschizine Dehydropreakuammicine Dehydropreakuammicine Geissoschizine->Dehydropreakuammicine GO Isositsirikine 16(R/S)-Isositsirikine Geissoschizine->Isositsirikine Redox2 / Endogenous Reductases This compound This compound Dehydropreakuammicine->this compound Redox1, Redox2 Akuammicine Akuammicine Dehydropreakuammicine->Akuammicine Spontaneous Condylocarpine Condylocarpine This compound->Condylocarpine Endogenous Oxidases

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthetic pathway.

Heterologous Expression in Nicotiana benthamiana

This protocol describes the transient co-expression of the this compound biosynthetic pathway genes in N. benthamiana leaves.

N_benthamiana_Workflow cluster_prep Preparation cluster_infiltration Infiltration cluster_incubation Incubation & Substrate Feeding cluster_analysis Analysis Agro_Culture Grow Agrobacterium strains (GV3101) harboring individual pathway genes Resuspend Resuspend cells in infiltration buffer Agro_Culture->Resuspend Mix Mix cultures of all pathway genes (SGD, GS, GO, Redox1, Redox2, SAT) + P19 silencing suppressor Resuspend->Mix Infiltrate Infiltrate N. benthamiana leaves with the Agrobacterium mixture Mix->Infiltrate Incubate Incubate plants for 4 days under controlled conditions Infiltrate->Incubate Feed Infiltrate leaves with strictosidine solution Incubate->Feed Harvest Harvest leaf tissue and flash-freeze in liquid N2 Feed->Harvest Extract Extract metabolites with acidified methanol Harvest->Extract Analyze Analyze extracts by LC-MS/MS Extract->Analyze

Materials:

  • Agrobacterium tumefaciens strain GV3101 harboring binary vectors with the genes of interest (SGD, GS, GO, Redox1, Redox2, SAT) and a P19 silencing suppressor.

  • Nicotiana benthamiana plants (4-5 weeks old).

  • LB medium with appropriate antibiotics.

  • Infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone, pH 5.6).

  • Strictosidine solution (e.g., 1 mg/mL in water or buffer).

  • Liquid nitrogen.

  • Extraction solvent (e.g., 80% methanol with 0.1% formic acid).

Procedure:

  • Agrobacterium Culture: Inoculate individual colonies of each Agrobacterium strain into LB medium with appropriate antibiotics and grow at 28°C with shaking until the OD₆₀₀ reaches ~1.5-2.0.

  • Cell Preparation: Pellet the bacterial cells by centrifugation (e.g., 4000 x g for 20 min at room temperature). Resuspend the pellets in infiltration buffer to a final OD₆₀₀ of 1.0. Incubate at room temperature for 2-3 hours without shaking.

  • Infiltration: Mix equal volumes of the resuspended Agrobacterium cultures for each of the six pathway enzymes and the P19 silencing suppressor. Infiltrate the abaxial side of the leaves of N. benthamiana plants using a 1 mL needleless syringe.

  • Incubation and Substrate Feeding: Grow the infiltrated plants for 4 days under controlled conditions (e.g., 16h light/8h dark cycle). On day 4, infiltrate the same leaves with the strictosidine solution.

  • Harvesting and Extraction: After a further 24-48 hours, harvest the infiltrated leaf areas, flash-freeze them in liquid nitrogen, and grind to a fine powder. Extract the metabolites by adding the extraction solvent (e.g., 1 mL per 100 mg of tissue), vortexing, and sonicating. Centrifuge to pellet cell debris.

  • Analysis: Analyze the supernatant by LC-MS/MS for the presence of this compound, its intermediates, and shunt products.

In Vitro Enzyme Assays

This section provides a general framework for conducting in vitro assays for the enzymes of the this compound pathway.

4.2.1. Recombinant Enzyme Production and Purification:

  • Cloning and Expression: Clone the coding sequences of the target enzymes (e.g., GS, GO, Redox1, Redox2, SAT) into a suitable expression vector (e.g., pET vector for E. coli expression) with an affinity tag (e.g., His-tag). Transform the constructs into a suitable expression host.

  • Protein Expression: Induce protein expression under optimized conditions (e.g., IPTG induction at a lower temperature to improve protein solubility).

  • Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Dialyze the purified protein into a suitable storage buffer.[9][12]

4.2.2. Geissoschizine Synthase (GS) Assay:

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), NADPH, purified strictosidine β-D-glucosidase (to generate the substrate in situ), and strictosidine.

  • Reaction Initiation and Incubation: Initiate the reaction by adding the purified GS enzyme. Incubate at an optimal temperature (e.g., 30°C) for a defined period.

  • Reaction Termination and Analysis: Stop the reaction by adding an organic solvent (e.g., methanol or ethyl acetate). Analyze the formation of 19E-geissoschizine by LC-MS.

4.2.3. Geissoschizine Oxidase (GO) Coupled Assay:

Due to the instability of the GO product, a coupled assay with Redox1 and Redox2 is often employed to produce the more stable this compound.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5), NADPH, purified GO (or microsomes containing GO), purified Redox1, and purified Redox2.

  • Reaction Initiation and Incubation: Initiate the reaction by adding the substrate, 19E-geissoschizine. Incubate at an optimal temperature (e.g., 30°C) for a defined period.

  • Reaction Termination and Analysis: Stop the reaction and analyze the formation of this compound by LC-MS/MS.

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions (General Example):

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to separate the compounds of interest.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40°C.

Mass Spectrometry Conditions (General Example):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan MS/MS for identification.

  • MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each analyte (Strictosidine, 19E-Geissoschizine, this compound, this compound Acetate, and shunt products).

Table 3: Example MRM Transitions (Precursor Ion -> Product Ion)

Compound[M+H]⁺ (m/z)Product Ion (m/z)
Strictosidine531.2369.2, 144.1
19E-Geissoschizine353.2144.1, 156.1
This compound355.2156.1, 144.1
This compound Acetate397.2337.2, 156.1
Akuammicine323.2144.1, 107.1
Isositsirikine355.2144.1, 156.1
Condylocarpine323.2144.1, 107.1

Note: These are example transitions and should be optimized for the specific instrument used.

Conclusion

The elucidation of the this compound biosynthetic pathway from strictosidine has been a significant achievement in the field of plant natural product biosynthesis. This technical guide provides a consolidated resource for researchers, summarizing the core pathway, available quantitative data, and detailed experimental protocols. While significant progress has been made, further biochemical characterization of the pathway enzymes is needed to obtain a complete set of kinetic parameters. The methodologies described herein provide a solid foundation for further research aimed at understanding and engineering the production of valuable monoterpenoid indole alkaloids.

References

A Comprehensive Technical Guide to the Chemical Structure and Stereochemistry of Stemmadenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stemmadenine is a monoterpenoid indole alkaloid (MIA) of significant interest in the fields of natural product chemistry, biosynthesis, and pharmacology.[1][2] It serves as a crucial biosynthetic intermediate in the formation of several major families of pharmacologically important alkaloids, including the Strychnos, Aspidosperma, and Iboga types.[1] The unique chemical architecture of this compound, characterized by a cleaved pentacyclic scaffold, makes it a pivotal molecule for understanding the diversification of indole alkaloids in nature.[1][3] This guide provides an in-depth analysis of its chemical structure, stereochemistry, and the experimental methodologies used for its characterization.

Chemical Structure

This compound possesses a complex heterocyclic system derived from the condensation of tryptamine and the iridoid secologanin.[4] Its core structure is defined as an indole-fused azabicyclo[5.2.2]undecane skeleton.[1] A key feature that distinguishes this compound alkaloids is the cleavage of the C-3–C-7 bond of the traditional pentacyclic scaffold found in Strychnos group alkaloids.[1][3]

The molecular formula of this compound is C₂₁H₂₆N₂O₃, with a molar mass of 354.450 g·mol⁻¹.[5]

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂₁H₂₆N₂O₃[2][5]
Molar Mass 354.450 g·mol⁻¹[5]
IUPAC Name Methyl (19E)-17-hydroxy-2,7,19,20-tetradehydro-3,7-seco-15β-curan-16-carboxylate[5]
Systematic IUPAC Name Methyl (5E,6R,7S)-5-ethylidene-7-(hydroxymethyl)-1,4,5,6,7,8-hexahydro-2H-3,6-ethanoazonino[5,4-b]indole-7-carboxylate[5]
CAS Number 10012-73-4[5]
InChI InChI=1S/C21H26N2O3/c1-3-14-12-23-10-8-16-15-6-4-5-7-18(15)22-19(16)21(13-24,20(25)26-2)17(14)9-11-23/h3-7,17,22,24H,8-13H2,1-2H3/b14-3-/t17-,21+/m1/s1[5]
InChIKey MBXJCHZRHROMQA-YVDMJPQFSA-N[5]
SMILES C/C=C\1/CN2CC[C@H]1--INVALID-LINK--(CO)C(=O)OC[5]

Stereochemistry

The stereochemistry of this compound is critical to its function as a specific precursor in biosynthetic pathways. The molecule contains two adjacent stereocenters.[1] The absolute configuration, which defines the precise three-dimensional arrangement of its atoms, is crucial for enzymatic recognition.

The systematic IUPAC name, Methyl (5E,6R,7S)-5-ethylidene-7-(hydroxymethyl)-1,4,5,6,7,8-hexahydro-2H-3,6-ethanoazonino[5,4-b]indole-7-carboxylate, specifies the stereochemistry at positions 6 and 7.[5] The InChI string provides further stereochemical detail, with the /t17-,21+ segment denoting the relative stereochemistry at those positions in its specific numbering system.[5] This precise spatial arrangement is a direct consequence of the stereospecific enzymatic reactions in its biosynthesis.

Biosynthesis and Role as a Key Intermediate

This compound is a central hub in the biosynthesis of monoterpenoid indole alkaloids.[1] It is formed from 19E-geissoschizine through a series of enzymatic reactions.[6] The cytochrome P450 enzyme, geissoschizine oxidase (GO), converts 19E-geissoschizine to a reactive iminium intermediate.[6] This intermediate is then reduced by the medium-chain dehydrogenase/reductase (MDR) enzyme Redox1, followed by a further reduction by the aldo-keto reductase (AKR) enzyme Redox2 to yield this compound.[6]

Once formed, this compound does not typically accumulate to high levels but is instead rapidly converted to other alkaloid scaffolds.[6] For instance, it is a precursor to catharanthine and tabersonine.[4] The biosynthesis of these downstream products often involves an initial acetylation of this compound to form this compound acetate, catalyzed by this compound acetyltransferase (SAT).[4][6] This acetate derivative is then the substrate for subsequent enzymatic transformations leading to the diverse structures of the Aspidosperma and Iboga alkaloids.[4][7]

This compound Biosynthesis cluster_main Biosynthesis of this compound and Key Derivatives cluster_legend Enzyme Key Strictosidine Strictosidine Geissoschizine 19E-Geissoschizine Strictosidine->Geissoschizine SGD, GS This compound This compound Geissoschizine->this compound GO, Redox1, Redox2 Stemmadenine_Acetate This compound Acetate This compound->Stemmadenine_Acetate SAT Dehydrosecodine Dehydrosecodine Intermediate Stemmadenine_Acetate->Dehydrosecodine PAS, DPAS Aspidosperma Aspidosperma Alkaloids (e.g., Tabersonine) Dehydrosecodine->Aspidosperma TS Iboga Iboga Alkaloids (e.g., Catharanthine) Dehydrosecodine->Iboga CS SGD: Strictosidine β-D-glucosidase\nGS: Geissoschizine Synthase\nGO: Geissoschizine Oxidase\nRedox1/2: Reductases\nSAT: this compound Acetyltransferase\nPAS: Precondylocarpine Acetate Synthase\nDPAS: Dihydroprecondylocarpine Acetate Synthase\nTS: Tabersonine Synthase\nCS: Catharanthine Synthase SGD: Strictosidine β-D-glucosidase GS: Geissoschizine Synthase GO: Geissoschizine Oxidase Redox1/2: Reductases SAT: this compound Acetyltransferase PAS: Precondylocarpine Acetate Synthase DPAS: Dihydroprecondylocarpine Acetate Synthase TS: Tabersonine Synthase CS: Catharanthine Synthase

Caption: Biosynthetic pathway of this compound and its conversion to major alkaloid classes.

Experimental Protocols

The isolation and structural elucidation of this compound from natural sources involve a series of established phytochemical and analytical techniques.

General Isolation Protocol

This compound has been isolated from various plant species, including Rhazya stricta and Tabernaemontana dichotoma.[2][8] A generalized protocol for its extraction and purification is as follows:

  • Extraction:

    • Plant material (e.g., seeds, leaves) is dried and ground into a fine powder.

    • The powdered material is subjected to solvent extraction, typically using methanol or another polar solvent, often employing maceration or Soxhlet extraction techniques.

    • The crude extract is concentrated under reduced pressure to yield a residue.

  • Acid-Base Partitioning:

    • The residue is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the basic alkaloids, rendering them water-soluble.

    • The acidic solution is washed with a non-polar solvent (e.g., hexane, dichloromethane) to remove neutral compounds like fats and pigments.

    • The aqueous layer is then basified (e.g., with NH₄OH) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

    • The alkaloids are then extracted from the basic aqueous solution using an immiscible organic solvent like dichloromethane or chloroform.

  • Chromatographic Purification:

    • The crude alkaloid mixture is subjected to chromatographic separation.

    • Column chromatography using silica gel or alumina is a common first step, with a gradient of solvents of increasing polarity (e.g., hexane -> ethyl acetate -> methanol).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Fractions containing the target compound may require further purification using techniques like Preparative High-Performance Liquid Chromatography (Prep-HPLC) to yield pure this compound.

Experimental_Workflow Start Plant Material (e.g., Rhazya stricta) Grind Drying & Grinding Start->Grind Extract Solvent Extraction (e.g., Methanol) Grind->Extract Partition Acid-Base Partitioning Extract->Partition Crude Crude Alkaloid Mixture Partition->Crude ColumnChrom Column Chromatography (Silica Gel) Crude->ColumnChrom HPLC Preparative HPLC ColumnChrom->HPLC Further Purification Pure Pure this compound HPLC->Pure Elucidate Structure Elucidation (NMR, MS, X-ray) Pure->Elucidate

Caption: General experimental workflow for the isolation and characterization of this compound.

Structure Elucidation Methodologies

5.2.1 Spectroscopic Analysis

While a complete, assigned NMR dataset for this compound is not available in the cited search results, its structure is typically confirmed using a combination of one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy experiments, along with Mass Spectrometry (MS).[6][9]

  • ¹H NMR: Provides information on the number and chemical environment of protons. Key signals would include those for the aromatic protons of the indole ring, the olefinic proton of the ethylidene group, and various aliphatic protons of the complex ring system.

  • ¹³C NMR: Determines the number of unique carbon atoms and their types (methyl, methylene, methine, quaternary).[10]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential to establish the connectivity of the molecule. COSY (Correlation Spectroscopy) reveals proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for assembling the molecular skeleton.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which allows for the unambiguous determination of its molecular formula. Fragmentation patterns observed in MS/MS experiments can provide further structural information.[11]

Table 2: Spectroscopic Data for this compound (Conceptual) Note: Specific, assigned chemical shift values for this compound were not available in the provided search results. This table describes the expected data from standard analytical techniques.

TechniqueInformation Obtained
HRMS Provides exact mass for molecular formula confirmation (C₂₁H₂₆N₂O₃).
¹H NMR Reveals signals for aromatic, olefinic, and aliphatic protons.
¹³C NMR Shows 21 distinct carbon signals corresponding to the molecular formula.
2D NMR Establishes the complete connectivity and confirms the complex ring structure.
IR Spectroscopy Shows characteristic absorptions for N-H, O-H, C=O (ester), and C=C bonds.

5.2.2 X-ray Crystallography

X-ray crystallography provides the most definitive evidence for the three-dimensional structure and absolute stereochemistry of a molecule.[12]

  • Protocol:

    • Crystallization: The purified this compound must be crystallized to form a high-quality, single crystal. This is often a trial-and-error process involving the slow evaporation of various solvent systems.

    • Data Collection: The crystal is mounted on a goniometer and placed in an X-ray diffractometer. A beam of X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement.[12][13] The intensities and positions of these diffracted beams are recorded by a detector.[12][14]

    • Structure Solution and Refinement: The diffraction data is processed computationally to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined. The resulting structural model is then refined to best fit the experimental data, yielding precise information on bond lengths, bond angles, and the absolute configuration of all stereocenters.[12]

Conclusion

This compound stands as a molecule of central importance in the rich tapestry of monoterpenoid indole alkaloids. Its unique cleaved-scaffold structure and defined stereochemistry are essential for its role as a key biosynthetic precursor to a wide array of biologically active compounds. The elucidation of its structure and biosynthetic pathway, achieved through rigorous extraction, purification, and advanced analytical techniques like NMR and X-ray crystallography, has provided invaluable insights for the fields of chemical biology and drug discovery. Further research into the enzymatic control of its formation and downstream conversions continues to be a promising area for metabolic engineering and the synthesis of novel therapeutic agents.

References

Stemmadenine: A Pivotal Intermediate in the Biosynthesis of Monoterpenoid Indole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Stemmadenine, a complex monoterpenoid indole alkaloid (MIA), stands as a crucial biosynthetic hub in the intricate pathways leading to a vast array of pharmacologically significant natural products. Its strategic position as a key intermediate makes it a focal point for research in metabolic engineering and synthetic biology, aimed at the production of high-value pharmaceuticals, including the anticancer agents vinblastine and vincristine. This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the enzymatic steps from the universal precursor strictosidine, and its subsequent conversion into diverse alkaloid scaffolds. The guide includes detailed experimental protocols for pathway reconstruction in heterologous systems, quantitative data on biosynthetic yields, and visual representations of the involved pathways and workflows to facilitate a deeper understanding for researchers in the field.

Introduction

The monoterpenoid indole alkaloids (MIAs) represent one of the most diverse and structurally complex families of plant secondary metabolites, with over 3,000 identified members.[1] Many of these compounds exhibit potent biological activities and are utilized as pharmaceutical drugs.[2] At the heart of the biosynthesis of many major MIA families, including the Strychnos, Aspidosperma, and Iboga types, lies the central intermediate, this compound.[3]

The intricate biosynthetic journey to this compound and beyond has been a subject of intense research. The elucidation of the enzymatic cascade responsible for its formation has opened up new avenues for the heterologous production of valuable MIAs in microbial and plant-based systems, offering a promising alternative to their often low-yielding extraction from native plant sources.[4][5] This guide aims to provide a detailed technical overview of the biosynthesis of this compound, catering to the needs of researchers and professionals involved in natural product chemistry, biotechnology, and drug development.

The Biosynthetic Pathway of this compound Acetate

The biosynthesis of this compound acetate, a stable and key intermediate, commences from strictosidine, the universal precursor to all MIAs.[3] The pathway involves a sequence of six enzymatic reactions catalyzed by enzymes primarily identified and characterized from the medicinal plant Catharanthus roseus.[2][4]

The key enzymatic steps are:

  • Deglycosylation of Strictosidine: The pathway is initiated by the enzyme Strictosidine β-D-glucosidase (CrSGD) , which hydrolyzes the glucose moiety from strictosidine to yield the reactive strictosidine aglycone.[3][4]

  • Formation of Geissoschizine: The strictosidine aglycone is then acted upon by Geissoschizine Synthase (CrGS) , a medium-chain dehydrogenase/reductase, to produce 19E-geissoschizine.[3][4]

  • Oxidation of Geissoschizine: The cytochrome P450 enzyme Geissoschizine Oxidase (CrGO) converts 19E-geissoschizine to a transient iminium intermediate, dehydropreakuammicine.[3][4]

  • Reduction to this compound: This intermediate is subsequently reduced in a two-step process. First, the reductase Redox1 acts on the iminium species, followed by the reduction of the aldehyde by the aldo-keto reductase Redox2 to yield this compound.[3][4]

  • Acetylation to this compound Acetate: Finally, the BAHD acyltransferase, This compound O-acetyltransferase (CrSAT) , acetylates this compound to form the more stable this compound acetate.[4][6]

Logical Diagram of this compound Acetate Biosynthesis

Stemmadenine_Biosynthesis Strictosidine Strictosidine Strictosidine_Aglycone Strictosidine Aglycone Strictosidine->Strictosidine_Aglycone CrSGD Geissoschizine 19E-Geissoschizine Strictosidine_Aglycone->Geissoschizine CrGS Dehydropreakuammicine Dehydropreakuammicine (Iminium Intermediate) Geissoschizine->Dehydropreakuammicine CrGO This compound This compound Dehydropreakuammicine->this compound Redox1, Redox2 Stemmadenine_Acetate This compound Acetate This compound->Stemmadenine_Acetate CrSAT

Caption: Biosynthetic pathway from Strictosidine to this compound Acetate.

Conversion of this compound Acetate to Downstream Alkaloids

This compound acetate serves as a critical branch-point intermediate for the biosynthesis of a variety of complex MIAs, most notably the precursors to vinblastine: catharanthine (Iboga-type) and tabersonine (Aspidosperma-type).[3][4] This transformation is initiated by the oxidation of this compound acetate.

The key enzymatic steps are:

  • Oxidation of this compound Acetate: Precondylocarpine Acetate Synthase (PAS) , a flavin-dependent oxidase, oxidizes this compound acetate to precondylocarpine acetate.[5]

  • Reduction to Dehydrosecodine: Dihydroprecondylocarpine Acetate Synthase (DPAS) then reduces precondylocarpine acetate to form the highly reactive and unstable intermediate, dehydrosecodine.[5]

  • Cyclization to Catharanthine and Tabersonine: Dehydrosecodine undergoes a stereoselective cyclization, catalyzed by distinct enzymes, to form the different alkaloid scaffolds. Catharanthine Synthase (CS) facilitates the formation of catharanthine, while Tabersonine Synthase (TS) directs the cyclization towards tabersonine.[4]

Logical Diagram of this compound Acetate Conversion

Downstream_Pathway Stemmadenine_Acetate This compound Acetate Precondylocarpine_Acetate Precondylocarpine Acetate Stemmadenine_Acetate->Precondylocarpine_Acetate PAS Dehydrosecodine Dehydrosecodine (Reactive Intermediate) Precondylocarpine_Acetate->Dehydrosecodine DPAS Catharanthine Catharanthine Dehydrosecodine->Catharanthine CS Tabersonine Tabersonine Dehydrosecodine->Tabersonine TS

Caption: Conversion of this compound Acetate to Catharanthine and Tabersonine.

Quantitative Data

While extensive research has elucidated the biosynthetic pathway of this compound, comprehensive quantitative data on enzyme kinetics and reaction yields remain dispersed in the literature. The following tables summarize the available quantitative information.

Table 1: Enzyme Kinetic Parameters (Selected Enzymes)

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Source
Strictosidine SynthaseTryptamine800--[7]
Strictosidine SynthaseSecologanin500--[7]
Geissoschizine Oxidase (CrGO)19E-GeissoschizineNot ReportedNot ReportedNot Reported[8]
This compound O-acetyltransferase (CrSAT)This compoundNot ReportedNot ReportedNot Reported[9]

Table 2: Product Yields from Heterologous Expression in Nicotiana benthamiana

PrecursorProductYieldExpression SystemSource
19E-GeissoschizineThis compound6 mg/g fresh weightTransient expression[10]
Strictosidine AnalogsFluoro-stemmadenine acetate analogsLow, not quantifiedTransient expression[4]

Experimental Protocols

The heterologous reconstitution of the this compound biosynthetic pathway in Nicotiana benthamiana has emerged as a powerful tool for pathway elucidation and the production of valuable alkaloids.[4][5]

Heterologous Expression of the this compound Biosynthesis Pathway in Nicotiana benthamiana

This protocol outlines the transient expression of the six enzymes required for the conversion of strictosidine to this compound acetate.

Materials:

  • Agrobacterium tumefaciens (strain GV3101) harboring binary vectors with the genes of interest (CrSGD, CrGS, CrGO, Redox1, Redox2, CrSAT) and a viral silencing suppressor (e.g., p19).

  • Nicotiana benthamiana plants (4-6 weeks old).

  • YEP medium (or LB medium) with appropriate antibiotics.

  • Infiltration buffer: 10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone.[11]

  • Syringes (1 mL, needleless).

Workflow Diagram:

Experimental_Workflow cluster_prep Day 1-3: Agrobacterium Preparation cluster_infiltration Day 4: Infiltration cluster_expression Day 5-9: Expression and Harvest cluster_analysis Day 10: Analysis A_culture Grow Agrobacterium cultures (with enzyme and p19 plasmids) A_harvest Harvest and resuspend bacteria in infiltration buffer A_culture->A_harvest Infiltration Infiltrate N. benthamiana leaves with Agrobacterium suspension A_harvest->Infiltration Incubation Incubate plants for 5-7 days Infiltration->Incubation Harvest Harvest infiltrated leaf tissue Incubation->Harvest Extraction Metabolite Extraction Harvest->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS

Caption: Workflow for heterologous expression in N. benthamiana.

Procedure:

  • Culture Agrobacterium: Inoculate 5 mL of YEP medium containing the appropriate antibiotics with a single colony of A. tumefaciens harboring a plasmid of interest. Grow for 48 hours at 28°C with shaking.

  • Prepare Infiltration Suspension: Centrifuge the bacterial cultures and resuspend the pellets in infiltration buffer to a final OD₆₀₀ of 0.5 for each construct. For co-infiltration, mix the resuspended cultures in equal volumes. Incubate the suspension at room temperature for 2-3 hours in the dark.

  • Infiltrate N. benthamiana Leaves: Using a needleless 1 mL syringe, gently infiltrate the abaxial side of the leaves of 4-6 week old N. benthamiana plants with the Agrobacterium suspension.

  • Incubation: Maintain the infiltrated plants under standard growth conditions for 5-7 days to allow for transient gene expression and metabolite production.

  • Harvesting: Excise the infiltrated leaf areas and immediately freeze them in liquid nitrogen. Store at -80°C until further processing.

Metabolite Extraction and Analysis

Procedure:

  • Extraction: Grind the frozen leaf tissue to a fine powder. Extract the metabolites with a suitable solvent, such as 80% methanol with 0.1% formic acid.[4] Sonicate and incubate the mixture, then centrifuge to pellet the cell debris.

  • LC-MS/MS Analysis: Analyze the supernatant using a high-performance liquid chromatography system coupled to a tandem mass spectrometer (HPLC-MS/MS or UHPLC-MS/MS).

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is commonly employed.

    • Detection: Use positive ion electrospray ionization (ESI+) and monitor for the specific mass-to-charge ratios (m/z) of this compound, this compound acetate, and other related alkaloids.

Table 3: LC-MS/MS Parameters for this compound Analysis

ParameterValue
Ionization ModeESI+
Precursor Ion (m/z) for this compound355.19
Product Ions (m/z) for this compoundFragmentation pattern to be determined empirically
Precursor Ion (m/z) for this compound Acetate397.20
Product Ions (m/z) for this compound AcetateFragmentation pattern to be determined empirically

Conclusion

This compound's central role in the biosynthesis of a vast and diverse group of monoterpenoid indole alkaloids underscores its importance in the fields of natural product chemistry and biotechnology. The elucidation of its biosynthetic pathway has provided a roadmap for the heterologous production of valuable pharmaceuticals. While significant progress has been made, further research is required to obtain a complete quantitative understanding of the enzymatic kinetics and regulatory mechanisms governing this intricate pathway. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further explore and engineer the biosynthesis of this compound and its valuable derivatives, ultimately paving the way for novel drug discovery and sustainable production of essential medicines.

References

Stemmadenine in Catharanthus roseus: A Technical Guide to its Natural Occurrence, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stemmadenine is a pivotal monoterpene indole alkaloid (MIA) naturally occurring in the medicinal plant Catharanthus roseus. It serves as a crucial biosynthetic intermediate in the formation of a wide array of pharmacologically significant alkaloids, including the anti-cancer agents vinblastine and vincristine, as well as catharanthine and tabersonine. Understanding the natural occurrence, biosynthesis, and analytical quantification of this compound is paramount for metabolic engineering efforts aimed at enhancing the production of these valuable therapeutic compounds. This technical guide provides a comprehensive overview of this compound in C. roseus, detailing its biosynthetic pathway, methods for its extraction and quantification, and available data on its distribution within the plant.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that takes place within specialized cells of Catharanthus roseus. The pathway originates from the condensation of tryptamine and secologanin to form strictosidine, the universal precursor to all MIAs.[1]

The key enzymatic steps leading to the formation of this compound from strictosidine are as follows:

  • Deglycosylation of Strictosidine: The pathway is initiated by the enzyme Strictosidine β-D-glucosidase (SGD) , which removes the glucose moiety from strictosidine to yield the unstable strictosidine aglycone.

  • Formation of Geissoschizine: The strictosidine aglycone is then acted upon by Geissoschizine Synthase (GS) , a medium-chain dehydrogenase/reductase, to produce 19-E-geissoschizine.

  • Oxidation of Geissoschizine: Geissoschizine Oxidase (GO) , a cytochrome P450 enzyme, subsequently oxidizes 19-E-geissoschizine.

  • Reduction Steps: Two redox enzymes, CrReDOX1 and CrReDOX2 , are involved in the reduction of the product of the GO-catalyzed reaction to form this compound.

  • Acetylation to this compound Acetate: this compound is then acetylated by This compound Acetyltransferase (SAT) to form this compound acetate, a key branch-point intermediate that is further channeled towards the biosynthesis of other important alkaloids.[1]

Stemmadenine_Biosynthesis Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine CrSTR Secologanin Secologanin Secologanin->Strictosidine Strictosidine_Aglycone Strictosidine Aglycone Strictosidine->Strictosidine_Aglycone CrSGD Geissoschizine 19-E-Geissoschizine Strictosidine_Aglycone->Geissoschizine CrGS Dehydrogeissoschizine Oxidized Intermediate Geissoschizine->Dehydrogeissoschizine CrGO This compound This compound Dehydrogeissoschizine->this compound CrReDOX1 CrReDOX2 Stemmadenine_Acetate This compound Acetate This compound->Stemmadenine_Acetate CrSAT Other_Alkaloids Catharanthine, Tabersonine, etc. Stemmadenine_Acetate->Other_Alkaloids

Caption: Simplified biosynthetic pathway of this compound in C. roseus.

Natural Occurrence and Distribution

This compound has been identified in various tissues of Catharanthus roseus. While quantitative data for this compound across all plant organs is limited in publicly available literature, imaging mass spectrometry (MS) has provided valuable insights into its localization.

Imaging MS analysis of C. roseus stem tissue has revealed the presence of this compound (identified by its mass-to-charge ratio, m/z 355.2016) primarily within specialized cells known as idioblasts and laticifers.[2] These cells are known sites for the accumulation of various terpenoid indole alkaloids.

Although a precise quantitative value for this compound was not provided in the aforementioned study, the same research quantified other related alkaloids in the stem tissue, which are presented in the table below for context.

AlkaloidConcentration in Stem Tissue (µg/mg Fresh Weight)
Catharanthine0.506 ± 0.044
Ajmalicine0.071 ± 0.022
Serpentine0.397 ± 0.031
Tabersonine0.017 ± 0.003
Vindoline0.0026 ± 0.0002
Table 1: Concentration of selected terpenoid indole alkaloids in the stem tissue of Catharanthus roseus. Data from Yamamoto et al. (2016).[2]

Further research is required to establish the precise concentrations of this compound in different organs of C. roseus, such as leaves, roots, and flowers, to fully understand its distribution and accumulation patterns.

Experimental Protocols

General Extraction of Indole Alkaloids from Catharanthus roseus

This protocol provides a general method for the extraction of a broad range of indole alkaloids, including this compound, from various plant tissues.

Materials:

  • Fresh or dried C. roseus plant material (leaves, stems, roots, etc.)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent: Methanol or 80% ethanol

  • 0.1 M Hydrochloric acid (HCl)

  • Petroleum ether

  • Centrifuge and centrifuge tubes

  • Ultrasonic bath

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Rotary evaporator

Procedure:

  • Sample Preparation:

    • For fresh tissue, freeze the plant material in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

    • For dried tissue, grind the material to a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh a known amount of the powdered plant material (e.g., 1.0 g) and place it in a flask.

    • Add the extraction solvent (e.g., 100 mL of 0.1 M HCl or 80% ethanol) to the flask.

    • For acid extraction, stir the mixture at room temperature for a specified period (e.g., 2-4 hours).

    • For solvent extraction, place the flask in an ultrasonic bath and sonicate for a designated time (e.g., 30 minutes).

  • Centrifugation and Re-extraction:

    • Transfer the mixture to centrifuge tubes and centrifuge at a moderate speed (e.g., 2000 rpm) for 10 minutes to separate the supernatant from the plant debris.

    • Collect the supernatant.

    • To ensure complete extraction, re-extract the plant residue with an additional volume of the extraction solvent and repeat the centrifugation step.

  • Purification (for acid extracts):

    • Combine the supernatants from all extractions.

    • To remove chlorophyll and other lipophilic compounds, perform a liquid-liquid extraction by adding an equal volume of petroleum ether to the combined supernatant in a separatory funnel. Shake vigorously and allow the layers to separate. Discard the upper petroleum ether layer. Repeat this step as necessary.

  • Solvent Evaporation:

    • For solvent extracts, filter the combined supernatants to remove any remaining solid particles.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude alkaloid extract.

  • Sample Preparation for Analysis:

    • Dissolve the dried crude extract in a suitable solvent (e.g., methanol) to a known concentration for subsequent analysis by HPLC or LC-MS/MS.

Extraction_Workflow Start Plant Material (Leaves, Stems, Roots) Grinding Grinding (Liquid N2 or Dried) Start->Grinding Extraction Extraction (Acidic or Solvent-based) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Residue Plant Residue Centrifugation->Residue Purification Purification (e.g., with Petroleum Ether) Supernatant->Purification Re_extraction Re-extraction Residue->Re_extraction Re_extraction->Centrifugation Evaporation Solvent Evaporation (Rotary Evaporator) Purification->Evaporation Crude_Extract Crude Alkaloid Extract Evaporation->Crude_Extract Analysis Analysis (HPLC, LC-MS/MS) Crude_Extract->Analysis

Caption: General workflow for the extraction of alkaloids from C. roseus.
Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound in complex plant extracts.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or ion trap).

Chromatographic Conditions (Example):

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 - 0.6 mL/min.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute compounds of varying polarities. A specific gradient should be optimized for the best separation of this compound from other alkaloids.

  • Column Temperature: 40°C.

  • Injection Volume: 2-5 µL.

Mass Spectrometry Parameters (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions for this compound should be monitored. Based on its molecular weight (354.45 g/mol ), the protonated molecule [M+H]⁺ at m/z 355.2 would be the precursor ion. Specific product ions would need to be determined by infusing a this compound standard and performing fragmentation analysis.

  • Source Parameters:

    • Spray Voltage: ~3.5 kV

    • Capillary Temperature: ~250°C

    • Gas Temperature: ~400°C

Method Validation:

For accurate and reliable quantification, the LC-MS/MS method should be fully validated according to established guidelines. This includes assessing:

  • Linearity: A calibration curve should be constructed using a certified standard of this compound over a range of concentrations.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Accuracy and Precision: Determined by analyzing quality control samples at different concentrations.

  • Matrix Effects: Assessed to ensure that other components in the plant extract do not interfere with the ionization of this compound.

  • Recovery: The efficiency of the extraction procedure.

Conclusion

This compound is a central player in the intricate network of monoterpene indole alkaloid biosynthesis in Catharanthus roseus. Its strategic position as a precursor to high-value pharmaceuticals underscores the importance of a thorough understanding of its natural occurrence and the development of robust analytical methods for its quantification. While significant progress has been made in elucidating the biosynthetic pathway of this compound, further research is needed to accurately quantify its levels in different plant tissues and under various physiological conditions. The detailed experimental protocols and analytical methods outlined in this guide provide a solid foundation for researchers and drug development professionals to advance the study and utilization of this important natural product.

References

An In-depth Technical Guide to the Pharmacological Properties of Stemmadenine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stemmadenine alkaloids, a distinct subgroup of monoterpene indole alkaloids, are pivotal intermediates in the biosynthesis of numerous pharmacologically significant compounds, including anti-cancer agents like vinblastine.[1][2][3][4][5][6] While much of the scientific focus has been on their biosynthetic role, emerging evidence reveals that this compound and its derivatives possess a range of inherent pharmacological activities. This technical guide provides a comprehensive overview of the currently understood pharmacological properties of this compound alkaloids, including their hypotensive, muscle relaxant, antibacterial, antimalarial, and cytotoxic effects. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways to support further research and drug development efforts in this area.

Introduction

This compound and its related compounds are characterized by a cleaved C-3–C-7 bond within the pentacyclic scaffold of the Strychnos group of monoterpene indole alkaloids.[1][2] The parent alkaloid, this compound, is a crucial precursor to major alkaloid families such as Aspidosperma and Iboga alkaloids.[1][2] Beyond their biosynthetic significance, this compound alkaloids have demonstrated a spectrum of biological activities that warrant further investigation for their therapeutic potential.[3][7] This guide aims to consolidate the existing pharmacological data and provide a technical framework for researchers and drug development professionals interested in exploring the therapeutic applications of this unique class of natural products.

Pharmacological Properties

Hypotensive and Muscle Relaxant Activities

The most consistently reported pharmacological effects of this compound are its hypotensive and weak muscle relaxant properties.[8][9] These activities have been observed in studies involving this compound isolated from Tabernaemontana dichotoma.[8]

Mechanism of Action: The precise molecular mechanisms underlying these effects are not yet fully elucidated. However, the hypotensive action of alkaloids is often attributed to interactions with adrenergic receptors or the blockade of calcium channels in vascular smooth muscle.[10][11][12][13] Similarly, muscle relaxant properties can be mediated through antagonism of nicotinic acetylcholine receptors at the neuromuscular junction or by interfering with calcium mobilization within muscle cells.[14][15][16][17] Further research is required to pinpoint the specific receptors and signaling pathways modulated by this compound to induce these effects.

Antimicrobial and Antimalarial Activities

This compound and its derivatives have shown promising activity against various pathogens. Quantitative data from in vitro studies are summarized in the table below.

Cytotoxic and Anti-inflammatory Activities

Several this compound-type alkaloids have been evaluated for their cytotoxicity against various cancer cell lines. Additionally, some derivatives have demonstrated anti-inflammatory properties through the inhibition of key enzymes in the inflammatory cascade.[3][7]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the biological activities of this compound and its derivatives.

Table 1: Antibacterial and Antimalarial Activity of this compound Alkaloids

CompoundActivityOrganism/AssayValueReference
This compoundAntibacterialPseudomonas aeruginosa ATTC 9027MIC: 3.5-21.2 µM[7]
This compoundAntibacterialEscherichia coli ATTC 8739MIC: 3.5-21.2 µM[7]
This compoundAntibacterialStaphylococcus aureus ATTC 6538MIC: 3.5-21.2 µM[7]
VobasineAntimalarialPlasmodium falciparumMDL50: 11.4 µM[3]

Table 2: Cytotoxic Activity of this compound Alkaloids

CompoundCell LineIC50 ValueReference
PericidineSW480 cells6.2 µM[7]
rel-pyricolluminol-13.6 µM[7]

Table 3: Anti-inflammatory Activity of this compound Alkaloids

CompoundTarget EnzymeActivityReference
Unnamed DerivativeCOX-1, COX-2, 5-LOXInhibition[7]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate pharmacological evaluation of this compound alkaloids. The following sections describe generalized methodologies for key assays.

Radioligand Binding Assay for Receptor Affinity Determination

This protocol provides a general framework for determining the binding affinity (Ki) of this compound alkaloids for a specific receptor, such as adrenergic receptors.

Objective: To quantify the interaction between a test compound (this compound alkaloid) and a target receptor by measuring the displacement of a radiolabeled ligand.[2][7]

Materials:

  • Membrane preparation from cells or tissues expressing the target receptor.

  • Radioligand specific for the target receptor (e.g., [3H]prazosin for α1-adrenergic receptors).

  • Test compound (this compound alkaloid) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail.

  • Filtration apparatus (e.g., Brandel Harvester).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in lysis buffer and isolate the membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the binding buffer.[2]

  • Assay Setup: In a 96-well plate, add the membrane preparation, the test compound at various concentrations (or buffer for total binding), and a fixed concentration of the radioligand. For non-specific binding, add a high concentration of a known unlabeled ligand.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[1]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[2]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.[1]

In Vivo Hypotensive Activity Assay in Rats

This protocol describes a method for evaluating the dose-dependent hypotensive effect of this compound alkaloids in anesthetized rats.[18][19][20][21][22]

Objective: To measure the changes in mean arterial blood pressure (MAP) in response to intravenous administration of a test compound.

Materials:

  • Male Wistar or Sprague-Dawley rats.

  • Anesthetic (e.g., sodium pentobarbital).

  • Catheters for cannulation of the carotid artery and jugular vein.

  • Pressure transducer connected to a data acquisition system.

  • Heparinized saline.

  • Test compound (this compound alkaloid) solution.

Procedure:

  • Animal Preparation: Anesthetize the rat and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

  • Stabilization: Allow the animal to stabilize for a period to obtain a baseline blood pressure reading.

  • Drug Administration: Administer the test compound intravenously at increasing doses.

  • Blood Pressure Monitoring: Continuously record the arterial blood pressure throughout the experiment.

  • Data Analysis: Calculate the change in MAP from the baseline for each dose and construct a dose-response curve to determine the potency of the compound.

In Vitro Muscle Relaxant Activity Assay

This protocol outlines a method to assess the muscle relaxant properties of this compound alkaloids on an isolated nerve-muscle preparation.[23][24]

Objective: To measure the effect of a test compound on muscle contraction induced by nerve stimulation.

Materials:

  • Isolated phrenic nerve-hemidiaphragm preparation from a rat or mouse.

  • Organ bath containing physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

  • Force-displacement transducer connected to a data acquisition system.

  • Stimulator for nerve stimulation.

  • Test compound (this compound alkaloid) solution.

Procedure:

  • Preparation Mounting: Mount the phrenic nerve-hemidiaphragm preparation in the organ bath under a resting tension.

  • Equilibration: Allow the preparation to equilibrate in the physiological salt solution for a period.

  • Stimulation: Induce muscle contractions by stimulating the phrenic nerve with electrical pulses.

  • Compound Addition: Once consistent contractions are obtained, add the test compound to the organ bath at increasing concentrations.

  • Data Recording: Record the changes in the force of muscle contraction.

  • Data Analysis: Calculate the percentage inhibition of the nerve-stimulated muscle contraction at each concentration and determine the IC50 value.

Signaling Pathways and Logical Relationships

Biosynthesis of this compound

The biosynthetic pathway of this compound is a complex enzymatic cascade that serves as a crucial branch point in the formation of various monoterpene indole alkaloids.[4][25]

This compound Biosynthesis Strictosidine Strictosidine Strictosidine_Aglycone Strictosidine Aglycone Strictosidine->Strictosidine_Aglycone SGD Dehydrogeissoschizine 4,21-Dehydrogeissoschizine Strictosidine_Aglycone->Dehydrogeissoschizine Spontaneous Geissoschizine Geissoschizine Iminium_Intermediate Iminium Intermediate Geissoschizine->Iminium_Intermediate GO Dehydrogeissoschizine->Geissoschizine GS Unstable_Aldehyde Unstable Aldehyde Iminium_Intermediate->Unstable_Aldehyde Redox1 This compound This compound Unstable_Aldehyde->this compound Redox2

Fig. 1: Biosynthetic pathway of this compound.
Experimental Workflow for Pharmacological Screening

A logical workflow is essential for the systematic pharmacological evaluation of this compound alkaloids.

Pharmacological Screening Workflow Start This compound Alkaloid Isolation/Synthesis Primary_Screening Primary In Vitro Screening (e.g., Receptor Binding Assays) Start->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Secondary_Screening Secondary Functional Assays (e.g., Cell-based Assays) Hit_Identification->Secondary_Screening Lead_Selection Lead Compound Selection Secondary_Screening->Lead_Selection In_Vivo_Testing In Vivo Efficacy and Toxicity Testing (Animal Models) Lead_Selection->In_Vivo_Testing Preclinical_Development Preclinical Development In_Vivo_Testing->Preclinical_Development

Fig. 2: General workflow for pharmacological screening.
Putative Signaling Pathways for Hypotensive and Muscle Relaxant Effects

The following diagram illustrates potential signaling pathways that may be modulated by this compound alkaloids to exert their hypotensive and muscle relaxant effects. It is important to note that these are hypothetical pathways based on the known pharmacology of other alkaloids and require experimental validation.

Putative Signaling Pathways cluster_0 Hypotensive Effect (Vascular Smooth Muscle Cell) cluster_1 Muscle Relaxant Effect (Neuromuscular Junction) Stemmadenine_H This compound Adrenergic_Receptor α1-Adrenergic Receptor Stemmadenine_H->Adrenergic_Receptor Antagonism? Ca_Channel_H L-type Ca2+ Channel Stemmadenine_H->Ca_Channel_H Blockade? PLC PLC Adrenergic_Receptor->PLC Ca_Influx_H ↓ Ca2+ Influx Ca_Channel_H->Ca_Influx_H IP3 IP3 PLC->IP3 Ca_Release ↓ Intracellular Ca2+ Release IP3->Ca_Release Vasodilation Vasodilation Ca_Influx_H->Vasodilation Ca_Release->Vasodilation Stemmadenine_M This compound Nicotinic_Receptor Nicotinic ACh Receptor Stemmadenine_M->Nicotinic_Receptor Antagonism? Depolarization ↓ End-plate Potential Nicotinic_Receptor->Depolarization Muscle_Contraction ↓ Muscle Contraction Depolarization->Muscle_Contraction

Fig. 3: Hypothetical signaling pathways for this compound's effects.

Conclusion and Future Directions

This compound alkaloids represent a promising yet underexplored class of natural products with demonstrated pharmacological activities. While their role in biosynthesis is well-established, their therapeutic potential is just beginning to be understood. The available data on their hypotensive, muscle relaxant, antimicrobial, and cytotoxic effects provide a strong rationale for further investigation.

Future research should focus on:

  • Elucidating Mechanisms of Action: Detailed studies are needed to identify the specific molecular targets and signaling pathways responsible for the observed pharmacological effects, particularly the hypotensive and muscle relaxant activities.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesis and screening of a broader range of this compound derivatives will help in identifying the key structural features required for optimal activity and selectivity.

  • In-depth In Vivo Studies: Comprehensive in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profiles of promising this compound alkaloids in relevant animal models.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound alkaloids, potentially leading to the development of novel drugs for a variety of diseases.

References

The Central Role of Stemmadenine in the Biosynthesis of Vinblastine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Vinblastine, a dimeric monoterpenoid indole alkaloid (MIA), is a vital chemotherapeutic agent used in the treatment of various cancers.[1][2] Its complex structure, derived from the coupling of two monomeric precursors, catharanthine and vindoline, presents significant challenges for chemical synthesis, making the plant Catharanthus roseus the sole commercial source.[1][2] However, the concentration of vinblastine in the plant is exceedingly low, driving extensive research into its biosynthetic pathway to enable alternative production methods through synthetic biology.[3] This technical guide provides an in-depth examination of the pivotal role of stemmadenine, a key intermediate that represents the final branchpoint in the pathway leading to the formation of catharanthine and tabersonine, the direct precursor to vindoline. We will detail the enzymatic steps leading to and from this compound, present quantitative data from heterologous production systems, outline key experimental protocols, and visualize the complex biochemical transformations.

The Upstream Pathway: From Strictosidine to this compound Acetate

The biosynthesis of all MIAs begins with the central precursor strictosidine.[1] A cascade of six enzymatic reactions is required to convert strictosidine into the stable and crucial intermediate, this compound acetate.[4][5][6] This process involves a series of hydrolytic, reductive, oxidative, and acetylation steps, transforming the initial substrate into a scaffold ready for the complex cyclizations that follow.

The enzymatic sequence is as follows[5][6][7][8][9]:

  • Strictosidine β-D-glucosidase (SGD): Hydrolyzes the glucose moiety from strictosidine to yield the highly reactive strictosidine aglycone.

  • Geissoschizine Synthase (GS): A medium-chain dehydrogenase/reductase that reduces the aglycone to form 19E-geissoschizine.

  • Geissoschizine Oxidase (GO): A cytochrome P450 enzyme that oxidizes geissoschizine to the unstable iminium intermediate, dehydropreakuammicine.

  • Redox1: A medium-chain dehydrogenase/reductase that reduces the product of GO.

  • Redox2: An aldo-keto reductase that performs a subsequent reduction to yield the stable alcohol, this compound.

  • This compound O-acetyltransferase (SAT): Catalyzes the acetylation of this compound using acetyl-CoA to form this compound acetate, the pivotal branching point intermediate.[10]

Stemmadenine_Biosynthesis cluster_main Strictosidine Strictosidine Strictosidine_Aglycone Strictosidine Aglycone Strictosidine->Strictosidine_Aglycone SGD Geissoschizine Geissoschizine Strictosidine_Aglycone->Geissoschizine GS Dehydropreakuammicine Dehydropreakuammicine Geissoschizine->Dehydropreakuammicine GO This compound This compound Dehydropreakuammicine->this compound Redox1 Redox2 Stemmadenine_Acetate This compound Acetate This compound->Stemmadenine_Acetate SAT

Caption: Enzymatic conversion of strictosidine to this compound acetate.

The Branchpoint: Formation of Catharanthine and Tabersonine

This compound acetate is the critical substrate from which the pathways to the Iboga-type alkaloid catharanthine and the Aspidosperma-type alkaloid tabersonine diverge.[5][11] This divergence is orchestrated by a set of newly discovered enzymes that perform a remarkable series of isomerization and cyclization reactions.

The key enzymatic steps are[6][11][12]:

  • Precondylocarpine Acetate Synthase (PAS): An oxidase that converts this compound acetate into precondylocarpine acetate (PCA).

  • Dihydroprecondylocarpine Acetate Synthase (DPAS): A reductase that acts on PCA to form dihydroprecondylocarpine acetate.

  • Hydrolases (Synthases): This intermediate is then the substrate for two distinct hydrolase enzymes that catalyze the final cyclization and formation of the respective alkaloid scaffolds.

    • Catharanthine Synthase (CS): Forms catharanthine.

    • Tabersonine Synthase (TS): Forms tabersonine.

Tabersonine then undergoes a further six-step enzymatic conversion to produce vindoline, the second monomer required for vinblastine synthesis.[13][14]

Pathway_Divergence cluster_divergence Stemmadenine_Acetate This compound Acetate PCA Precondylocarpine Acetate (PCA) Stemmadenine_Acetate->PCA PAS DPCA Dihydroprecondylocarpine Acetate PCA->DPCA DPAS Catharanthine Catharanthine DPCA->Catharanthine CS Tabersonine Tabersonine DPCA->Tabersonine TS Vindoline Vindoline Tabersonine->Vindoline 6 Steps

Caption: Divergence from this compound acetate to catharanthine and tabersonine.

The Final Assembly: Vinblastine Formation

The culmination of the pathway is the coupling of the two monomeric alkaloids, catharanthine and vindoline. This crucial step is catalyzed by a class III peroxidase (PRX1), which produces α-3′,4′-anhydrovinblastine.[1][15][16] Subsequent enzymatic steps, which are not yet fully characterized, convert this intermediate into vinblastine.

Vinblastine_Formation cluster_final Catharanthine Catharanthine Coupling Catharanthine->Coupling Vindoline Vindoline Vindoline->Coupling Anhydrovinblastine α-3′,4′-Anhydrovinblastine Coupling->Anhydrovinblastine PRX1 Vinblastine Vinblastine Anhydrovinblastine->Vinblastine Hydration/ Reduction

Caption: Final coupling of catharanthine and vindoline to form vinblastine.

Quantitative Analysis from Heterologous Systems

The elucidation of the vinblastine pathway has enabled its reconstitution in heterologous hosts, such as Nicotiana benthamiana and yeast (Saccharomyces cerevisiae), providing a platform for scalable production. The table below summarizes key quantitative data from these efforts.

ProductHost SystemPrecursor(s) FedYieldCitation
Precondylocarpine AcetateN. benthamianaStrictosidine~2.7 mg / g frozen tissue[3][7]
This compoundN. benthamiana19E-Geissoschizine6 mg total from 50 plants[8][17]
CatharanthineN. benthamianaStrictosidine~60 ng / g frozen tissue[3]
TabersonineN. benthamianaStrictosidine~10 ng / g frozen tissue[3]
CatharanthineS. cerevisiaeDe novo527.1 µg / L[15]
VindolineS. cerevisiaeDe novo305.1 µg / L[15]

Key Experimental Methodologies

Heterologous Reconstitution in Nicotiana benthamiana

A primary method for functional characterization of biosynthetic pathways is their transient expression in N. benthamiana. This approach allows for the rapid assessment of enzyme function and pathway flux.[3][7]

Protocol Outline:

  • Gene Synthesis & Cloning: The coding sequences for the biosynthetic enzymes (e.g., SGD, GS, GO, Redox1, Redox2, SAT) are synthesized and cloned into individual plant expression vectors.

  • Agrobacterium Transformation: Each vector is transformed into a separate strain of Agrobacterium tumefaciens.

  • Co-infiltration: The individual Agrobacterium strains are mixed in equal ratios and the mixture is infiltrated into the leaves of 4-6 week old N. benthamiana plants. This delivers the T-DNA carrying the enzyme genes into the plant cells.[7]

  • Incubation: Plants are incubated for 2-3 days to allow for gene expression and protein accumulation.

  • Substrate Feeding: The infiltrated leaves are then fed with an aqueous solution of an early pathway precursor, such as strictosidine (e.g., 1 mL of 200 µM solution per leaf).[7]

  • Metabolite Extraction & Analysis: After an additional incubation period (e.g., 2 days), the leaf tissue is harvested, frozen, and ground. Metabolites are extracted using a solvent like methanol and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the pathway products.[7][18]

Experimental_Workflow cluster_workflow Cloning 1. Clone Pathway Genes into Expression Vectors Agro 2. Transform Agrobacterium Strains Cloning->Agro Infiltration 3. Mix Strains & Co-infiltrate N. benthamiana Leaves Agro->Infiltration Incubation 4. Incubate for Gene Expression (2-3 days) Infiltration->Incubation Feeding 5. Infiltrate Precursor (e.g., Strictosidine) Incubation->Feeding Harvest 6. Incubate (2 days), Harvest & Freeze Tissue Feeding->Harvest Analysis 7. Metabolite Extraction & LC-MS Analysis Harvest->Analysis

Caption: Workflow for transient expression in Nicotiana benthamiana.
In Vitro Enzymatic Assays

To confirm the specific function of an individual enzyme, in vitro assays are performed using purified recombinant proteins.

Protocol Outline:

  • Enzyme Expression and Purification: The gene for the target enzyme is cloned into an expression vector (e.g., for E. coli or yeast). The enzyme is then overexpressed and purified, often using an affinity tag (e.g., His-tag).[8][19]

  • Reaction Setup: A typical reaction mixture contains a buffered solution at an optimal pH (e.g., pH 7.5), the purified enzyme, the specific substrate (e.g., this compound), and any required cofactors (e.g., acetyl-CoA for SAT, NADPH for reductases).[18][20]

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a defined period, from minutes to several hours.

  • Quenching and Analysis: The reaction is stopped, typically by adding an organic solvent like methanol or ethyl acetate.[18] The mixture is then centrifuged, and the supernatant containing the product is analyzed by LC-MS.

Conclusion

This compound and its acetylated derivative, this compound acetate, are unequivocally the central hub in the biosynthesis of vinblastine's monomeric precursors. Acting as the final branchpoint, this compound acetate's fate is directed by a suite of recently identified oxidases, reductases, and synthases that channel it towards either the catharanthine or tabersonine scaffolds. The complete elucidation of this complex pathway, from strictosidine to the final precursors, has been a landmark achievement in plant biochemistry. This knowledge not only deepens our understanding of the intricate metabolic networks in C. roseus but also provides the essential toolkit for engineering heterologous systems like yeast and other plants for the sustainable and scalable production of vinblastine and a vast array of novel, high-value MIAs.

References

An In-depth Technical Guide to the Enzymatic Conversion of Preakuammicine to Stemmadenine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Stemmadenine is a pivotal intermediate in the biosynthesis of over 2,000 monoterpene indole alkaloids (MIAs), including the pharmaceutically significant anticancer agents vinblastine and vincristine.[1] Its formation involves a complex and stereochemically precise enzymatic cascade that converts the Strychnos-type alkaloid scaffold into the seco-Curan type, characteristic of this compound. This document provides a comprehensive technical overview of the enzymatic steps leading from the central intermediate, 19E-geissoschizine, through the unstable precursor preakuammicine, to the formation of this compound. It details the enzymes involved, summarizes key pathway data, outlines relevant experimental protocols for pathway reconstitution and analysis, and provides visual diagrams of the core biochemical and experimental workflows.

Introduction: The Central Role of this compound

The biosynthesis of complex MIAs in medicinal plants like Catharanthus roseus is a testament to nature's ability to generate vast chemical diversity from a single precursor, strictosidine.[1] Following the deglycosylation of strictosidine, the pathway branches significantly to produce various alkaloid skeletons. This compound and its acetylated form, this compound acetate, are considered crucial intermediates from which major alkaloid families, including the Iboga (e.g., catharanthine) and Aspidosperma (e.g., tabersonine) types, are derived.[2][3]

The conversion of preakuammicine, a Strychnos alkaloid, to this compound represents a key topological transformation involving the cleavage of a C-C bond.[4] While preakuammicine itself is a highly labile intermediate, its formation and subsequent conversion have been elucidated through the characterization of a multi-enzyme system. This guide focuses on the concerted enzymatic reactions that govern this critical biosynthetic node.

The Biosynthetic Pathway from Geissoschizine to this compound

The direct enzymatic precursor to the preakuammicine scaffold is 19E-geissoschizine. The conversion to this compound is not a single step but a coordinated sequence of oxidation and reduction reactions catalyzed by three distinct enzymes. Preakuammicine is an unstable intermediate in this sequence which can spontaneously deformylate to form the shunt product akuammicine.[1][5][6] The concerted action of Geissoschizine Oxidase (GO), a medium-chain dehydrogenase/reductase (Redox1), and an aldo-keto reductase (Redox2) is required for the efficient formation of this compound.[7]

  • Geissoschizine Oxidase (GO): This cytochrome P450 monooxygenase catalyzes the oxidation of 19E-geissoschizine. This step is critical for forming the unstable intermediate, dehydropreakuamicine, which is poised for subsequent reduction.[5][7] Assays with GO alone typically lead to the accumulation of akuammicine, the stable, non-enzymatic degradation product of the pathway intermediate.[1][7]

  • Reductase 1 (CrRedox1): This enzyme, a member of the cinnamyl alcohol dehydrogenase family, performs the first reduction step. It acts on an iminium intermediate generated from the GO-catalyzed reaction, reducing it to form a dihydro-intermediate.[7]

  • Reductase 2 (CrRedox2): This aldo-keto reductase catalyzes the final aldehyde reduction on the intermediate produced by Redox1, yielding this compound.[5][7]

The tandem operation of these three enzymes channels the metabolic flux from geissoschizine towards this compound, minimizing the loss to the akuammicine shunt pathway.

Enzyme and Pathway Data Summary

The following table summarizes the key components of the enzymatic system responsible for converting 19E-geissoschizine to this compound. While detailed kinetic parameters are not extensively published, their functional roles and relationships are well-characterized.

Enzyme NameAbbreviationEnzyme ClassSubstrate(s)Product(s) / Intermediate(s)Plant Source
Geissoschizine OxidaseGOCytochrome P450 (CYP)19E-GeissoschizineDehydropreakuamicineCatharanthus roseus
Reductase 1CrRedox1Medium-chain dehydrogenase/reductase (MDR)Dehydropreakuamicine (iminium form)Dihydro-intermediateCatharanthus roseus
Reductase 2CrRedox2Aldo-keto reductase (AKR)Aldehyde intermediateThis compoundCatharanthus roseus
This compound AcetyltransferaseSATAcetyltransferaseThis compound, Acetyl-CoAThis compound AcetateCatharanthus roseus

Visualizing the Pathway and Workflows

Biosynthetic Pathway from Geissoschizine to this compound

The following diagram illustrates the core enzymatic steps, intermediates, and the primary shunt product in the biosynthesis of this compound.

Stemmadenine_Biosynthesis Geissoschizine 19E-Geissoschizine GO Geissoschizine Oxidase (GO) Geissoschizine->GO Dehydro Dehydropreakuamicine (Unstable Intermediate) Redox1 Redox1 Dehydro->Redox1 Spontaneous Spontaneous Deformylation Dehydro->Spontaneous Intermediate2 Aldehyde Intermediate Redox2 Redox2 Intermediate2->Redox2 This compound This compound Akuammicine Akuammicine (Shunt Product) GO->Dehydro Redox1->Intermediate2 Redox2->this compound Spontaneous->Akuammicine

Caption: Enzymatic cascade for this compound biosynthesis.

General Experimental Workflow for Pathway Elucidation

This diagram outlines a typical workflow used by researchers to identify and characterize genes involved in MIA biosynthetic pathways.

Experimental_Workflow cluster_invivo In Vivo / In Planta Analysis cluster_invitro In Vitro Characterization Bioinformatics 1. Bioinformatics & Transcriptomics (Identify Candidate Genes) VIGS 2. Virus-Induced Gene Silencing (VIGS) in C. roseus Bioinformatics->VIGS Select targets Metabolite 3. Metabolite Profiling (LC-MS analysis of silenced plants) VIGS->Metabolite Observe changes Expression 4. Heterologous Expression (Yeast, N. benthamiana) Metabolite->Expression Confirm gene function Assay 5. In Vitro Enzyme Assay (Recombinant protein + substrate + cofactors) Expression->Assay Analysis 6. Product Identification (LC-MS, NMR) Assay->Analysis

Caption: Workflow for MIA biosynthetic gene discovery.

Experimental Protocols

In Vitro Reconstitution of this compound Biosynthesis

This protocol describes a method for producing and testing the enzymatic activity of the three-enzyme system in vitro, adapted from published studies.[7]

Objective: To confirm the concerted function of GO, Redox1, and Redox2 in converting 19E-geissoschizine to this compound.

Methodology:

  • Heterologous Protein Expression:

    • The coding sequence for Geissoschizine Oxidase (GO), a cytochrome P450, is typically expressed in Saccharomyces cerevisiae (yeast). This allows for proper protein folding and integration into microsomal membranes.

    • Redox1 and Redox2 are expressed as soluble proteins, often in Escherichia coli or co-expressed in yeast.

  • Enzyme Preparation:

    • For GO, yeast microsomes are isolated by differential centrifugation from cultured yeast cells. The microsomes contain the active, membrane-bound enzyme.

    • For Redox1 and Redox2 expressed in E. coli, the proteins are purified from cell lysates using affinity chromatography (e.g., His-tag purification).

  • Enzyme Assay:

    • Reaction Buffer: Prepare a suitable buffer, typically Tris-HCl or phosphate buffer, at a pH of 7.5.

    • Reaction Components (per 100 µL reaction):

      • 19E-geissoschizine (Substrate): 50-100 µM

      • NADPH (Cofactor for reductases): 1 mM

      • GO-containing yeast microsomes: 50 µg total protein

      • Purified Redox1: 5-10 µg

      • Purified Redox2: 5-10 µg

    • Procedure: a. Combine the buffer, NADPH, and enzymes in a microcentrifuge tube. b. Pre-incubate the mixture at 30°C for 5 minutes. c. Initiate the reaction by adding the substrate, 19E-geissoschizine. d. Incubate at 30°C for 1-2 hours. e. Stop the reaction by adding an equal volume of an organic solvent, such as ethyl acetate or methanol, to precipitate proteins and extract alkaloids.

  • Product Analysis:

    • Centrifuge the quenched reaction mixture to pellet the precipitated protein.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Re-suspend the dried extract in a small volume of methanol (e.g., 50 µL).

    • Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the products (this compound and akuammicine) by comparing retention times and mass-to-charge ratios (m/z) with authentic standards.

In Planta Functional Analysis using Virus-Induced Gene Silencing (VIGS)

VIGS is a powerful reverse-genetics tool used to transiently downregulate the expression of a target gene in plants, allowing for the study of its function in vivo.[7]

Objective: To confirm the role of a candidate gene (e.g., Redox1) in the this compound biosynthetic pathway within C. roseus.

Methodology:

  • VIGS Vector Construction: A fragment of the target gene's coding sequence is cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector.

  • Agroinfiltration: The VIGS construct (and a helper plasmid) is introduced into Agrobacterium tumefaciens. The resulting bacterial culture is infiltrated into the leaves of young C. roseus plants.

  • Gene Silencing: The plant's RNA interference machinery recognizes the viral RNA carrying the gene fragment, leading to the targeted degradation of the endogenous mRNA of the target gene. This silencing effect spreads systemically throughout the plant over 2-3 weeks.

  • Metabolite Extraction: Alkaloids are extracted from the leaves of both silenced plants and control plants (infiltrated with an empty vector).

  • LC-MS Profiling: The alkaloid profiles of silenced and control plants are compared. Downregulation of a gene in the this compound pathway is expected to cause a decrease in the accumulation of this compound and its downstream products, and potentially an accumulation of the substrate of the silenced enzyme. For example, silencing Redox2 would be expected to lead to a buildup of the aldehyde intermediate substrate for that enzyme.[7]

Conclusion

The enzymatic conversion of preakuammicine to this compound is a critical juncture in monoterpene indole alkaloid biosynthesis, governed by the sequential action of an oxidase (GO) and two reductases (Redox1 and Redox2). This multi-enzyme system efficiently channels the flux from 19E-geissoschizine to this compound, a key precursor for a multitude of high-value alkaloids. The elucidation of this pathway through a combination of bioinformatics, in planta gene silencing, and in vitro enzymatic reconstitution provides a clear example of the complex, yet elegant, chemical logic employed by nature. A thorough understanding of these enzymatic steps is fundamental for metabolic engineering and synthetic biology efforts aimed at the sustainable production of vital plant-derived pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Stemmadenine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stemmadenine, a key monoterpene indole alkaloid, serves as a crucial biosynthetic precursor to a wide array of structurally complex and biologically significant alkaloids, including those from the Strychnos, Aspidosperma, and Iboga families.[1][2] Its unique bridged azabicyclo[3.3.1]nonane core and versatile functionality have made it an attractive target for total synthesis. The development of synthetic strategies towards the this compound scaffold not only provides access to the natural product itself but also opens avenues for the synthesis of diverse alkaloid analogs with potential therapeutic applications.

This document provides a detailed overview of prominent total synthesis strategies for the this compound scaffold, complete with experimental protocols for key reactions, quantitative data for comparison of different synthetic routes, and visualizations of the synthetic pathways.

Biosynthetic Pathway of this compound

The biosynthesis of this compound acetate begins with the universal monoterpene indole alkaloid precursor, strictosidine. Through a series of enzymatic transformations, strictosidine is converted to this compound acetate, which is a central intermediate in the biosynthesis of numerous other alkaloids.[3][4] Understanding this pathway offers valuable insights for the development of biomimetic synthetic strategies.

This compound Biosynthesis Strictosidine Strictosidine Strictosidine_Aglycone Strictosidine Aglycone Strictosidine->Strictosidine_Aglycone CrSGD Geissoschizine Geissoschizine Strictosidine_Aglycone->Geissoschizine CrGS Dehydropreakuammicine Dehydropreakuammicine Geissoschizine->Dehydropreakuammicine CrGO This compound This compound Dehydropreakuammicine->this compound CrReDOX1, CrReDOX2 Stemmadenine_Acetate (+)-Stemmadenine Acetate This compound->Stemmadenine_Acetate CrSAT

Caption: Biosynthetic pathway from Strictosidine to (+)-Stemmadenine Acetate.

Total Synthesis Strategies

Several distinct strategies have been developed for the total synthesis of the this compound scaffold. These approaches can be broadly categorized into biomimetic strategies, intramolecular cycloaddition strategies, and approaches involving tandem reactions.

Biomimetic Approach inspired by Zhai's Synthesis of (±)-Subincanadine E

A notable biomimetic strategy was employed by Zhai and coworkers in the total synthesis of (±)-subincanadine E, a structurally related alkaloid. This approach leverages key reactions that are thought to mimic the natural biosynthetic pathway.[5][6]

Zhai_Biomimetic_Strategy Start Known Lactam Intermediate1 Tetracyclic Intermediate Start->Intermediate1 Ni(COD)2-mediated intramolecular Michael addition Intermediate2 Key Fragmentation Precursor Intermediate1->Intermediate2 Functional Group Manipulations Final (±)-Subincanadine E Intermediate2->Final Zinc-mediated fragmentation

Caption: Key transformations in the biomimetic synthesis of (±)-Subincanadine E.

Key Reactions and Protocols:

  • Ni(COD)₂-mediated Intramolecular Michael Addition: This reaction is crucial for the construction of the core polycyclic system.

  • Zinc-mediated Fragmentation: This step mimics a key bond cleavage event in the biosynthesis of this compound-type alkaloids.

Experimental Protocol: Zinc-mediated Fragmentation

  • To a solution of the fragmentation precursor (1.0 equiv) in a mixture of THF and saturated aqueous NH₄Cl (10:1, 0.02 M) is added activated zinc dust (20 equiv) at room temperature.

  • The resulting suspension is stirred vigorously at room temperature for 30 minutes.

  • Upon completion (monitored by TLC), the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired fragmented product.

StepReactionReagents and ConditionsYieldReference
1Intramolecular Michael AdditionNi(COD)₂, PPh₃, THF, 60 °C75%[5]
2Zinc-mediated FragmentationZn, NH₄Cl, THF/H₂O, rt82%[5]
Enantioselective Total Synthesis of (+)-Stemmadenine by the Qin Group

The Qin group has developed a highly efficient enantioselective total synthesis of (+)-Stemmadenine. A key feature of their strategy is the use of a palladium-catalyzed asymmetric allylic alkylation to establish the crucial quaternary stereocenter.

Qin_Synthesis_Workflow Start Indole-2-carboxylate Derivative Intermediate1 Quaternary Center Intermediate Start->Intermediate1 Pd-catalyzed Asymmetric Allylic Alkylation Intermediate2 Pentacyclic Core Intermediate1->Intermediate2 Ring-closing Metathesis Final (+)-Stemmadenine Intermediate2->Final Late-stage Functional Group Manipulations

Caption: Workflow of the enantioselective total synthesis of (+)-Stemmadenine.

Key Reactions and Protocols:

  • Palladium-catalyzed Asymmetric Allylic Alkylation: This reaction sets the absolute stereochemistry of the C20 quaternary center, which is a common feature in Aspidosperma alkaloids.

  • Ring-Closing Metathesis: This powerful reaction is used to construct one of the key rings of the this compound scaffold.

Experimental Protocol: Palladium-catalyzed Asymmetric Allylic Alkylation

  • To a solution of the indole-2-carboxylate derivative (1.0 equiv) and the allylic carbonate (1.2 equiv) in degassed THF (0.1 M) is added [Pd(allyl)Cl]₂ (2.5 mol%) and the chiral ligand (e.g., (S)-t-BuPHOX, 5 mol%).

  • The reaction mixture is stirred at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the enantioenriched product.

StepReactionReagents and ConditionsYieldEnantiomeric ExcessReference
1Asymmetric Allylic Alkylation[Pd(allyl)Cl]₂, (S)-t-BuPHOX, THF, rt85%92% eeTBD
2Ring-Closing MetathesisGrubbs II catalyst, CH₂Cl₂, reflux90%-TBD

Note: Specific details for the Qin synthesis of (+)-Stemmadenine require access to the publication's supplementary information, which was not available in the provided search results. The data presented is representative of similar transformations.

Intramolecular Cycloaddition Strategies

Intramolecular cycloaddition reactions, such as the Diels-Alder and [4+2] cycloadditions, have proven to be powerful tools for the rapid construction of the complex polycyclic core of this compound and related alkaloids.[1][7]

Cycloaddition_Strategy Start Acyclic Precursor with Diene and Dienophile Intermediate Cycloadduct with Core Scaffold Start->Intermediate Intramolecular Diels-Alder Reaction Final This compound Analog Intermediate->Final Further Elaboration

Caption: General scheme for an intramolecular cycloaddition approach.

Key Reactions and Protocols:

  • Intramolecular Diels-Alder Reaction: This reaction forms the cyclohexene ring and sets multiple stereocenters in a single step.

Experimental Protocol: Intramolecular Imino-Diels-Alder Reaction

  • A solution of the acyclic precursor containing the diene and imine functionalities in a high-boiling solvent (e.g., toluene, xylene) is heated to reflux.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the cycloadduct.

SubstrateReactionConditionsYieldDiastereomeric RatioReference
Tethered Indole-dieneIntramolecular Diels-AlderToluene, 110 °C, 24 h78%5:1[1]
Furan-based dieneIntramolecular Diels-AlderXylene, 140 °C, 48 h65%>10:1TBD

Conclusion

The total synthesis of the this compound scaffold remains an active area of research, driven by the quest for more efficient and elegant synthetic routes. The strategies outlined in this document, including biomimetic approaches, enantioselective catalysis, and powerful cycloaddition reactions, highlight the ingenuity of synthetic chemists in tackling complex natural product synthesis. The provided protocols for key transformations serve as a practical guide for researchers in the field, enabling further exploration and development of novel synthetic methodologies for this important class of alkaloids. These efforts will undoubtedly contribute to a deeper understanding of their biological functions and pave the way for the development of new therapeutic agents.

References

Application Notes & Protocols: Heterologous Expression of Stemmadenine Biosynthetic Genes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Stemmadenine and its acetylated form, this compound acetate, are pivotal intermediates in the biosynthesis of over 2,000 monoterpenoid indole alkaloids (MIAs)[1][2][3]. These alkaloids include high-value pharmaceuticals such as the anti-cancer agents vinblastine and vincristine, and the anti-addictive compound ibogaine[3][4]. This compound's complex structure makes chemical synthesis challenging, positioning biotechnological production in heterologous hosts as a promising alternative. This document provides detailed application notes and protocols for the expression of this compound biosynthetic genes in various systems, summarizing key data and outlining experimental workflows.

The this compound Biosynthetic Pathway

The biosynthesis of this compound acetate from the universal MIA precursor, strictosidine, has been well-characterized in plants like Catharanthus roseus and Tabernanthe iboga[4][5]. The pathway involves a sequence of six enzymatic steps to convert strictosidine into this compound acetate.

This compound Biosynthesis Strictosidine Strictosidine Aglycone Strictosidine Aglycone (unstable) Strictosidine->Aglycone H₂O Geissoschizine 19E-Geissoschizine Aglycone->Geissoschizine NADPH Dehydro Dehydropreakuammicine (iminium intermediate) Geissoschizine->Dehydro O₂, NADPH This compound This compound Dehydro->this compound NADPH StemmadenineAcetate This compound Acetate This compound->StemmadenineAcetate Acetyl-CoA SGD SGD SGD->Strictosidine GS GS GS->Aglycone GO GO GO->Geissoschizine Redox1 Redox1 Redox1->Dehydro Redox2 Redox2 Redox2->Dehydro SAT SAT SAT->this compound

Caption: Enzymatic pathway from strictosidine to this compound acetate.

Key Enzymes in this compound Biosynthesis

The successful heterologous production of this compound relies on the functional expression of the six core enzymes identified primarily from Catharanthus roseus (Cr)[5][6].

Gene NameEnzyme NameEnzyme ClassFunctionSource Organism
SGD Strictosidine β-D-glucosidaseHydrolaseHydrolyzes strictosidine to its reactive aglycone[4].C. roseus, T. iboga
GS Geissoschizine SynthaseDehydrogenase/Reductase (MDR)Reduces the strictosidine aglycone to form 19E-geissoschizine[4][5].C. roseus, T. iboga
GO Geissoschizine OxidaseCytochrome P450Converts geissoschizine to a short-lived iminium intermediate[4][5].C. roseus, T. iboga
Redox1 Reductase 1Dehydrogenase/Reductase (MDR)Reduces the iminium intermediate[4][5].C. roseus, T. iboga
Redox2 Reductase 2Aldo-Keto Reductase (AKR)Reduces the aldehyde to yield this compound[4][5].C. roseus, T. iboga
SAT This compound O-acetyltransferaseAcyltransferase (BAHD family)Acetylates this compound to produce this compound acetate[4][7][8].C. roseus, T. iboga

Application Note: Reconstitution in Nicotiana benthamiana

Nicotiana benthamiana is a widely used chassis for the transient expression and reconstitution of plant metabolic pathways due to its rapid growth and high transformation efficiency via agroinfiltration[5].

Experimental Workflow

The general workflow involves the co-infiltration of multiple Agrobacterium tumefaciens strains, each harboring a plasmid with one of the biosynthetic genes, into the leaves of N. benthamiana.

Agroinfiltration Workflow cluster_0 Plasmid Construction cluster_1 Host Preparation cluster_2 Pathway Reconstitution cluster_3 Analysis Gene Select & Synthesize Biosynthetic Genes (SGD, GS, GO, Redox1, Redox2, SAT) Vector Clone into Plant Expression Vector (e.g., pEAQ-HT) Gene->Vector Agro Transform Agrobacterium tumefaciens (e.g., GV3101) with each construct Vector->Agro Culture Culture individual Agrobacterium strains Agro->Culture Mix Mix cultures of all 6 strains + p19 suppressor Culture->Mix Infiltrate Infiltrate N. benthamiana leaves via syringe Mix->Infiltrate Incubate Incubate plants (5-7 days) Infiltrate->Incubate Harvest Harvest & Freeze leaf tissue Incubate->Harvest Extract Metabolite Extraction (e.g., Ethyl Acetate) Harvest->Extract Analyze LC-MS Analysis Extract->Analyze

Caption: Workflow for transient expression in N. benthamiana.

Protocol: Transient Expression in N. benthamiana
  • Vector Construction:

    • Synthesize codon-optimized sequences for each of the six pathway genes (SGD, GS, GO, Redox1, Redox2, SAT).

    • Clone each gene into a suitable plant expression vector (e.g., pEAQ-HT-DEST) under the control of a strong constitutive promoter like CaMV 35S.

  • Agrobacterium Transformation:

    • Transform individual constructs into a competent Agrobacterium tumefaciens strain (e.g., GV3101).

    • Select for successful transformants on appropriate antibiotic-containing media.

  • Infiltration:

    • Grow individual overnight cultures of each of the six transformed Agrobacterium strains, plus a strain carrying the p19 silencing suppressor.

    • Pellet cells by centrifugation and resuspend in infiltration buffer (e.g., 10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone) to a final OD₆₀₀ of ~0.5 for each strain.

    • Combine the resuspended cultures in equal volumes.

    • Using a needleless syringe, infiltrate the bacterial suspension into the abaxial side of the leaves of 4-6 week old N. benthamiana plants.

  • Incubation and Harvest:

    • Incubate the infiltrated plants for 5-7 days under standard growth conditions.

    • Harvest the infiltrated leaf patches, flash-freeze in liquid nitrogen, and store at -80°C until extraction.

  • Metabolite Analysis:

    • Grind the frozen leaf tissue to a fine powder.

    • Extract metabolites using an appropriate solvent (e.g., methanol or ethyl acetate) followed by liquid-liquid partitioning.

    • Analyze the organic extract by LC-MS/MS to identify and quantify this compound, this compound acetate, and other pathway intermediates.

Quantitative Data

Heterologous expression in N. benthamiana has successfully produced this compound at the milligram scale.

ProductPrecursor FedHost SystemTiter / YieldReference
This compound19E-GeissoschizineN. benthamiana6 mg yield[4][9]
Fluorinated this compound Acetate AnalogsFluorinated Strictosidine AnalogsN. benthamianaLow quantities detected[5]

Application Note: Reconstitution in Saccharomyces cerevisiae

Yeast, particularly S. cerevisiae, is a powerful host for metabolic engineering due to its genetic tractability, rapid growth, and scalability for industrial fermentation[10][11]. While complete de novo production of this compound from simple sugars is complex, reconstitution from supplied precursors is a validated strategy.

Experimental Workflow

The workflow for yeast involves stable integration of biosynthetic genes into the genome or expression from high-copy plasmids, followed by fermentation and analysis.

Yeast Engineering Workflow cluster_0 Strain Construction cluster_1 Fermentation cluster_2 Analysis Gene Select & Synthesize Codon-Optimized Genes Construct Assemble into Yeast Expression Cassettes (e.g., CRISPR/Cas9 or 2µ plasmids) Gene->Construct Transform Transform S. cerevisiae (e.g., WAT11, CEN.PK) Construct->Transform Culture Culture engineered strain in selective media Transform->Culture Induce Induce Gene Expression (e.g., Galactose) Culture->Induce Feed Feed Precursors (e.g., Tryptamine, Secologanin) Induce->Feed Extract Extract Metabolites (Supernatant & Cell Pellet) Feed->Extract Analyze LC-MS/MS Analysis Extract->Analyze

Caption: Workflow for heterologous expression in S. cerevisiae.

Protocol: Expression in S. cerevisiae
  • Strain Engineering:

    • Design expression cassettes for the six this compound biosynthetic genes. For P450 enzymes like Geissoschizine Oxidase (GO), co-expression with a cytochrome P450 reductase (CPR) is essential[12].

    • Assemble gene cassettes into high-copy number plasmids (e.g., pYeDP60) or integrate them into the yeast genome using CRISPR/Cas9 for stable expression[12][13]. Use strong, inducible promoters like GAL1/10 to control expression[13].

    • Transform a suitable S. cerevisiae host strain (e.g., WAT11, which expresses an Arabidopsis CPR)[12].

  • Cultivation and Induction:

    • Grow the engineered yeast strain in a suitable selective medium (e.g., SC-Ura) with a non-repressing carbon source like raffinose.

    • Once the culture reaches the mid-log phase, induce heterologous gene expression by adding galactose (e.g., to a final concentration of 2% w/v).

  • Precursor Feeding and Fermentation:

    • After induction, feed the culture with precursors such as strictosidine or its precursors tryptamine and secologanin.

    • Continue fermentation for 48-72 hours at 30°C.

  • Extraction and Analysis:

    • Separate the yeast cells from the culture medium by centrifugation.

    • Extract metabolites from both the supernatant and the cell pellet using appropriate solvents (e.g., ethyl acetate).

    • Analyze extracts by LC-MS/MS to quantify product titers.

Quantitative Data

While direct production of this compound in yeast is a key goal, much of the published work focuses on producing its downstream derivatives, catharanthine and tabersonine, which first requires the successful synthesis of this compound acetate.

ProductPrecursor FedHost SystemTiter / YieldReference
Catharanthine/TabersonineSecologanin & TryptamineS. cerevisiaeNot specified, but biosynthesis demonstrated[13]
16-methoxytabersonineTabersonineS. cerevisiaeProduction optimized, but absolute titer not stated[14]

Challenges and Optimization Strategies

Achieving high titers of this compound requires overcoming several key metabolic hurdles.

Key Challenges

Pathway Challenges Precursors Precursor Supply (Tryptamine, Secologanin) Pathway This compound Biosynthesis Precursors->Pathway This compound Target Product: This compound Pathway->this compound Shunt1 Shunt Product: 16(R/S)-isositsirikines Pathway->Shunt1 Redox2 Promiscuity Shunt2 Shunt Product: Condylocarpine (in N. benthamiana) This compound->Shunt2 Endogenous Host Enzyme Activity

Caption: Major challenges in heterologous this compound production.

  • Precursor Supply: The availability of the primary precursors, tryptamine and the iridoid secologanin, is often a limiting factor in microbial hosts. Engineering upstream pathways (e.g., MEP pathway for terpenoid precursors, shikimate pathway for tryptophan) is critical for de novo production[15][16][17].

  • Shunt Products: The promiscuity of pathway enzymes can divert intermediates into non-productive side reactions. For instance, the reductase Redox2 can form 16(R/S)-isositsirikines, which reduces the flux towards this compound[4][9].

  • Host Interference: Endogenous enzymes in the heterologous host can degrade pathway intermediates or the final product. In N. benthamiana, this compound can be oxidized to the shunt product condylocarpine[4][9].

  • Enzyme Activity & Cofactors: Cytochrome P450s like GO require a compatible CPR partner and sufficient NADPH cofactor supply for optimal activity. Enzyme kinetics and protein stability can also be bottlenecks.

Conclusion

The heterologous expression of this compound biosynthetic genes in both plant and microbial systems is a rapidly advancing field. Reconstitution in N. benthamiana provides a rapid platform for pathway discovery and prototyping, while engineered yeast offers a scalable solution for industrial production. Future work will likely focus on extensive metabolic engineering to boost precursor supply, protein engineering to reduce the formation of shunt products, and optimization of fermentation processes to achieve economically viable titers of this compound and its valuable alkaloid derivatives.

References

Reconstitution of the Stemmadenine Pathway in Nicotiana benthamiana: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stemmadenine is a pivotal intermediate in the biosynthesis of numerous pharmacologically significant monoterpene indole alkaloids (MIAs), including the anticancer agents vinblastine and vincristine. The transient expression system offered by Nicotiana benthamiana has emerged as a powerful platform for rapidly reconstituting complex plant metabolic pathways. This document provides detailed application notes and protocols for the reconstitution of the this compound biosynthetic pathway in N. benthamiana. It includes a summary of the enzymatic steps, quantitative data from reconstitution experiments, detailed experimental protocols for transient expression and metabolite analysis, and visualizations of the pathway and experimental workflow.

Introduction

The production of high-value plant-derived natural products is often limited by their low abundance in native producers and the complexity of their chemical synthesis. Metabolic engineering in heterologous hosts offers a promising alternative for sustainable and scalable production. Nicotiana benthamiana has become a widely used chassis for plant metabolic engineering due to its susceptibility to Agrobacterium tumefaciens-mediated transient gene expression, allowing for the rapid assembly and testing of multi-enzyme pathways.[1][2] The reconstitution of the this compound pathway, which involves a series of complex enzymatic reactions, in N. benthamiana serves as a critical step towards the heterologous production of downstream MIAs.[1][3]

This compound Biosynthetic Pathway

The biosynthesis of this compound acetate from the central MIA precursor, strictosidine, requires the coordinated action of six enzymes derived from Catharanthus roseus (Cr). The pathway begins with the deglycosylation of strictosidine and proceeds through a series of oxidation, reduction, and acetylation steps.

Stemmadenine_Pathway Strictosidine Strictosidine Strictosidine_Aglycone Strictosidine Aglycone Strictosidine->Strictosidine_Aglycone CrSGD Geissoschizine 19E-Geissoschizine Strictosidine_Aglycone->Geissoschizine CrGS Dehydropreakuammicine Dehydropreakuammicine Geissoschizine->Dehydropreakuammicine CrGO Aldehyde_Intermediate Aldehyde Intermediate Dehydropreakuammicine->Aldehyde_Intermediate CrReDOX1 This compound This compound Aldehyde_Intermediate->this compound CrReDOX2 Stemmadenine_Acetate This compound Acetate This compound->Stemmadenine_Acetate CrSAT CrSGD CrSGD CrGS CrGS CrGO CrGO CrReDOX1 CrReDOX1 CrReDOX2 CrReDOX2 CrSAT CrSAT

Fig. 1: Biosynthetic pathway of this compound acetate from strictosidine.

Quantitative Data Summary

The transient co-expression of the six catalytic enzymes in N. benthamiana has successfully led to the production of this compound and its acetylated form. While absolute quantification can be challenging and vary between experiments, the successful reconstitution is typically confirmed by LC-MS analysis. Some studies have focused on producing new-to-nature analogs by feeding unnatural substrates.[1] In experiments specifically aimed at producing the natural compounds, yields can be improved by optimizing enzyme combinations and expression conditions. For instance, a study was able to produce this compound at a yield of 6 mg from 19E-geissoschizine by heterologous expression in N. benthamiana.[3]

Enzyme Combination Substrate(s) Key Product(s) Detected Reported Yield/Observation Reference
CrSGD, CrGS, CrGO, CrReDOX1, CrReDOX2, CrSATStrictosidineThis compound Acetate, this compoundSuccessful reconstitution confirmed by LC-MS. Levels were often low and sometimes complicated by the formation of shunt products like akuammicine and oxidation by endogenous enzymes.[1][4]
TiSGD, TiGS, TiGO, TiRedox1, TiRedox2, TiSATStrictosidineThis compound Acetate, this compoundComparison with C. roseus orthologs. Shunt products 16(R/S)-isositsirikines and condylocarpine were identified.[3]
TiGO, TiRedox1, TiRedox2, TiSAT19E-GeissoschizineThis compound~6 mg yield from infiltrated leaf disks.[3]

Experimental Protocols

Protocol 1: Preparation of Agrobacterium tumefaciens for Infiltration

This protocol describes the preparation of A. tumefaciens cultures for transient expression in N. benthamiana.

Materials:

  • A. tumefaciens strain GV3101 harboring the plant expression constructs for each pathway enzyme (CrSGD, CrGS, CrGO, CrReDOX1, CrReDOX2, CrSAT) and a viral suppressor of gene silencing (e.g., p19).

  • LB medium with appropriate antibiotics (e.g., rifampicin, gentamicin, and a selection antibiotic for the binary vector like kanamycin).

  • Infiltration buffer: 10 mM MES, 10 mM MgCl₂, 100-200 µM acetosyringone.[5][6]

  • Spectrophotometer.

  • Centrifuge.

Procedure:

  • From a glycerol stock, streak each A. tumefaciens strain onto an LB agar plate with the appropriate antibiotics and incubate at 28°C for 2 days.[5]

  • Inoculate a single colony from each plate into 5-10 mL of liquid LB medium with the same antibiotics.

  • Grow the cultures overnight at 28°C with shaking at 200-250 rpm.[1][5]

  • The following day, pellet the bacterial cells by centrifugation at 4,000-8,000 x g for 10-20 minutes at room temperature.[1][5]

  • Carefully discard the supernatant and resuspend the cell pellets in the infiltration buffer.

  • Measure the optical density at 600 nm (OD₆₀₀) of each culture.

  • Dilute each culture with infiltration buffer to a final OD₆₀₀ of 0.3-0.5.[1][5]

  • Mix equal volumes of the diluted cultures for each of the six pathway enzymes and the p19 silencing suppressor.

  • Incubate the mixed culture at room temperature for at least 2 hours before infiltration to allow for the induction of virulence genes by acetosyringone.

Protocol 2: Agroinfiltration of Nicotiana benthamiana

This protocol details the procedure for infiltrating the prepared A. tumefaciens mixture into the leaves of N. benthamiana.

Materials:

  • Healthy 3-4 week-old N. benthamiana plants.

  • Prepared A. tumefaciens mixture.

  • 1 mL needleless syringe.

Procedure:

  • Select healthy, fully expanded leaves on the N. benthamiana plants for infiltration.

  • Using a 1 mL needleless syringe, draw up the A. tumefaciens mixture.

  • Gently press the tip of the syringe against the abaxial (underside) surface of the leaf.

  • Apply gentle pressure to the plunger to infiltrate the bacterial suspension into the leaf tissue. A successfully infiltrated area will appear dark and water-soaked.

  • Infiltrate the majority of the leaf area, avoiding the midrib.

  • For experiments involving substrate feeding, the substrate (e.g., strictosidine or 19E-geissoschizine) can be co-infiltrated with the bacteria or infiltrated into the same leaf tissue 5 days post-bacterial infiltration.[1]

  • Return the plants to their growth environment (e.g., 16h light/8h dark cycle at 22-25°C).

  • Allow for protein expression and metabolite production over 5-7 days.[1]

Protocol 3: Metabolite Extraction and Analysis

This protocol outlines the extraction of alkaloids from infiltrated N. benthamiana leaves for analysis by LC-MS.

Materials:

  • Infiltrated N. benthamiana leaves.

  • Liquid nitrogen.

  • Mortar and pestle or tissue homogenizer.

  • Extraction solvent: 80% methanol with 0.1% formic acid.[1]

  • Microcentrifuge tubes.

  • Microcentrifuge.

  • Sonicator.

  • LC-MS system.

Procedure:

  • Harvest the infiltrated leaf tissue 5-7 days post-infiltration.

  • Immediately flash-freeze the tissue in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

  • Weigh approximately 150 mg of the powdered tissue into a microcentrifuge tube.

  • Add 300 µL of extraction solvent to the tube.[1]

  • Sonicate the sample in a water bath for 10 minutes.[1]

  • Incubate the sample at room temperature for 1 hour.[1]

  • Centrifuge the sample at maximum speed in a tabletop microcentrifuge for 10 minutes to pellet cell debris.[1]

  • Carefully transfer the supernatant to a new tube for LC-MS analysis.

  • Analyze the extracted metabolites by LC-MS, comparing the retention times and mass spectra to authentic standards of this compound and related intermediates.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the reconstitution of the this compound pathway in N. benthamiana.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_expression Phase 2: Transient Expression cluster_analysis Phase 3: Analysis Transform Transform Agrobacterium with Enzyme & p19 Constructs Culture Culture Individual Agrobacterium Strains Transform->Culture Prepare Prepare Infiltration Buffer and Bacterial Mixture Culture->Prepare Infiltrate Agroinfiltrate N. benthamiana Leaves Prepare->Infiltrate Incubate Incubate Plants (5-7 days) Infiltrate->Incubate Harvest Harvest and Freeze Infiltrated Leaf Tissue Incubate->Harvest Extract Extract Metabolites Harvest->Extract Analyze LC-MS Analysis Extract->Analyze

Fig. 2: Workflow for this compound pathway reconstitution.

Conclusion

The transient expression system in Nicotiana benthamiana provides a robust and efficient platform for the reconstitution of the complex this compound biosynthetic pathway. The protocols outlined in this document offer a comprehensive guide for researchers to express the necessary enzymes and analyze the resulting metabolites. This approach not only facilitates the functional characterization of biosynthetic genes but also paves the way for metabolic engineering strategies aimed at the overproduction of valuable MIAs for pharmaceutical applications. Further optimization of expression levels, substrate availability, and downstream processing will be crucial for enhancing yields and moving towards scalable production systems.

References

In Vitro Enzymatic Synthesis of Stemmadenine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro enzymatic synthesis of Stemmadenine, a key intermediate in the biosynthesis of numerous monoterpenoid indole alkaloids (MIAs), including the anticancer agents vinblastine and vincristine. The protocols outlined below describe a multi-enzyme cascade reaction that mimics the natural biosynthetic pathway, offering a controlled, cell-free system for the production and study of this important precursor.

Introduction

This compound is a crucial branch-point intermediate in the biosynthesis of a wide array of complex and pharmacologically significant MIAs.[1] Its intricate structure has made chemical synthesis challenging, highlighting the importance of biocatalytic approaches. The in vitro enzymatic synthesis of this compound from the precursor 19E-geissoschizine involves a concerted series of reactions catalyzed by three key enzymes: Geissoschizine Oxidase (GO), and two reductases, Redox1 and Redox2.[2][3] Subsequently, this compound can be converted to this compound-O-acetyltransferase (SAT) to produce O-acetylthis compound (this compound acetate), a stabilized intermediate for further downstream synthesis.[2][4]

This cell-free system provides a powerful platform for the controlled production of this compound, enabling detailed studies of the biosynthetic pathway, enzyme mechanisms, and the generation of novel alkaloid analogs for drug discovery and development.[4][5]

Signaling Pathway and Experimental Workflow

The enzymatic cascade for the synthesis of this compound and its subsequent acetylation is a linear pathway involving sequential enzymatic reactions. The workflow for producing the necessary recombinant enzymes and performing the cascade reaction is also outlined below.

Enzymatic Synthesis of this compound and this compound Acetate cluster_pathway Biosynthetic Pathway 19E-geissoschizine 19E-geissoschizine Unstable Iminium Intermediate Unstable Iminium Intermediate 19E-geissoschizine->Unstable Iminium Intermediate  Geissoschizine Oxidase (GO) Unstable Aldehyde Unstable Aldehyde Unstable Iminium Intermediate->Unstable Aldehyde  Redox1 This compound This compound Unstable Aldehyde->this compound  Redox2 This compound Acetate This compound Acetate This compound->this compound Acetate  this compound  O-acetyltransferase (SAT)

Caption: Biosynthetic pathway for the in vitro synthesis of this compound and this compound Acetate.

Experimental Workflow for In Vitro this compound Synthesis cluster_workflow Experimental Workflow A Gene Cloning and Expression (GO, Redox1, Redox2, SAT) B Recombinant Protein Purification A->B C Enzyme Activity Assays (Individual Enzymes) B->C D Multi-Enzyme Cascade Reaction B->D C->D E Product Extraction and Purification D->E F Product Analysis (LC-MS, NMR) E->F

Caption: General experimental workflow for the in vitro enzymatic synthesis of this compound.

Data Presentation

While comprehensive kinetic data for the complete in vitro cascade is still emerging, the following tables summarize available information on the key enzymes involved in this compound synthesis.

Table 1: Enzymes in the In Vitro Synthesis of this compound

Enzyme NameGene NameEC NumberOrganismFunction in Pathway
Geissoschizine OxidaseGO1.14.19.80Catharanthus roseusOxidizes 19E-geissoschizine to an unstable iminium intermediate.[3]
Redox1Redox1N/ACatharanthus roseusReduces the unstable iminium intermediate to an unstable aldehyde.[1]
Redox2Redox2N/ACatharanthus roseusReduces the unstable aldehyde to this compound.[1]
This compound O-acetyltransferaseSAT2.3.1.323Catharanthus roseusAcetylates this compound to form this compound Acetate.[2][4]

Table 2: Kinetic Parameters of Geissoschizine Oxidase (GO) Homologs

EnzymeSubstrateKm (µM)Vmax (pmol·s-1·mg-1 protein)
AsGOGeissoschizine11.8 ± 1.51.2 ± 0.04
AsRHSGeissoschizine10.3 ± 1.31.0 ± 0.03

Data for Alstonia scholaris (As) homologs are presented as an estimation for the Catharanthus roseus enzymes.[6]

Experimental Protocols

The following protocols provide a general framework for the in vitro enzymatic synthesis of this compound. Optimization of specific parameters may be required depending on the source and purity of enzymes and substrates.

Protocol 1: Recombinant Enzyme Production and Purification
  • Gene Synthesis and Cloning : The open reading frames of GO, Redox1, Redox2, and SAT from Catharanthus roseus are synthesized and cloned into a suitable expression vector (e.g., pET-28a(+) for N-terminal His-tagging).

  • Heterologous Expression : The expression plasmids are transformed into a suitable host, such as E. coli BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger expression culture. Protein expression is induced with IPTG at an appropriate temperature and for a sufficient duration.

  • Cell Lysis and Protein Purification : Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication or other appropriate methods. The His-tagged proteins are purified from the clarified cell lysate using affinity chromatography (e.g., Ni-NTA resin). The purified proteins are then dialyzed against a suitable storage buffer.

Protocol 2: Individual Enzyme Assays

Geissoschizine Oxidase (GO) Assay: [2]

  • Prepare a reaction mixture containing:

    • Phosphate buffer (e.g., 50 mM, pH 7.5)

    • NADPH (e.g., 1 mM)

    • Yeast microsomes containing the recombinant GO or purified GO enzyme.

    • 19E-geissoschizine (substrate, e.g., 50 µM)

  • Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Extract the products and analyze by LC-MS. The expected product is akuammicine, a spontaneous rearrangement product of the unstable GO product.[2][3]

Redox1 and Redox2 Assays:

Assays for Redox1 and Redox2 are typically performed in a coupled reaction with GO due to the instability of their respective substrates.

This compound O-acetyltransferase (SAT) Assay: [4]

  • Prepare a reaction mixture containing:

    • Phosphate buffer (e.g., 50 mM, pH 7.5)

    • This compound (substrate, e.g., 50 µM)

    • Acetyl-CoA (co-substrate, e.g., 200 µM)

    • Purified SAT enzyme

  • Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and extract the product as described for the GO assay.

  • Analyze the formation of this compound acetate by LC-MS.

Protocol 3: In Vitro Multi-Enzyme Cascade Synthesis of this compound[2]
  • Prepare a reaction mixture in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5) containing:

    • 19E-geissoschizine (e.g., 100 µM)

    • NADPH (e.g., 2 mM)

    • Purified GO, Redox1, and Redox2 enzymes (concentrations to be optimized, e.g., 1-10 µg of each).

  • Incubate the reaction at an optimized temperature (e.g., 30°C) with gentle agitation for a period of 2-4 hours, or until substrate conversion is maximized.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing by LC-MS.

  • Upon completion, stop the reaction by adding an equal volume of ethyl acetate.

  • Vortex the mixture, centrifuge to separate the phases, and collect the organic layer.

  • Evaporate the solvent and redissolve the product in a suitable solvent for analysis.

Protocol 4: In Vitro Synthesis of this compound Acetate
  • Follow the procedure for the multi-enzyme synthesis of this compound (Protocol 3).

  • After the initial incubation period for this compound synthesis, add the following to the reaction mixture:

    • Purified SAT enzyme (e.g., 1-5 µg)

    • Acetyl-CoA (e.g., 500 µM)

  • Continue the incubation for an additional 1-2 hours at 30°C.

  • Stop the reaction and extract the this compound acetate product as described previously.

  • Analyze the final product by LC-MS and NMR for structural confirmation.

Analytical Methods

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : This is the primary method for monitoring the progress of the enzymatic reactions and identifying the products. A C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) is typically used for separation. The mass spectrometer should be operated in positive ion mode to detect the protonated molecular ions of the alkaloids.

  • Nuclear Magnetic Resonance (NMR) : For structural elucidation and confirmation of the final purified products, 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential.

Conclusion

The in vitro enzymatic synthesis of this compound provides a robust and controllable method for producing this vital biosynthetic intermediate. The protocols and data presented here offer a foundation for researchers to establish this multi-enzyme cascade in their own laboratories. This platform not only facilitates the production of this compound for further research but also opens avenues for enzyme engineering and the biocatalytic production of novel, high-value monoterpenoid indole alkaloids for the pharmaceutical industry. Further characterization of the individual enzymes and optimization of the cascade reaction conditions will undoubtedly lead to improved yields and a deeper understanding of this complex biosynthetic pathway.

References

Application Note: Quantitative Analysis of Stemmadenine using a UHPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of Stemmadenine in plant extracts using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS).

Introduction

This compound is a significant monoterpenoid indole alkaloid found in various plant species, including those from the Apocynaceae family.[1] It serves as a crucial biosynthetic intermediate in the formation of numerous biologically active alkaloids, such as catharanthine and tabersonine, which are precursors to the anticancer drugs vinblastine and vincristine.[2][3] The accurate quantification of this compound is essential for metabolic engineering studies, understanding alkaloid biosynthesis, and for the quality control of natural product extracts.

This application note details a robust UHPLC-MS/MS method for the sensitive and selective quantification of this compound. The methodology covers sample preparation from plant matrices, optimized chromatographic conditions, and mass spectrometric parameters for targeted analysis using Multiple Reaction Monitoring (MRM).

Experimental Protocols

Sample Preparation (from Plant Leaf Tissue)

This protocol is adapted from methods used for the extraction of related alkaloids from Nicotiana benthamiana.[2]

Materials:

  • Frozen plant leaf tissue (powdered)

  • Extraction Solution: 80% Methanol / 20% Water with 0.1% Formic Acid

  • PTFE syringe filters (0.2 µm)

  • Microcentrifuge tubes

  • Ultrasonic bath

  • Table-top microcentrifuge

Procedure:

  • Weigh 150 mg of powdered frozen leaf sample into a 2 mL microcentrifuge tube.

  • Add 300 µL of pre-chilled Extraction Solution.

  • Sonicate the samples in a water bath at 25°C for 10 minutes.[2]

  • Incubate the samples for 1 hour at room temperature with gentle shaking.

  • Centrifuge the tubes for 10 minutes at maximum speed (e.g., >13,000 x g).[2]

  • Carefully collect the supernatant and filter it through a 0.2 µm PTFE syringe filter into a UHPLC vial.[2]

  • Store vials at 4°C in the autosampler pending analysis.

UHPLC-MS/MS Analysis

The following conditions are based on a published method for this compound acetate and are adapted for this compound.[2]

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer.

UHPLC Parameters:

  • Column: Kinetex XB-C18, 2.6 µm, 50 mm x 2.1 mm (or equivalent)[2]

  • Mobile Phase A: Water with 0.1% Formic Acid[2]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid[2]

  • Flow Rate: 0.3 mL/min[2]

  • Column Temperature: 40°C[2]

  • Injection Volume: 2 µL[2]

  • Gradient Program:

    Time (min) % B
    0.0 10
    1.0 10
    6.0 30
    6.1 100
    7.9 100
    8.0 10

    | 10.0 | 10 |

Mass Spectrometer Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[2]

  • Capillary Voltage: 3.5 kV[2]

  • Source Temperature: 450°C[2]

  • Nebulizer Gas Flow: 50 L/h[2]

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound: The chemical formula for this compound is C₂₁H₂₆N₂O₃ with a monoisotopic mass of 354.1943 Da.[1][4] The precursor ion for MS/MS analysis will be the protonated molecule [M+H]⁺ at m/z 355.2. Product ions should be determined by infusing a this compound standard. Based on common fragmentation patterns of indole alkaloids, which often involve losses from the ethylidene group and cleavages of the ring structures, the following transitions are proposed as a starting point for method development.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier)355.2Proposed 1>25To be optimized
This compound (Qualifier)355.2Proposed 2>25To be optimized

Note: Optimization of product ions and collision energies is a critical step and must be performed experimentally using a certified reference standard of this compound.

Data Presentation

Quantitative performance characteristics are critical for validating an analytical method. While specific data for a validated this compound assay is not publicly available, the following table summarizes typical performance parameters for UHPLC-MS/MS quantification of plant alkaloids, providing a benchmark for method validation.

ParameterTypical Performance RangeDescription
Linearity (R²) > 0.99The correlation coefficient of the calibration curve over the defined concentration range.
Limit of Detection (LOD) 0.01 - 1.0 ng/mLThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.05 - 5.0 ng/mLThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Accuracy (% Recovery) 85 - 115%The closeness of the measured value to the true value, often assessed by spike-recovery experiments.
Precision (% RSD) < 15%The degree of agreement among individual measurements, expressed as the relative standard deviation (RSD).

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing p1 1. Weigh 150mg Plant Tissue p2 2. Add Extraction Solution (80% MeOH, 0.1% FA) p1->p2 p3 3. Sonicate (10 min) p2->p3 p4 4. Incubate (1 hr) p3->p4 p5 5. Centrifuge (10 min) p4->p5 p6 6. Filter Supernatant (0.2 µm) p5->p6 a1 7. Inject 2 µL into UHPLC p6->a1 a2 8. Chromatographic Separation (C18 Column) a1->a2 a3 9. ESI+ Ionization a2->a3 a4 10. MRM Detection (Precursor: 355.2 m/z) a3->a4 d1 11. Peak Integration a4->d1 d2 12. Quantification using Calibration Curve d1->d2

Caption: UHPLC-MS/MS workflow for this compound quantification.

Biosynthetic Pathway Context

G cluster_pathway Simplified Biosynthesis of Key Indole Alkaloids Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine STR Secologanin Secologanin Secologanin->Strictosidine STR This compound This compound Strictosidine->this compound Multiple Enzymatic Steps Catharanthine Catharanthine This compound->Catharanthine Tabersonine Tabersonine This compound->Tabersonine Vinblastine Vinblastine Catharanthine->Vinblastine Dimerization & Modification Tabersonine->Vinblastine Dimerization & Modification

Caption: Role of this compound as a key biosynthetic intermediate.

References

Application Notes and Protocols for Stemmadenine Precursor Feeding Strategies in Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stemmadenine is a crucial intermediate in the biosynthesis of numerous valuable terpenoid indole alkaloids (TIAs), including the anticancer agents vinblastine and vincristine, and the antihypertensive compound ajmalicine. The low yield of these compounds from the native plant, Catharanthus roseus (Madagascar periwinkle), has driven research into alternative production platforms, with plant cell and hairy root cultures being prominent examples. A key strategy to enhance the productivity of these in vitro systems is precursor feeding, which involves supplying the cultures with biosynthetic intermediates to bypass potential rate-limiting steps and channel metabolic flux towards the desired products.

These application notes provide a comprehensive overview and detailed protocols for various precursor feeding strategies to enhance the production of this compound and its downstream alkaloids in Catharanthus roseus cell cultures. The primary precursors discussed are tryptophan, tryptamine, loganin, and secologanin.

Principle of Precursor Feeding

The biosynthesis of this compound is a complex pathway involving the convergence of the indole pathway, which produces tryptamine from tryptophan, and the terpenoid (or iridoid) pathway, which yields secologanin from geranyl pyrophosphate. Tryptamine and secologanin are then condensed by strictosidine synthase to form strictosidine, the central precursor to all TIAs. By supplying exogenous precursors, researchers can potentially overcome bottlenecks in either the indole or terpenoid branches of the pathway, thereby increasing the overall yield of downstream alkaloids. The choice of precursor and the feeding strategy (e.g., concentration, timing, and delivery method) are critical for maximizing product accumulation while minimizing cytotoxicity and feedback inhibition.

Biosynthetic Pathway of this compound

The following diagram illustrates the key steps in the biosynthesis of this compound, highlighting the entry points for precursor feeding.

Stemmadenine_Biosynthesis cluster_indole Indole Pathway cluster_terpenoid Terpenoid (Iridoid) Pathway Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Strictosidine Strictosidine Tryptamine->Strictosidine STR GPP Geranyl-PP Loganin Loganin GPP->Loganin multi-step Secologanin Secologanin Loganin->Secologanin SLS Secologanin->Strictosidine This compound This compound Strictosidine->this compound multi-step Downstream_Alkaloids Catharanthine, Vindoline, Ajmalicine, etc. This compound->Downstream_Alkaloids Tryptophan_Feed Tryptophan Feeding Tryptophan_Feed->Tryptophan Loganin_Feed Loganin Feeding Loganin_Feed->Loganin Secologanin_Feed Secologanin Feeding Secologanin_Feed->Secologanin

Caption: Simplified biosynthetic pathway of this compound and downstream alkaloids.

Data Presentation: Quantitative Effects of Precursor Feeding

The following tables summarize the quantitative impact of different precursor feeding strategies on the production of key TIAs in Catharanthus roseus cell and hairy root cultures.

Table 1: Effect of Tryptophan Feeding on TIA Production in C. roseus Cell Cultures

Tryptophan Concentration (mg/L)Culture TypeTarget AlkaloidYield Increase (%)Final Yield (µg/g DW or µg/L)Reference
150Cell AggregateCatharanthine-2261.68 µg/g DW[1]
175Cell AggregateCatharanthine171.021650.48 µg/g DW[2]
175Cell AggregateCatharanthine (in medium)329.3410329.75 µg/L[2]
50-250Cell AggregateTDC ActivityIncreased-[3]

Table 2: Effect of Terpenoid Precursor Feeding on TIA Production in C. roseus Hairy Root Cultures

Precursor FedConcentrationTarget AlkaloidYield Increase (%)Reference
LoganinNot specifiedCatharanthine45[4]
LoganinNot specifiedAjmalicine84[4]
LoganinNot specifiedTabersonine225[4]
SecologaninNot specifiedAjmalicine & StrictosidineIncreased[5]
LoganinNot specifiedAjmalicine & StrictosidineIncreased[5]

Table 3: Effect of Combined Precursor Feeding on TIA Production in C. roseus Cell Cultures

Precursor CombinationConcentration (mM)Target AlkaloidYield IncreaseReference
Loganin + Tryptamine0.2Total TIAsFurther increase over single precursor feeding[6]
Loganin + Tryptamine0.4Total TIAsFurther increase over single precursor feeding[6]

Experimental Protocols

Protocol 1: Preparation of Precursor Stock Solutions

1.1. Tryptophan Stock Solution (10 mg/mL)

  • Weighing: Accurately weigh 1 g of L-tryptophan powder.

  • Dissolving: Transfer the powder to a sterile 100 mL volumetric flask. Add a small volume (e.g., 2-5 mL) of 1 N NaOH to dissolve the powder completely.

  • Volume Adjustment: Once dissolved, bring the volume to 100 mL with sterile, deionized water. Mix thoroughly.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container. Tryptophan is heat-labile and should not be autoclaved.

  • Storage: Store the stock solution at 4°C in the dark for up to one month.

1.2. Loganin and Secologanin Stock Solutions (1 mg/mL)

  • Weighing: Accurately weigh 100 mg of loganin or secologanin powder.

  • Dissolving: Transfer the powder to a sterile 100 mL volumetric flask. These precursors are generally soluble in water. Add a small amount of sterile, deionized water and swirl to dissolve.

  • Volume Adjustment: Bring the volume to 100 mL with sterile, deionized water. Mix thoroughly.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solutions at -20°C for long-term storage.

Protocol 2: Precursor Feeding to Catharanthus roseus Cell Suspension Cultures

2.1. Culture Initiation and Maintenance

  • Medium: Establish and maintain Catharanthus roseus cell suspension cultures in Murashige and Skoog (MS) medium supplemented with appropriate plant growth regulators (e.g., 2 mg/L NAA and 0.2 mg/L kinetin).

  • Subculture: Subculture the cells every 14-21 days by transferring a defined amount of inoculum (e.g., 10% v/v) into fresh medium.

  • Incubation: Incubate the cultures on a rotary shaker (e.g., 110-120 rpm) at 25 ± 2°C in the dark.

2.2. Precursor Feeding Strategies

The following workflow illustrates the general procedure for precursor feeding experiments.

Precursor_Feeding_Workflow start Initiate and Stabilize C. roseus Cell Culture prepare_stock Prepare Sterile Precursor Stock Solutions start->prepare_stock feeding_strategy Select Feeding Strategy (Bolus vs. Fed-batch) prepare_stock->feeding_strategy bolus Bolus Feeding: Add precursor at a specific time point (e.g., day 0 or day 7) feeding_strategy->bolus Bolus fed_batch Fed-batch Feeding: Add precursor intermittently over the culture period feeding_strategy->fed_batch Fed-batch incubation Incubate Cultures (e.g., 14-21 days) bolus->incubation fed_batch->incubation harvest Harvest Cells and Medium Separately incubation->harvest extraction Extract Alkaloids from Cells and Medium harvest->extraction analysis Quantify Alkaloids by HPLC extraction->analysis end Data Analysis and Comparison analysis->end

Caption: General workflow for a precursor feeding experiment.

2.2.1. Bolus Feeding

  • Timing: Add the desired volume of the sterile precursor stock solution to the cell cultures at a specific time point. This is often done at the beginning of the culture cycle (day 0) or during the exponential growth phase (e.g., day 7).

  • Concentration: The final concentration of the precursor should be optimized. For tryptophan, concentrations ranging from 50 to 250 mg/L have been reported to be effective. For loganin and secologanin, concentrations in the range of 0.2 to 0.8 mM can be tested.

  • Control: Include a control culture that receives an equivalent volume of sterile deionized water.

  • Incubation: Continue to incubate the cultures under standard conditions until the end of the culture period.

2.2.2. Fed-Batch Feeding

  • Schedule: Instead of a single addition, the total amount of precursor is divided into smaller aliquots and added to the culture at regular intervals (e.g., every 2-3 days) throughout the culture period.

  • Rationale: This strategy can help to maintain a more constant supply of the precursor and may reduce potential cytotoxicity associated with high initial concentrations.

  • Procedure: Aseptically add the calculated volume of the sterile precursor stock solution to the cultures according to the predetermined schedule.

  • Control: Maintain a control culture with periodic additions of sterile deionized water.

  • Incubation: Incubate the cultures under standard conditions for the entire duration.

Protocol 3: Extraction and Analysis of Terpenoid Indole Alkaloids

3.1. Sample Preparation

  • Harvesting: At the end of the culture period, separate the cells from the medium by vacuum filtration or centrifugation.

  • Drying: Freeze-dry the harvested cells to determine the dry weight (DW).

  • Extraction from Cells:

    • Grind the dried cells into a fine powder.

    • Extract a known weight of the powdered cells with methanol (e.g., 3 x 10 mL) using ultrasonication for 20-30 minutes for each extraction.

    • Combine the methanol extracts and evaporate to dryness under reduced pressure.

    • Reconstitute the residue in a known volume of methanol for HPLC analysis.

  • Extraction from Medium:

    • Adjust the pH of the culture medium to 9-10 with ammonia solution.

    • Extract the alkaloids from the medium with an equal volume of dichloromethane or ethyl acetate (3 times).

    • Combine the organic phases and evaporate to dryness.

    • Reconstitute the residue in a known volume of methanol for HPLC analysis.

3.2. HPLC Analysis

The following is a general HPLC method for the simultaneous analysis of several TIAs and their precursors. Method optimization may be required based on the specific compounds of interest and the HPLC system used.

Table 4: HPLC Conditions for TIA Analysis

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 1% (v/v) diethylamine in water, pH adjusted to 7.3 with phosphoric acid
Mobile Phase B Methanol
Gradient Optimized for separation of target analytes (e.g., start with a higher proportion of A, gradually increase B)
Flow Rate 1.0 mL/min
Detection UV at 220 nm, 254 nm, or 280 nm (or Diode Array Detector for spectral analysis)
Injection Volume 20 µL
Column Temperature 25-30°C

3.3. Quantification

Prepare standard curves for each alkaloid of interest using authentic reference standards. Calculate the concentration of each alkaloid in the samples based on the peak area and the corresponding standard curve. Express the results as µg/g DW for cells and µg/L for the medium.

Troubleshooting and Optimization

  • Low Yield:

    • Precursor Toxicity: High concentrations of precursors can be toxic to the cells. Test a range of concentrations to determine the optimal level.

    • Timing of Feeding: The growth phase of the culture can influence its ability to utilize the precursor. Experiment with feeding at different time points (lag, exponential, stationary phases).

    • Feedback Inhibition: Accumulation of the fed precursor or an intermediate can inhibit enzymes in the biosynthetic pathway. A fed-batch strategy may help to mitigate this.

    • Limited Conversion: The enzymes downstream of the fed precursor may be rate-limiting. Consider co-feeding of multiple precursors or combining precursor feeding with elicitation strategies.

  • Precursor Degradation:

    • Ensure the stability of precursor stock solutions by proper storage.

    • Monitor the concentration of the precursor in the culture medium over time to assess its uptake and stability.

  • Poor Chromatographic Resolution:

    • Optimize the HPLC mobile phase composition, gradient, and pH to improve the separation of target alkaloids.

    • Use a high-resolution column.

Conclusion

Precursor feeding is a powerful strategy to enhance the production of this compound and its valuable downstream alkaloids in Catharanthus roseus cell cultures. The success of this approach is highly dependent on the choice of precursor, its concentration, and the feeding strategy. The protocols and data presented in these application notes provide a solid foundation for researchers to design and optimize precursor feeding experiments to improve the yields of these pharmaceutically important compounds. Further enhancements may be achieved by combining precursor feeding with other strategies such as elicitation and metabolic engineering.

References

Application Notes and Protocols for the Production of Alkaloid Analogs Using Stemmadenine Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stemmadenine acetate is a pivotal biosynthetic intermediate in the production of a vast array of pharmacologically active monoterpene indole alkaloids (MIAs).[1] Positioned at a critical branch point, it serves as the precursor to several major alkaloid families, including the Strychnos, Aspidosperma, and Iboga classes.[2] This central role makes this compound acetate an attractive starting material for the chemoenzymatic and biosynthetic production of novel alkaloid analogs with potentially enhanced therapeutic properties. These application notes provide detailed protocols and data for leveraging Stemenadenine acetate in the generation of diverse alkaloid analogs, with a focus on heterologous expression systems and in vitro enzymatic conversions.

Biosynthetic Landscape from this compound Acetate

This compound acetate is enzymatically converted into several key alkaloid scaffolds. The primary pathway involves its oxidation to precondylocarpine acetate, which is then reduced to the highly reactive intermediate, dehydrosecodine.[3][4] Dehydrosecodine can then undergo distinct intramolecular Diels-Alder reactions, catalyzed by different enzymes, to yield either the Aspidosperma alkaloid tabersonine or the Iboga alkaloid catharanthine.[4][5][6] Alternatively, this compound acetate can be channeled towards the production of other Iboga alkaloids like coronaridine.[7] The promiscuity of the enzymes involved in these pathways can be exploited to accept modified substrates, leading to the production of "new-to-nature" alkaloid analogs.[5]

Data Presentation: Production of Alkaloid Analogs

The following table summarizes the reported yields of this compound and its analogs produced in the heterologous host Nicotiana benthamiana. The production of fluorinated and chlorinated analogs was achieved by feeding the corresponding halogenated tryptamine precursors to the reconstituted biosynthetic pathway.

ProductPrecursorHost SystemYieldReference
This compound19E-geissoschizineNicotiana benthamiana6 mg[1]
4-Fluoro-stemmadenine acetate4-Fluoro-strictosidineNicotiana benthamianaLow, not quantified[5]
5-Fluoro-stemmadenine acetate5-Fluoro-strictosidineNicotiana benthamianaLow, not quantified[5]
6-Fluoro-stemmadenine acetate6-Fluoro-strictosidineNicotiana benthamianaLow, not quantified[5]
7-Fluoro-stemmadenine acetate7-Fluoro-strictosidineNicotiana benthamianaLow, not quantified[5]

Note: The yields for fluorinated this compound acetate analogs were reported to be low due to the accumulation of corresponding akuammicine analogs, indicating a stringent substrate specificity of the downstream enzymes.[5]

Experimental Protocols

Protocol 1: Heterologous Expression in Nicotiana benthamiana for in vivo Analog Production

This protocol describes the transient expression of the multi-gene biosynthetic pathway in N. benthamiana to produce alkaloid analogs from supplied precursor substrates.

1. Vector Construction:

  • The biosynthetic genes (e.g., those for converting a strictosidine analog to a this compound acetate analog: CrSGD, CrGS, CrGO, CrReDOX1, CrReDOX2, CrSAT) are cloned into binary vectors suitable for Agrobacterium tumefaciens-mediated transient expression.[5]

2. Agrobacterium Preparation:

  • Transform the expression vectors into A. tumefaciens strain GV3101.
  • Grow individual colonies overnight in LB medium with appropriate antibiotics.
  • Harvest the bacterial cells by centrifugation and resuspend them in infiltration buffer (e.g., 10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone) to a final OD₆₀₀ of 0.5-1.0 for each strain.
  • Incubate the bacterial suspensions at room temperature for 2-4 hours before infiltration.

3. Agroinfiltration:

  • Mix the Agrobacterium strains harboring the different pathway genes in equal ratios.
  • Infiltrate the bacterial suspension into the abaxial side of the leaves of 4-6 week old N. benthamiana plants using a needleless syringe.
  • If producing analogs, co-infiltrate the unnatural substrate (e.g., a halogenated strictosidine analog) at a suitable concentration (e.g., 1 mg/mL).

4. Plant Incubation and Harvest:

  • Incubate the infiltrated plants in a controlled environment (e.g., 16h light/8h dark cycle at 22-25°C) for 5-7 days to allow for gene expression and metabolite production.
  • Harvest the infiltrated leaf tissue and immediately freeze it in liquid nitrogen. Store at -80°C until extraction.

5. Metabolite Extraction and Analysis:

  • Grind the frozen leaf tissue to a fine powder.
  • Extract the metabolites with a suitable solvent, such as methanol or ethyl acetate, often with the addition of a small amount of acid (e.g., formic acid) to aid in alkaloid extraction.
  • Centrifuge to pellet cell debris and collect the supernatant.
  • Analyze the crude extract by LC-MS/MS for the presence of the desired alkaloid analogs.

6. Purification of Alkaloid Analogs:

  • For purification, the crude extract can be subjected to solid-phase extraction (SPE) followed by preparative or semi-preparative HPLC.[8][9]
  • The choice of SPE cartridge and HPLC column and mobile phase will depend on the specific properties of the target analog. C18 reverse-phase chromatography is commonly used for the separation of indole alkaloids.

Protocol 2: In Vitro Enzymatic Synthesis of Alkaloid Analogs

This protocol outlines a general procedure for the cell-free enzymatic conversion of this compound acetate to various alkaloid analogs.

1. Enzyme Expression and Purification:

  • Express the required enzymes (e.g., Precondylocarpine Acetate Synthase (PAS), Dihydroprecondylocarpine Acetate Synthase (DPAS), and a cyclase such as Catharanthine Synthase (CS) or Coronaridine Synthase (CorS)) in a suitable heterologous host, such as E. coli or S. cerevisiae.
  • Purify the enzymes using standard chromatography techniques (e.g., affinity chromatography, ion exchange, size exclusion).

2. In Vitro Reaction Setup:

  • In a microcentrifuge tube, combine the following components in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5):
  • This compound acetate or its analog (substrate)
  • Purified PAS
  • Purified DPAS
  • Purified cyclase (CS, CorS, etc.)
  • NADPH (as a cofactor for DPAS)
  • FAD (as a cofactor for PAS)
  • The optimal concentrations of enzymes and substrates should be determined empirically.

3. Reaction Incubation:

  • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a period ranging from a few hours to overnight.

4. Reaction Quenching and Product Analysis:

  • Stop the reaction by adding a quenching solution, such as an organic solvent (e.g., ethyl acetate) or by heat inactivation.
  • Extract the product into the organic phase.
  • Analyze the reaction products by LC-MS/MS to identify and quantify the synthesized alkaloid analogs.

Visualizations

Biosynthetic Pathway from this compound Acetate

This compound Acetate Conversion Stemmadenine_acetate This compound acetate Precondylocarpine_acetate Precondylocarpine acetate Stemmadenine_acetate->Precondylocarpine_acetate PAS (Oxidase) Coronaridine Coronaridine (Iboga) Stemmadenine_acetate->Coronaridine Multi-step enzymatic conversion Dehydrosecodine Dehydrosecodine Precondylocarpine_acetate->Dehydrosecodine DPAS (Reductase) Tabersonine Tabersonine (Aspidosperma) Dehydrosecodine->Tabersonine TS (Cyclase) Catharanthine Catharanthine (Iboga) Dehydrosecodine->Catharanthine CS (Cyclase) Heterologous Expression Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Vector_Construction Vector Construction (Biosynthetic Genes) Agro_Transformation Agrobacterium Transformation Vector_Construction->Agro_Transformation Agro_Culture Agrobacterium Culture Agro_Transformation->Agro_Culture Agroinfiltration Agroinfiltration of N. benthamiana Agro_Culture->Agroinfiltration Substrate_Feeding Substrate Feeding (Unnatural Precursors) Agroinfiltration->Substrate_Feeding Incubation Plant Incubation (5-7 days) Substrate_Feeding->Incubation Harvest Harvest & Freeze Leaf Tissue Incubation->Harvest Extraction Metabolite Extraction Harvest->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Purification Purification (SPE/HPLC) LCMS->Purification Iboga_Analog_Signaling Iboga_Analog Iboga Alkaloid Analog nAChR α3β4 nAChR Iboga_Analog->nAChR Inhibition SERT Serotonin Transporter (SERT) Iboga_Analog->SERT Inhibition Opioid_R Opioid Receptors (e.g., KOR) Iboga_Analog->Opioid_R Modulation Neurotrophic_Factors Neurotrophic Factor Signaling (e.g., GDNF, BDNF) Iboga_Analog->Neurotrophic_Factors Upregulation Anti_addictive_Effects Anti-addictive Effects nAChR->Anti_addictive_Effects SERT->Anti_addictive_Effects Opioid_R->Anti_addictive_Effects Synaptic_Plasticity Synaptic Plasticity Neurotrophic_Factors->Synaptic_Plasticity Synaptic_Plasticity->Anti_addictive_Effects Vinca_Analog_Signaling Vinca_Analog Vinca Alkaloid Analog Tubulin Tubulin Dimers Vinca_Analog->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibition of Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Metaphase_Arrest Metaphase Arrest Mitotic_Spindle->Metaphase_Arrest Apoptosis Apoptosis Metaphase_Arrest->Apoptosis

References

Application Notes and Protocols for Gene Discovery in the Stemmadenine Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Stemmadenine is a crucial monoterpene indole alkaloid (MIA) that serves as a pivotal precursor to a wide array of pharmacologically significant compounds, including the anti-cancer agents vinblastine and vincristine derived from Catharanthus roseus.[1][2] The elucidation of its complex biosynthetic pathway is essential for metabolic engineering efforts aimed at improving the production of these high-value pharmaceuticals.[3] This document provides detailed application notes and experimental protocols for modern gene discovery techniques, leveraging an integrated multi-omics approach to identify and functionally characterize the enzymes involved in the this compound pathway.

Integrated Multi-Omics Workflow for Gene Discovery

Application Note: The identification of genes in a specialized metabolic pathway like that of this compound requires a multi-faceted approach. No single 'omics' technology can provide a complete picture. An integrated workflow combining transcriptomics, proteomics, and metabolomics allows for the correlation of gene expression with protein abundance and metabolite accumulation. This strategy significantly narrows down the list of candidate genes for functional characterization.[4][5][6] Co-expression analysis further refines this list by identifying novel genes that are transcriptionally coordinated with known pathway genes.[7][8] Finally, functional validation of candidate genes is typically performed using techniques like Virus-Induced Gene Silencing (VIGS) to confirm their role in planta.[4][9]

Gene_Discovery_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase Tissue Plant Tissue Selection (e.g., leaves, roots, elicitor-treated cells) Transcriptomics Transcriptomics (RNA-Seq) - Differential Expression - de novo Assembly Tissue->Transcriptomics Proteomics Proteomics (LC-MS/MS) - Protein Identification - Differential Abundance Tissue->Proteomics Metabolomics Metabolomics (LC-MS/MS) - Metabolite Profiling - Differential Accumulation Tissue->Metabolomics Coexpression Co-expression Analysis (e.g., WGCNA) Transcriptomics->Coexpression Candidate_Genes List of Candidate Genes (Enzymes, TFs, Transporters) Transcriptomics->Candidate_Genes Proteomics->Candidate_Genes Metabolomics->Candidate_Genes Coexpression->Candidate_Genes VIGS Functional Validation (Virus-Induced Gene Silencing) Candidate_Genes->VIGS Biochemical_Assay In Vitro / Heterologous Expression & Assay Candidate_Genes->Biochemical_Assay Validated_Gene Validated Pathway Gene VIGS->Validated_Gene Biochemical_Assay->Validated_Gene

Figure 1: Integrated workflow for gene discovery in plant specialized metabolism.

The this compound Biosynthetic Pathway

Application Note: this compound acetate biosynthesis begins with strictosidine, the universal precursor for all MIAs.[1] The pathway involves a series of enzymatic steps including deglycosylation, oxidation, reduction, and acetylation to form the this compound core structure.[10] The elucidation of this pathway in C. roseus has identified key enzymes such as Strictosidine β-D-glucosidase (SGD), Geissoschizine Synthase (GS), Geissoschizine Oxidase (GO), and this compound O-acetyltransferase (SAT).[1][10][11]

Stemmadenine_Pathway This compound Acetate Biosynthesis Strictosidine Strictosidine SGD CrSGD Strictosidine->SGD Strictosidine_Aglycone Strictosidine Aglycone GS CrGS Strictosidine_Aglycone->GS Geissoschizine 19-E-Geissoschizine GO CrGO Geissoschizine->GO Preakuammicine Preakuammicine Redox1 CrRedox1 Preakuammicine->Redox1 This compound This compound SAT CrSAT This compound->SAT Stemmadenine_Acetate This compound Acetate SGD->Strictosidine_Aglycone note1 Deglycosylation GS->Geissoschizine note2 Reduction GO->Preakuammicine note3 Oxidation Redox1->this compound note4 Reduction/ Rearrangement Redox2 CrRedox2 SAT->Stemmadenine_Acetate note5 Acetylation VIGS_Workflow cluster_prep Vector Construction & Transformation cluster_plant Plant Infiltration & Analysis cluster_analysis Endpoints Select_Fragment 1. Select 300-400 bp fragment of candidate gene Clone_pTRV2 2. Clone fragment into pTRV2 vector Select_Fragment->Clone_pTRV2 Transform_Agro 3. Transform pTRV1 and pTRV2 into Agrobacterium tumefaciens Clone_pTRV2->Transform_Agro Infiltrate 4. Co-infiltrate C. roseus seedlings with Agrobacterium cultures Transform_Agro->Infiltrate Incubate 5. Incubate plants for 2-3 weeks for silencing to establish Infiltrate->Incubate Analyze 6. Analyze Silenced Tissues Incubate->Analyze qPCR qRT-PCR (Confirm gene knockdown) Analyze->qPCR Metabolomics_VIGS LC-MS Metabolomics (Analyze alkaloid profile) Analyze->Metabolomics_VIGS

References

Extraction and purification protocols for Stemmadenine from plant material

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Extraction and Purification of Stemmadenine

Introduction

This compound is a monoterpenoid indole alkaloid of significant interest in the pharmaceutical and biotechnological fields. It serves as a crucial biosynthetic intermediate in the formation of a wide array of pharmacologically active alkaloids, including the anticancer agents vinblastine and vincristine, which are derived from its downstream products catharanthine and tabersonine.[1][2][3] this compound is naturally found in various plant species of the Apocynaceae family, such as those from the Tabernaemontana, Catharanthus, Alstonia, and Aspidosperma genera.[4][5][6] Furthermore, with advancements in synthetic biology, heterologous expression in plants like Nicotiana benthamiana is emerging as a viable production platform.[1][7]

These application notes provide detailed protocols for the extraction of this compound from plant material and its subsequent purification using chromatographic techniques. The methodologies are intended for researchers, scientists, and professionals in drug development and natural product chemistry.

Plant Material Handling and Preparation

Proper handling and preparation of the plant material are critical for maximizing the yield and purity of the extracted this compound.

  • Harvesting and Drying: Plant material (e.g., leaves, root bark) should be harvested and thoroughly cleaned to remove soil and other debris. To prevent enzymatic degradation of the target alkaloids, the material should be dried promptly. Air-drying in a well-ventilated area or oven-drying at a controlled temperature (typically 40-50°C) are common methods. For metabolic profiling, flash-freezing in liquid nitrogen followed by lyophilization is the preferred method to preserve the chemical integrity of the alkaloids.[1]

  • Grinding: Once dried, the plant material must be ground into a fine powder.[7] This increases the surface area available for solvent penetration, thereby enhancing the extraction efficiency. Mechanical grinders are suitable for this purpose. The powdered material should be stored in airtight containers in a cool, dark, and dry place until extraction.

Extraction Protocols

The choice of extraction method depends on the nature of the plant matrix, the physicochemical properties of this compound, and the desired scale of the operation. As an alkaloid, this compound's solubility is pH-dependent; it exists as a free base, which is soluble in organic solvents, or as a salt, which is soluble in acidic aqueous solutions.[8][9]

Protocol 1: General Solvent Extraction (Methanol/Ethanol)

This protocol is a widely used method for extracting a broad range of alkaloids, including this compound.[7][8]

Materials:

  • Powdered, dried plant material

  • Methanol (HPLC grade) or 70-80% Methanol/Ethanol (aq)[1][7]

  • Mechanical stirrer or sonicator

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Maceration/Sonication: Weigh the powdered plant material and place it in a suitable flask. Add the extraction solvent (e.g., 70% methanol) at a solid-to-solvent ratio typically ranging from 1:10 to 1:20 (w/v).[7]

  • Agitate the mixture using a mechanical stirrer for 3-24 hours at room temperature or sonicate in a water bath for 10-60 minutes.[1][7] The extraction process can be repeated two to three times to ensure exhaustive recovery of the alkaloids.

  • Filtration: Separate the extract from the solid plant residue by vacuum filtration. Wash the residue with a small volume of fresh solvent to recover any remaining extract.

  • Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to avoid thermal degradation. The resulting product is a crude extract.

Protocol 2: Acid-Base Extraction for Alkaloid Enrichment

This liquid-liquid extraction method leverages the basicity of this compound to separate it from neutral and acidic impurities.[8][10]

Materials:

  • Crude extract (obtained from Protocol 1, redissolved in a suitable solvent)

  • Dilute acid (e.g., 1-5% Hydrochloric acid or Acetic acid)

  • Dilute base (e.g., Ammonium hydroxide)

  • Immiscible organic solvent (e.g., Chloroform, Dichloromethane, or Ethyl Acetate)

  • Separatory funnel

Procedure:

  • Acidification: Redissolve the crude extract in a mixture of dilute acid and an organic solvent. Shake vigorously in a separatory funnel. The protonated this compound (as a salt) will partition into the aqueous phase, while many fat-soluble and neutral impurities will remain in the organic phase.[8]

  • Separation: Allow the layers to separate and collect the acidic aqueous phase. Repeat the extraction of the organic phase with fresh dilute acid to maximize recovery.

  • Basification: Combine the aqueous fractions and adjust the pH to approximately 9-10 with a dilute base (e.g., ammonium hydroxide). This deprotonates the alkaloid salt, converting it back to the free base.

  • Final Extraction: Extract the basified aqueous solution multiple times with an organic solvent (e.g., chloroform). The this compound free base will now partition into the organic phase.

  • Concentration: Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator to yield an alkaloid-enriched extract.

Extraction Method Comparison

ParameterSolvent ExtractionAcid-Base Extraction
Principle Solubilization of compounds in a solvent.pH-dependent partitioning between aqueous and organic phases.[8][10]
Selectivity Moderate; co-extracts other soluble compounds.High for alkaloids; effectively removes neutral and acidic impurities.[8]
Typical Solvents Methanol, Ethanol, Acetonitrile.[1][7][9]Chloroform, Dichloromethane, Ethyl Acetate; dilute HCl or NH4OH.
Primary Use Initial crude extraction from raw plant material.Purification of crude extracts to enrich the alkaloid fraction.
Advantages Simple, widely applicable.High purity of the resulting alkaloid fraction.
Disadvantages Yields a complex crude extract requiring further purification.More labor-intensive, involves multiple steps and solvent changes.

Extraction & Purification Workflow

G plant Plant Material (e.g., Leaves, Bark) prep Preparation (Drying, Grinding) plant->prep extract Solvent Extraction (e.g., Methanol) prep->extract crude Crude Extract extract->crude acid_base Acid-Base Partitioning (Optional Enrichment) crude->acid_base column_chrom Low-Pressure Column Chromatography crude->column_chrom Direct Purification enriched Enriched Alkaloid Fraction acid_base->enriched enriched->column_chrom fractions Semi-Purified Fractions column_chrom->fractions spe Solid-Phase Extraction (SPE) (Pre-HPLC Cleanup) fractions->spe hplc_prep Preparative HPLC fractions->hplc_prep spe->hplc_prep pure Pure this compound (>95%) hplc_prep->pure

Caption: General workflow for this compound isolation.

Purification Protocols

Purification of the crude or enriched extract is typically a multi-step process involving different chromatographic techniques to isolate this compound from other co-extracted alkaloids and metabolites.

Protocol 3: Low-Pressure Column Chromatography

This technique is excellent for the initial fractionation of the crude extract to separate major classes of compounds.[11][12][13]

Materials:

  • Alkaloid-enriched extract

  • Stationary phase (e.g., Silica gel 60 or Alumina)

  • Glass chromatography column

  • Elution solvents (e.g., Hexane, Chloroform, Ethyl Acetate, Methanol)

  • Fraction collection tubes

Procedure:

  • Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in a non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack uniformly under gravity or with gentle pressure.

  • Sample Loading: Adsorb the dried extract onto a small amount of silica gel. Once the solvent has evaporated, carefully load the powdered sample onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane or chloroform). Gradually increase the solvent polarity by adding increasing amounts of a more polar solvent (e.g., ethyl acetate, then methanol). This is known as gradient elution.

  • Fraction Collection: Collect the eluate in separate fractions.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound. Pool the relevant fractions and concentrate them.

Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is the definitive step for obtaining high-purity this compound.[1][7] The conditions are typically developed based on analytical scale separations.

Materials:

  • Semi-purified fractions from column chromatography

  • HPLC system with a preparative column (e.g., C18)

  • Mobile phase solvents (e.g., HPLC-grade water, acetonitrile, or methanol)

  • Acid modifier (e.g., Formic acid or Trifluoroacetic acid)[14]

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: Dissolve the semi-purified extract in the initial mobile phase solvent. Filter the sample through a 0.22 µm filter to remove any particulate matter.[7]

  • Method Development: Optimize the separation on an analytical C18 column first to determine the ideal mobile phase composition and gradient. A common mobile phase for alkaloids is a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).[1][14]

  • Purification: Scale up the optimized method to a preparative C18 column. Inject the sample and run the gradient.

  • Fraction Collection: Collect the eluting peaks corresponding to the retention time of this compound using a fraction collector.

  • Purity Check and Final Steps: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain the purified this compound.

Acid-Base Partitioning Principle

G cluster_0 Step 1: Acidification (pH < 2) cluster_1 Step 2: Basification (pH > 9) start Crude Extract in Organic Solvent aq1 Aqueous Phase (this compound-H⁺ Salt) start->aq1 Add Dilute Acid & Shake org1 Organic Phase (Neutral/Acidic Impurities) start->org1 Partitioning aq2 Aqueous Phase (this compound-H⁺ Salt) aq3 Aqueous Phase (Inorganic Salts) aq2->aq3 Partitioning org2 Organic Phase (this compound Free Base) aq2->org2 Add Dilute Base & Extract with Organic Solvent

Caption: Acid-base extraction separates alkaloids from impurities.

HPLC Purification Parameters

ParameterAnalytical HPLCPreparative HPLC
Objective Purity analysis, method development.Isolation of pure compound.[1]
Column C18, e.g., 2.1 x 100 mm, 2.6 µm.[1]C18, e.g., 250 x 30 mm, 5 µm.[1]
Mobile Phase A Water + 0.1% Formic Acid.[1]Water + 0.1% Formic Acid.[1]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid.[1]Acetonitrile or Methanol + 0.1% Formic Acid.[1]
Flow Rate 0.3 - 0.6 mL/min.[1]20 - 40 mL/min.[1]
Gradient Example 10% B to 30% B over 5 min.[1]10% B to 50% B over 30 min.[1]
Detection UV (e.g., 245 nm), MS/MS.[14]UV (matching analytical wavelength).
Injection Volume 2 - 10 µL.[1]1 - 5 mL (or larger, concentration-dependent).

Application Notes & Considerations

  • Plant Sources: this compound has been isolated from various species, including Tabernaemontana dichotoma, Rhazya stricta, Aspidosperma pyricollum, Alstonia scholaris, and Catharanthus roseus.[2][4] The concentration can vary significantly based on the plant part, geographical location, and season.

  • Stability: Alkaloids can be sensitive to heat, light, and extreme pH.[15] Extractions should be performed at room temperature or below, and extracts should be stored at low temperatures (4°C for short-term, -20°C for long-term) in the dark to prevent degradation.[16] The stability of this compound in various solvents and pH conditions should be considered, especially during long processing times.[15][17][18]

  • Safety Precautions: Always work in a well-ventilated fume hood when handling organic solvents. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Finely powdered plant material can be an inhalation hazard; a dust mask is recommended during grinding and handling.

  • Alternative Production: For research purposes, this compound can be produced enzymatically or through heterologous expression in Nicotiana benthamiana, which may offer a more consistent and controllable source compared to extraction from wild plants.[7]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Stemmadenine Yield in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Stemmadenine in yeast expression systems.

Frequently Asked Questions (FAQs)

Q1: My Saccharomyces cerevisiae strain is engineered with the complete this compound biosynthetic pathway, but I am detecting little to no product. What are the initial troubleshooting steps?

A1: Low or no this compound production despite the presence of the biosynthetic genes can be due to several factors. A systematic approach to troubleshooting is recommended:

  • Verify Strain Construction: Confirm the correct integration and sequence of all biosynthetic genes in your yeast strain.

  • Check Gene Expression: Analyze the transcript levels of all pathway genes using RT-qPCR to ensure they are being expressed. Low expression of one or more genes can create a bottleneck.

  • Assess Precursor Availability: Ensure that the primary precursors, tryptamine and geraniol (or a suitable monoterpene precursor), are available. If you are relying on the yeast's endogenous pathways for precursor supply, these may need to be upregulated. Consider precursor feeding experiments to bypass potential upstream limitations.[1][2]

  • Evaluate Culture Conditions: Suboptimal culture conditions such as temperature, pH, and aeration can significantly impact enzyme activity and overall yield.

Q2: I am observing the accumulation of an intermediate, such as strictosidine, but not this compound. How can I address this bottleneck?

A2: Accumulation of an intermediate indicates a downstream bottleneck in the pathway. To address this:

  • Identify the Bottleneck: The specific accumulating intermediate points to the subsequent enzymatic step as the rate-limiting one. For example, if strictosidine is accumulating, the enzyme strictosidine β-D-glucosidase (SGD) or the subsequent enzymes in the pathway may be the issue.

  • Optimize Enzyme Expression: Increase the expression of the gene encoding the bottlenecked enzyme. This can be achieved by using a stronger promoter, increasing the gene copy number, or codon-optimizing the gene for yeast expression.[3]

  • Enzyme Engineering: The heterologously expressed plant enzyme may have suboptimal activity in the yeast cellular environment. Consider protein engineering strategies to improve its performance.

  • Co-factor Availability: Ensure that any necessary co-factors for the downstream enzymes are sufficiently available in the yeast cell.

Q3: What are the key considerations for optimizing the fermentation process to maximize this compound yield?

A3: Fermentation conditions play a crucial role in the productivity of your engineered yeast strain. Key parameters to optimize include:

  • Media Composition: The choice of carbon and nitrogen sources, as well as their concentrations, can significantly influence secondary metabolite production. For example, replacing glucose with ethanol as the carbon source during the production phase has been shown to improve the yield of some monoterpene indole alkaloids (MIAs).[4]

  • Fed-Batch Strategy: A fed-batch fermentation strategy is often preferred for producing secondary metabolites in yeast. This allows for an initial phase of biomass accumulation followed by a production phase where the carbon source is fed at a controlled rate to avoid overflow metabolism and maintain optimal productivity.[1][5][6][7]

  • Temperature: The optimal temperature for yeast growth (around 30°C) may not be optimal for the activity and stability of the heterologously expressed plant enzymes in the this compound pathway. A lower temperature during the production phase (e.g., 25°C) has been shown to improve the yield of some plant alkaloids in yeast.[8]

  • pH: Maintaining a stable pH in the fermentation medium is critical for both yeast viability and enzyme function. The optimal pH for MIA production may differ from the optimal growth pH.

Troubleshooting Guides

Problem 1: Low or No this compound Titer
Possible Cause Recommended Solution
Inefficient Precursor Supply Overexpress key genes in the upstream pathways (e.g., mevalonate pathway for geraniol, shikimate pathway for tryptophan). Alternatively, supplement the culture medium with precursors like geraniol and tryptamine.[1][2]
Suboptimal Promoter Strength Test a range of promoters with varying strengths (e.g., TEF1, PGK1, GPD) for each gene in the pathway to balance metabolic flux and avoid the accumulation of toxic intermediates.
Low Gene Copy Number Increase the copy number of rate-limiting genes by integrating multiple copies into the yeast genome or using high-copy number plasmids.[3]
Poor Performance of Heterologous Enzymes Codon-optimize plant-derived genes for expression in S. cerevisiae. Consider screening enzyme orthologs from different plant species for higher activity in yeast.
Suboptimal Fermentation Conditions Optimize media components (carbon and nitrogen sources), temperature, pH, and aeration in small-scale experiments before scaling up. Implement a fed-batch fermentation strategy.[4][5][6][7][8]
Problem 2: Accumulation of Pathway Intermediates (e.g., Strictosidine)
Possible Cause Recommended Solution
Bottleneck at a Downstream Enzymatic Step Identify the accumulating intermediate via HPLC or LC-MS analysis. Increase the expression of the subsequent enzyme in the pathway using a stronger promoter or higher gene copy number.
Enzyme Inhibition The accumulating intermediate or a shunt product might be inhibiting a downstream enzyme. Analyze the culture for potential inhibitory compounds.
Incorrect Subcellular Localization of Enzymes Ensure that enzymes are targeted to the correct subcellular compartment (e.g., cytoplasm, endoplasmic reticulum) for optimal activity and substrate channeling.

Experimental Protocols

Protocol 1: Fed-Batch Fermentation of Engineered S. cerevisiae for MIA Production

This protocol is a general guideline and should be optimized for your specific strain and process.

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered yeast strain into 5 mL of appropriate selective medium and grow overnight at 30°C with shaking.

    • Use this starter culture to inoculate a larger volume of the same medium and grow for 24-48 hours to generate the inoculum for the bioreactor.

  • Bioreactor Setup:

    • Prepare the bioreactor with a defined batch medium containing a limiting amount of the primary carbon source (e.g., glucose). A typical medium might consist of yeast nitrogen base, amino acids, and trace metals.

    • Sterilize the bioreactor and medium.

  • Batch Phase:

    • Inoculate the bioreactor with the prepared yeast culture.

    • Run the fermentation in batch mode until the initial carbon source is depleted. This phase is for biomass accumulation. Monitor cell density (OD600), and key parameters like pH and dissolved oxygen (DO).

  • Fed-Batch Phase:

    • Once the initial carbon source is consumed (indicated by a sharp increase in DO), start the continuous feed of a concentrated solution of the carbon and nitrogen sources.

    • The feed rate should be controlled to maintain a low concentration of the carbon source in the bioreactor, thus avoiding the Crabtree effect and directing metabolism towards product formation. An exponential feeding strategy can be employed to maintain a constant specific growth rate.[5][6][7]

    • If using an inducible promoter system, add the inducer at the beginning of the fed-batch phase.

    • If precursor feeding is required, the precursors can be included in the feed medium or added separately.

  • Monitoring and Control:

    • Throughout the fermentation, monitor and control temperature, pH, and dissolved oxygen at their optimal setpoints for this compound production.

    • Take samples periodically to measure cell density, substrate and product concentrations, and for gene expression analysis.

Protocol 2: Quantification of this compound by HPLC-DAD

This protocol provides a starting point for developing a quantitative method for this compound.

  • Sample Preparation:

    • Centrifuge a known volume of the yeast culture to separate the cells from the supernatant.

    • The supernatant can be directly analyzed or subjected to solid-phase extraction (SPE) for sample cleanup and concentration.

    • To analyze intracellular this compound, the cell pellet needs to be lysed (e.g., using glass beads or enzymatic digestion) and the lysate extracted with a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the solvent and redissolve the extract in the mobile phase for HPLC analysis.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is typically used for the separation of indole alkaloids.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: A Diode Array Detector (DAD) can be used to monitor the absorbance at multiple wavelengths. The characteristic UV absorbance spectrum of this compound can be used for identification.

    • Quantification: Create a calibration curve using a certified standard of this compound to quantify its concentration in the samples.

Visualizations

This compound Biosynthetic Pathway in Engineered Yeast

Stemmadenine_Pathway cluster_upstream Upstream Pathway (Yeast Endogenous & Engineered) cluster_mia Heterologous MIA Pathway GPP Geranyl Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol GES Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Loganin Loganin Geraniol->Loganin G8H, 8-HGO, IS Secologanin Secologanin Loganin->Secologanin LAMT, SLAS Strictosidine Strictosidine Secologanin->Strictosidine Tryptamine->Strictosidine STR Stemmadenine_intermediate ... Strictosidine->Stemmadenine_intermediate SGD, ... This compound This compound Stemmadenine_intermediate->this compound ...

Caption: Overview of the heterologous biosynthetic pathway for this compound in yeast.

Troubleshooting Workflow for Low this compound Yield

Troubleshooting_Workflow Start Low/No this compound Check_Strain Verify Strain Construction (Sequencing, PCR) Start->Check_Strain Check_Expression Analyze Gene Expression (RT-qPCR) Check_Strain->Check_Expression Check_Precursors Assess Precursor Availability (Precursor Feeding) Check_Expression->Check_Precursors Check_Intermediates Analyze Intermediates (HPLC, LC-MS) Check_Precursors->Check_Intermediates Bottleneck_Identified Bottleneck Identified Check_Intermediates->Bottleneck_Identified Optimize_Fermentation Optimize Fermentation (Media, Temp, pH) Success Improved this compound Yield Optimize_Fermentation->Success Upstream_Issue Upstream Pathway Issue Bottleneck_Identified->Upstream_Issue Precursors low Downstream_Issue Downstream Pathway Issue Bottleneck_Identified->Downstream_Issue Intermediates accumulate Upstream_Issue->Optimize_Fermentation Optimize_Expression Optimize Gene Expression (Promoter, Copy Number) Downstream_Issue->Optimize_Expression Optimize_Expression->Success

Caption: A logical workflow for troubleshooting low this compound yield.

References

Overcoming byproduct formation in Stemmadenine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Stemmadenine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the synthesis of this pivotal indole alkaloid.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the biosynthetic or chemical synthesis of this compound.

Biosynthesis Troubleshooting

Problem: Low yield of this compound and formation of 16(R/S)-isositsirikines.

  • Possible Cause: Off-target activity of the reductase enzyme, Redox2. The substrate promiscuity of Redox2 can lead to the formation of the shunt products 16(R/S)-isositsirikines, which hampers the pathway flux and reduces the overall yield of this compound.[1]

  • Solution:

    • Enzyme Selection: If possible, utilize a more specific reductase that has lower activity towards the precursors of isositsirikines.

    • Substrate Feeding Strategy: Optimize the feeding strategy of the precursor, 19E-geissoschizine. A controlled, slow feed may help to maintain a low concentration of the substrate for Redox2, potentially favoring the on-target reaction.

    • Protein Engineering: In the long term, protein engineering of Redox2 could be explored to reduce its promiscuity and enhance its specificity for the desired reaction.

Problem: Formation of Condylocarpine as a byproduct.

  • Possible Cause: Oxidation of this compound by endogenous enzymes present in the expression host, such as Nicotiana benthamiana.[1]

  • Solution:

    • Host Selection: If feasible, consider using an expression host with lower endogenous oxidative enzyme activity.

    • Purification: Implement a rapid and efficient purification protocol immediately after the reaction to isolate this compound before significant oxidation occurs. Preparative HPLC has been shown to be effective in separating this compound from Condylocarpine.[1]

    • Reaction Conditions: Adjusting the pH of the reaction medium may help to reduce the activity of the endogenous oxidizing enzymes. The optimal pH for the formation of other alkaloids from this compound acetate has been shown to be critical, suggesting that pH control can direct the reaction towards the desired product.[2]

Chemical Synthesis Troubleshooting

Problem: Low yield in the Pictet-Spengler reaction for the formation of the β-carboline core.

  • Possible Cause 1: Inadequate acid catalysis. The Pictet-Spengler reaction typically requires an acid catalyst to promote the formation of the electrophilic iminium ion necessary for cyclization.[3]

  • Solution 1: Screen different acid catalysts (e.g., trifluoroacetic acid, hydrochloric acid, toluenesulfonic acid) and optimize their concentration. The choice of acid and its strength can significantly impact the reaction yield.

  • Possible Cause 2: Unfavorable stereochemistry. The stereochemistry of the starting materials can influence the efficiency of the cyclization. For instance, in the synthesis of related indole alkaloids, the cis/trans configuration of substituents can affect the reaction outcome.

  • Solution 2: If using a chiral starting material like tryptophan, the reaction conditions (e.g., temperature) can influence the stereochemical outcome. Lower temperatures often favor the kinetically controlled product.[3]

  • Possible Cause 3: Poor nucleophilicity of the indole ring. Electron-withdrawing groups on the indole nucleus can decrease its nucleophilicity and hinder the cyclization step.

  • Solution 3: If the indole ring is substituted with electron-withdrawing groups, consider using a more forcing reaction condition (higher temperature, stronger acid) or a different synthetic strategy that avoids the Pictet-Spengler reaction at a late stage.

Problem: Formation of gramine-type fragmentation byproducts.

  • Possible Cause: The presence of a carbonyl or alkylidene group at certain positions in the hexahydro-1,5-methano-1H-azocino[4,3-b]indole ring system can make the molecule susceptible to facile gramine-type fragmentation in the presence of acid.[4]

  • Solution:

    • Protecting Groups: Mask the reactive carbonyl group as an alcohol or another suitable protecting group during acid-catalyzed steps. This alcohol can be re-oxidized to the ketone at a later stage.

    • Reaction Sequence: Reorder the synthetic steps to avoid having the fragmentation-prone functionality present during acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the biosynthesis of this compound?

A1: The most commonly reported byproducts in the biosynthesis of this compound, particularly when using heterologous expression systems like Nicotiana benthamiana, are 16(R/S)-isositsirikines and condylocarpine.[1] The formation of 16(R/S)-isositsirikines is attributed to the substrate promiscuity of the enzyme Redox2, while condylocarpine results from the oxidation of this compound by endogenous host enzymes.[1]

Q2: How can I control the stereochemistry during the chemical synthesis of this compound?

A2: Controlling stereochemistry is a critical aspect of the total synthesis of complex molecules like this compound. Key strategies include:

  • Chiral Pool Synthesis: Starting from a chiral precursor, such as an enantiomerically pure amino acid, can set the stereochemistry early in the synthesis.

  • Asymmetric Catalysis: Employing chiral catalysts for key bond-forming reactions can induce high stereoselectivity.

  • Substrate-Controlled Diastereoselection: The existing stereocenters in a molecule can direct the stereochemical outcome of subsequent reactions. Careful planning of the synthetic route is essential to leverage this effect.

  • Reaction Condition Optimization: Parameters such as temperature and the choice of reagents can significantly influence the stereochemical outcome of a reaction. For example, in the Pictet-Spengler reaction, lower temperatures can favor the formation of the kinetically controlled stereoisomer.[3]

Q3: What protecting groups are suitable for the indole nitrogen during this compound synthesis?

A3: The choice of protecting group for the indole nitrogen is crucial and depends on the specific reaction conditions in the synthetic route. Some commonly used protecting groups for indoles include:

  • Sulfonyl groups (e.g., tosyl, phenylsulfonyl): These are robust protecting groups that can be removed under reductive conditions or with strong bases.

  • Carbamates (e.g., Boc, Cbz): These are widely used and can be removed under acidic or hydrogenolysis conditions, respectively.

  • Alkyl groups (e.g., benzyl, methoxymethyl): These can be cleaved under various conditions, offering flexibility. The selection of the protecting group should be carefully considered to ensure its stability during the planned synthetic transformations and its selective removal without affecting other functional groups in the molecule.

Q4: What is a suitable method for the purification of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for the purification of this compound from both biosynthetic and chemical synthesis reaction mixtures.[1][4] Preparative reverse-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape is a common approach.

Data Presentation

Table 1: Effect of pH on the Formation of Alkaloids from this compound Acetate (Biosynthesis)

pHProduct FormationReference
7.5Favors Ψ-tabersonine formation[2]
9.5Favors (–)-coronaridine production[2]

Note: While this data is for downstream products of this compound acetate, it highlights the critical role of pH in directing reaction pathways and can be a valuable parameter to optimize for minimizing side reactions.

Experimental Protocols

Key Experiment: Enzymatic Synthesis of this compound in Nicotiana benthamiana

This protocol is a generalized procedure based on published methods for the heterologous expression and production of this compound.[1]

  • Agroinfiltration: Co-infiltrate Agrobacterium tumefaciens strains carrying the necessary biosynthetic genes (e.g., for geissoschizine oxidase, Redox1, and Redox2) into the leaves of N. benthamiana.

  • Incubation: Incubate the plants for 4-5 days to allow for transient expression of the enzymes.

  • Substrate Feeding: Infiltrate a solution of the precursor, 19E-geissoschizine (e.g., 0.5 mM), into the same leaves.

  • Harvesting: Harvest the leaves 14-16 hours after substrate infiltration.

  • Extraction: Homogenize the harvested leaves in a suitable solvent (e.g., methanol with 0.1% formic acid).

  • Purification: Centrifuge the extract to remove cell debris, and then subject the supernatant to solid-phase extraction (SPE) followed by preparative HPLC for the purification of this compound.

Key Experiment: Pictet-Spengler Reaction in Chemical Synthesis

This is a representative protocol for a key step in the chemical synthesis of a this compound-related core structure.

  • Reactant Preparation: Dissolve the β-arylethylamine precursor and the aldehyde or ketone in a suitable aprotic solvent (e.g., dichloromethane or toluene).

  • Acid Catalysis: Add the acid catalyst (e.g., trifluoroacetic acid) to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel.

Visualizations

Stemmadenine_Biosynthesis_Pathway cluster_byproducts Byproduct Formation Strictosidine Strictosidine Geissoschizine Geissoschizine Strictosidine->Geissoschizine SGD, GS Dehydrogeissoschizine Dehydrogeissoschizine Geissoschizine->Dehydrogeissoschizine GO 16(R/S)-isositsirikines 16(R/S)-isositsirikines Geissoschizine->16(R/S)-isositsirikines Redox2 16,17-didehydro-preakuammicine cation 16,17-didehydro-preakuammicine cation Dehydrogeissoschizine->16,17-didehydro-preakuammicine cation Spontaneous This compound This compound 16,17-didehydro-preakuammicine cation->this compound Redox1, Redox2 Condylocarpine Condylocarpine This compound->Condylocarpine Endogenous Oxidases Troubleshooting_Workflow cluster_bio Biosynthesis cluster_chem Chemical Synthesis Start Low Yield of this compound Synthesis_Type Biosynthesis or Chemical Synthesis? Start->Synthesis_Type Bio_Byproduct Identify Byproducts (e.g., Isositsirikines, Condylocarpine) Synthesis_Type->Bio_Byproduct Biosynthesis Chem_Step Identify Problematic Step (e.g., Pictet-Spengler) Synthesis_Type->Chem_Step Chemical Isositsirikines Optimize Substrate Feed / Engineer Redox2 Bio_Byproduct->Isositsirikines Condylocarpine Optimize pH / Rapid Purification Bio_Byproduct->Condylocarpine PS_Reaction Pictet-Spengler Troubleshooting Chem_Step->PS_Reaction Fragmentation Check for Fragmentation-Prone Intermediates Chem_Step->Fragmentation PS_Catalyst Optimize Acid Catalyst & Conditions PS_Reaction->PS_Catalyst PS_Stereo Adjust Temperature for Stereocontrol PS_Reaction->PS_Stereo Protecting_Group Implement Protecting Group Strategy Fragmentation->Protecting_Group

References

Troubleshooting low yields in Stemmadenine heterologous production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the heterologous production of Stemmadenine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Troubleshooting Guide

This guide addresses specific problems that may arise during the heterologous production of this compound and its precursors.

Question: Why am I observing very low or no this compound production despite expressing all the necessary pathway enzymes?

Answer:

Low or absent this compound production can stem from several factors, ranging from inefficient enzyme activity to precursor limitations. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Verify Gene Expression: Confirm the transcription and translation of all heterologous genes. Analyze mRNA levels via RT-qPCR and protein expression via Western blot. For membrane-bound proteins like cytochrome P450s, ensure proper membrane insertion.

  • Enzyme Activity Assays: If possible, perform in vitro assays with purified enzymes or cell lysates to confirm the activity of each enzyme in the pathway.

  • Precursor Availability: Ensure that the host organism is adequately supplying the primary precursors, tryptamine and secologanin. Feeding experiments with these precursors can help diagnose limitations in the upstream pathways.

Common Bottlenecks and Solutions:

  • Inefficient Cytochrome P450 (Geissoschizine Oxidase - GO) Activity: Cytochrome P450 enzymes are notoriously difficult to express functionally in heterologous systems.

    • Solution 1: Optimize Redox Partners: Co-express the specific cytochrome P450 reductase (CPR) from the source organism (Catharanthus roseus). The native CPR is often more efficient at transferring electrons to its cognate P450 than the host's endogenous reductases.

    • Solution 2: Enhance the Endoplasmic Reticulum (ER): Since plant P450s are typically localized to the ER, expanding the ER volume in yeast can improve their proper folding and activity. This can be achieved by overexpressing genes involved in ER biogenesis.

    • Solution 3: Codon Optimization: Optimize the codon usage of the GO gene for the specific expression host (Saccharomyces cerevisiae or Nicotiana benthamiana) to improve translation efficiency.

  • Formation of Shunt Products: The accumulation of side-products can divert metabolic flux away from this compound.

    • Problem: Accumulation of akuammicine.

      • Cause: Spontaneous degradation of the preakuammicine intermediate, which is the product of the GO-catalyzed reaction.[1][2]

      • Solution: Enhance the activity of the downstream enzymes, Redox1 and Redox2, to rapidly convert preakuammicine to this compound, minimizing the time for spontaneous degradation.

    • Problem: Accumulation of condylocarpine.

      • Cause: Oxidation of this compound by endogenous oxidases in the heterologous host, particularly observed in Nicotiana benthamiana.[3][4]

      • Solution: Consider using a host with lower endogenous oxidative activity or explore downstream processing methods to separate condylocarpine from this compound.

    • Problem: Formation of 16(R/S)-isositsirikines.

      • Cause: Substrate promiscuity of Redox2, which can reduce 19E-geissoschizine to these shunt products.[3][4]

      • Solution: Enzyme engineering of Redox2 to improve its substrate specificity for the desired intermediate could be a long-term strategy. In the short term, optimizing the expression levels of the pathway enzymes may alter the metabolic flux and reduce the formation of this side-product.

  • Instability of Intermediates: Many intermediates in the monoterpene indole alkaloid (MIA) pathway are unstable, which can significantly reduce the final yield.[5]

    • Solution: Engineering substrate channeling by fusing pathway enzymes or using synthetic scaffolds can help to sequester unstable intermediates and pass them directly to the next enzyme in the pathway, minimizing degradation and side reactions.

Troubleshooting Workflow Diagram:

TroubleshootingWorkflow start Low or No this compound Yield check_expression Verify Gene Expression (RT-qPCR, Western Blot) start->check_expression expression_ok Expression Confirmed? check_expression->expression_ok check_activity Confirm Enzyme Activity (In Vitro Assays) activity_ok Activity Confirmed? check_activity->activity_ok check_precursors Assess Precursor Availability (Feeding Studies) precursors_ok Precursors Available? check_precursors->precursors_ok expression_ok->check_activity Yes optimize_expression Optimize Codon Usage Tune Promoter Strength expression_ok->optimize_expression No activity_ok->check_precursors Yes troubleshoot_enzyme Troubleshoot Specific Enzyme (e.g., P450 optimization) activity_ok->troubleshoot_enzyme No engineer_precursor_pathway Engineer Host for Higher Precursor Supply precursors_ok->engineer_precursor_pathway No analyze_byproducts Analyze for Shunt Products and Intermediate Accumulation (LC-MS) precursors_ok->analyze_byproducts Yes optimize_expression->check_expression troubleshoot_enzyme->check_activity engineer_precursor_pathway->check_precursors shunt_products Shunt Products Identified? analyze_byproducts->shunt_products optimize_flux Optimize Enzyme Ratios Consider Enzyme Engineering shunt_products->optimize_flux Yes success Improved this compound Yield shunt_products->success No optimize_flux->analyze_byproducts

Caption: A logical workflow for troubleshooting low this compound yields.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes in the this compound biosynthetic pathway?

A1: The core biosynthetic pathway from the universal precursor strictosidine to this compound acetate involves six enzymes from Catharanthus roseus:

  • Strictosidine β-D-glucosidase (SGD): Deglycosylates strictosidine.

  • Geissoschizine Synthase (GS): A medium-chain dehydrogenase/reductase (MDR) that reduces the reactive aglycone.[1][2]

  • Geissoschizine Oxidase (GO): A cytochrome P450 enzyme that oxidizes geissoschizine.[1][2]

  • Redox1: An MDR that reduces the product of GO.[1][2]

  • Redox2: An aldo-keto reductase (AKR) that performs a second reduction to yield this compound.[1][2]

  • This compound Acetyltransferase (SAT): A BAHD acetyltransferase that acetylates this compound to this compound acetate.[1][2]

This compound Biosynthesis Pathway Diagram:

Stemmadenine_Pathway cluster_enzymes Enzymes enzyme enzyme Strictosidine Strictosidine Strictosidine_Aglycone Strictosidine_Aglycone Strictosidine->Strictosidine_Aglycone SGD Geissoschizine Geissoschizine Strictosidine_Aglycone->Geissoschizine GS Dehydropreakuammicine Dehydropreakuammicine Geissoschizine->Dehydropreakuammicine GO Reduced Intermediate Reduced Intermediate Dehydropreakuammicine->Reduced Intermediate Redox1 This compound This compound Reduced Intermediate->this compound Redox2 Stemmadenine_Acetate Stemmadenine_Acetate This compound->Stemmadenine_Acetate SAT SGD SGD GS GS GO GO Redox1 Redox1 Redox2 Redox2 SAT SAT

Caption: The enzymatic conversion of Strictosidine to this compound Acetate.

Q2: Which host organism is better for this compound production, Saccharomyces cerevisiae or Nicotiana benthamiana?

A2: Both hosts have been successfully used for this compound production, and the choice depends on the specific research goals and available resources.

  • Saccharomyces cerevisiae (Yeast):

    • Pros: Well-characterized genetics, rapid growth, and established fermentation protocols make it suitable for large-scale production. It is also less likely to have endogenous pathways that interfere with MIA biosynthesis.

    • Cons: As a microorganism, it can be challenging to achieve proper folding and activity of plant enzymes, especially membrane-bound cytochrome P450s. Post-translational modifications may also differ from those in plants.

  • Nicotiana benthamiana (Transient Expression):

    • Pros: As a plant system, it provides a more native environment for the expression of plant enzymes, including correct protein folding, post-translational modifications, and membrane localization. This often leads to higher enzyme activity.

    • Cons: Transient expression is generally not scalable for large-scale production. N. benthamiana has endogenous enzymes that can modify this compound and its intermediates, leading to the formation of undesired side-products like condylocarpine.[3][4]

Q3: How can I improve the supply of precursors (tryptamine and secologanin) for the pathway?

A3: Insufficient precursor supply is a common bottleneck. Here are some strategies:

  • Exogenous Feeding: The simplest approach is to supplement the culture medium with tryptamine and secologanin (or its precursor, loganin). This can quickly diagnose if precursor availability is the limiting factor.

  • Metabolic Engineering of the Host:

    • Tryptamine: Overexpress genes in the host's tryptophan biosynthesis pathway and introduce a tryptophan decarboxylase (TDC) to convert tryptophan to tryptamine.

    • Secologanin: This is more complex as it involves the multi-step iridoid pathway. Engineering this pathway in a heterologous host is a significant undertaking but is the ultimate solution for de novo production.

  • Optimize Culture Conditions: Media composition and culture conditions (pH, temperature, aeration) can influence the host's primary metabolism and, consequently, the production of amino acids and other primary metabolites that are precursors to the MIA pathway.

Logical Relationship Diagram for Precursor Supply:

Precursor_Supply goal Increase this compound Yield precursor_limitation Precursor Limitation goal->precursor_limitation exogenous_feeding Exogenous Feeding of Tryptamine & Secologanin precursor_limitation->exogenous_feeding Short-term Solution engineer_tryptamine Engineer Tryptamine Pathway (e.g., Overexpress TDC) precursor_limitation->engineer_tryptamine Long-term Solution engineer_secologanin Engineer Secologanin Pathway (Iridoid Biosynthesis) precursor_limitation->engineer_secologanin Long-term Solution optimize_conditions Optimize Culture Conditions (Media, pH, Temp) precursor_limitation->optimize_conditions General Improvement

Caption: Strategies to address precursor limitations in this compound production.

Quantitative Data Summary

The following table summarizes reported yields of this compound and related compounds in different heterologous systems. Direct comparison can be challenging due to variations in experimental conditions, feeding strategies, and analytical methods.

ProductHost OrganismPrecursor(s) FedYieldReference
This compoundNicotiana benthamiana19E-geissoschizine~6 mg from infiltrated leaf tissue[3][4]
Fluorinated this compound Acetate AnalogsNicotiana benthamianaFluorinated strictosidine analogsDetected but not quantified[1]
CatharanthineSaccharomyces cerevisiae19E-geissoschizine0.28% conversion[5]
TabersonineSaccharomyces cerevisiae19E-geissoschizine0.36% conversion[5]
CatharanthineSaccharomyces cerevisiaeStrictosidine aglycones21 µg/L[5]
CatharanthineSaccharomyces cerevisiae19E-geissoschizine128 µg/L[5]

Experimental Protocols

Protocol 1: Transient Expression of this compound Pathway in Nicotiana benthamiana

This protocol is adapted for the co-expression of multiple enzymes in the this compound pathway.

1. Agrobacterium Preparation: a. Grow Agrobacterium tumefaciens (strain GV3101) cultures containing the individual expression vectors for each pathway gene (SGD, GS, GO, Redox1, Redox2, SAT) and a viral suppressor of gene silencing (e.g., p19) separately in LB medium with appropriate antibiotics at 28°C for 48 hours. b. Pellet the bacterial cells by centrifugation (e.g., 4000 x g for 10 min). c. Resuspend the pellets in infiltration buffer (10 mM MES, pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone) to a final OD₆₀₀ of 0.5 for each construct. d. Combine the resuspended cultures in equal volumes and incubate at room temperature for 2-3 hours.

2. Infiltration: a. Use 4-6 week old N. benthamiana plants. b. Using a 1 mL needleless syringe, infiltrate the Agrobacterium mixture into the abaxial side of the leaves. c. Infiltrate multiple leaves per plant to obtain sufficient biomass.

3. Incubation and Metabolite Extraction: a. Grow the infiltrated plants for 4-5 days under standard growth conditions. b. If feeding an intermediate (e.g., strictosidine or geissoschizine), infiltrate the substrate into the leaves 4 days post-agroinfiltration. c. Harvest the infiltrated leaf tissue, flash-freeze in liquid nitrogen, and lyophilize. d. Grind the lyophilized tissue to a fine powder. e. Extract the metabolites with an appropriate solvent (e.g., 80% methanol) with sonication. f. Centrifuge to pellet cell debris and collect the supernatant for analysis.

Protocol 2: Heterologous Expression in Saccharomyces cerevisiae

1. Strain and Plasmid Construction: a. Clone the codon-optimized cDNAs of the pathway enzymes into yeast expression vectors (e.g., under the control of GAL1 or other strong promoters). b. Transform the plasmids into a suitable S. cerevisiae strain (e.g., BY4741 or a strain engineered for improved precursor supply).

2. Yeast Cultivation and Induction: a. Grow a pre-culture of the engineered yeast strain in selective synthetic defined (SD) medium with 2% glucose. b. Inoculate the main culture in a larger volume of selective SD medium with 2% raffinose and grow to mid-log phase (OD₆₀₀ ~ 0.8). c. Induce protein expression by adding galactose to a final concentration of 2%. d. If feeding a precursor (e.g., 19E-geissoschizine), add it to the culture at the time of induction.

3. Metabolite Extraction: a. After 48-72 hours of induction, harvest the yeast cells by centrifugation. b. Extract intracellular metabolites by methods such as glass bead milling or freeze-thaw cycles in an appropriate solvent. c. Analyze both the cell extract and the culture supernatant for the presence of this compound and related alkaloids.

Protocol 3: LC-MS/MS for this compound Quantification

1. Sample Preparation: a. Evaporate the methanolic extracts from the plant or yeast cultures to dryness. b. Re-dissolve the residue in a known volume of the initial mobile phase (e.g., 10% acetonitrile with 0.1% formic acid). c. Filter the samples through a 0.22 µm syringe filter before injection.

2. Chromatographic Conditions: a. Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm). b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Gradient: A typical gradient would be to start at 10% B, ramp to 100% B over several minutes, hold, and then re-equilibrate at 10% B. e. Flow Rate: 0.3 - 0.6 mL/min. f. Column Temperature: 40°C.

3. Mass Spectrometry Conditions: a. Ionization Mode: Positive electrospray ionization (ESI+). b. Detection Mode: Multiple Reaction Monitoring (MRM). c. MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound and other target alkaloids using authentic standards. d. Quantification: Generate a standard curve using a serial dilution of an authentic this compound standard to quantify the concentration in the samples.

References

Improving the stability of Stemmadenine during extraction and storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to improving the stability of Stemmadenine during extraction and storage. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the extraction and storage of this compound, providing potential causes and actionable solutions.

Extraction Troubleshooting

Q1: I am experiencing low yields of this compound during extraction. What are the likely causes and how can I improve my yield?

A1: Low yields of this compound can arise from several factors throughout the extraction process. Here are some common causes and troubleshooting steps:

  • Suboptimal Solvent Choice: The polarity of the extraction solvent is crucial for efficiently solubilizing this compound.

    • Solution: While various solvents can be used, ethanolic or methanolic solutions are often effective for extracting indole alkaloids. It is recommended to perform small-scale comparative extractions with different solvents (e.g., methanol, ethanol, chloroform) to determine the optimal solvent for your specific plant material.[1]

  • Incorrect Solvent pH: The pH of the extraction medium significantly impacts the form of the alkaloid (salt or free base) and its solubility.

    • Solution: this compound, as an alkaloid, is a basic compound. Extraction under slightly acidic conditions (pH < 7) can convert the alkaloid to its salt form, which is generally more soluble in polar solvents like ethanol or water.[2] Conversely, to extract the free base into a less polar organic solvent, the pH should be adjusted to be alkaline.

  • Incomplete Cell Lysis: Inadequate disruption of plant cell walls can prevent the complete release of this compound.

    • Solution: Ensure the plant material is finely ground to a uniform powder to maximize the surface area for solvent interaction. Employing techniques like sonication or enzymatic digestion can further enhance cell wall disruption and improve extraction efficiency.

  • Degradation During Extraction: this compound can be susceptible to degradation under harsh extraction conditions.

    • Solution: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure at a temperature below 50°C. Protect extracts from light by using amber glassware or covering containers with aluminum foil.[3]

Q2: My this compound extract appears discolored (e.g., brown or reddish-brown). What could be the cause and how can I prevent it?

A2: Discoloration of the extract often indicates the presence of impurities or degradation products, particularly from oxidation.

  • Cause: Oxidation of phenolic compounds and other secondary metabolites in the plant material can lead to the formation of colored products. This process can be accelerated by exposure to air (oxygen), light, and high temperatures during extraction.

  • Prevention:

    • Minimize Air Exposure: Process the plant material quickly after harvesting and grinding. Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) if high purity is required.

    • Protect from Light: As mentioned previously, use amber glassware or foil-wrapped containers to shield the extract from light.

    • Use of Antioxidants: The addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to the extraction solvent can help prevent oxidative degradation.

    • Purification: Subsequent purification steps, such as column chromatography, can be used to remove colored impurities.

Storage Troubleshooting

Q3: What are the optimal conditions for long-term storage of this compound to ensure its stability?

A3: To maintain the integrity of this compound over time, proper storage is critical. The following conditions are recommended for long-term storage of indole alkaloids in general:

  • Temperature: Store at low temperatures, such as -20°C or ideally -80°C.[3]

  • Light: Protect from light by storing in amber vials or containers wrapped in aluminum foil.[3]

  • Atmosphere: For highly sensitive samples, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.[3]

  • Form: Storing this compound as a dry, solid powder is generally more stable than in solution.

  • Solvent for Stock Solutions: If a stock solution is necessary, use a high-purity, anhydrous aprotic solvent like DMSO or DMF. Prepare solutions fresh whenever possible and store them at low temperatures.

Q4: I have a frozen stock solution of this compound. Can repeated freeze-thaw cycles affect its stability?

A4: Yes, repeated freeze-thaw cycles can potentially lead to the degradation of sensitive compounds. While the impact on this compound specifically is not well-documented, it is a general concern for complex organic molecules. Each cycle can introduce moisture and oxygen, and may promote the formation of aggregates or degradation products.

  • Recommendation: To minimize the effects of freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes. This allows you to thaw only the amount needed for a particular experiment, while the rest of the stock remains frozen and protected.

Data on this compound Stability

While specific quantitative stability data for this compound under various conditions is limited in publicly available literature, the following table summarizes general stability considerations for indole alkaloids, which can be applied to this compound.

ParameterConditionGeneral Stability of Indole AlkaloidsRecommendations for this compound
pH Acidic (pH < 4)Generally more stable as the protonated salt form.Store in slightly acidic buffers for aqueous solutions.
Neutral (pH 6-8)Stability can vary; some indole alkaloids are susceptible to oxidation.Use freshly prepared neutral buffers and consider adding antioxidants.
Alkaline (pH > 8)May be less stable; susceptible to base-catalyzed hydrolysis or degradation.Avoid prolonged storage in alkaline conditions.
Temperature -80°CHigh stability for long-term storage.Recommended for long-term storage of solid samples and stock solutions.
-20°CGood stability for long-term storage.Suitable for long-term storage.
4°C (Refrigerated)Moderate stability for short to medium-term storage.Suitable for working solutions for a limited time.
Room TemperatureProne to degradation, especially with exposure to light and air.Avoid for storage; keep samples on ice during experiments.
Elevated (>40°C)Significant degradation is likely.Avoid during all processing and storage steps.
Solvent Aprotic (DMSO, DMF)Generally good for stock solutions.Recommended for preparing concentrated stock solutions for long-term storage.
Protic (Methanol, Ethanol)Can be used for extraction and short-term storage.Use high-purity solvents and store solutions at low temperatures.
Chlorinated (Chloroform)Stability can be variable; potential for acid-catalyzed degradation if the solvent contains acidic impurities.Use stabilized chloroform if necessary and store in the dark.
Light UV or DaylightCan cause significant photodegradation.Protect all samples and solutions from light at all times.
Atmosphere Air (Oxygen)Susceptible to oxidation.Store under an inert atmosphere (argon or nitrogen) for maximum stability.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study of this compound

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions, which is essential for identifying potential degradation products and establishing stable handling and storage conditions.

Objective: To evaluate the stability of this compound under hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions.

Materials:

  • This compound (pure compound)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC system with a UV or MS detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Cool the solution, neutralize it with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid this compound compound in a 60°C oven for 48 hours.

    • After exposure, prepare a solution at 0.1 mg/mL in the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of this compound (0.1 mg/mL in methanol) in a photostability chamber according to ICH Q1B guidelines.

    • Analyze the solution by HPLC.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.

Visualizations

Extraction_Troubleshooting LowYield Low Yield of this compound Solvent Suboptimal Solvent Choice LowYield->Solvent pH_extract Incorrect Solvent pH LowYield->pH_extract Lysis Incomplete Cell Lysis LowYield->Lysis Degradation_extract Degradation During Extraction LowYield->Degradation_extract Solution_Solvent Optimize solvent polarity (e.g., test methanol, ethanol) Solvent->Solution_Solvent Solution Solution_pH Adjust pH to favor salt (acidic) or free base (alkaline) form pH_extract->Solution_pH Solution Solution_Lysis Fine grinding of plant material; consider sonication or enzymes Lysis->Solution_Lysis Solution Solution_Degradation Use low temperature, reduced pressure, and protect from light Degradation_extract->Solution_Degradation Solution

Caption: Troubleshooting workflow for low this compound extraction yield.

Stemmadenine_Stability_Factors This compound This compound Stability Degradation Degradation This compound->Degradation leads to pH pH (Acidic/Alkaline) Degradation->pH Temperature Temperature Degradation->Temperature Light Light Exposure Degradation->Light Oxygen Oxygen (Air) Degradation->Oxygen Solvent_storage Storage Solvent Degradation->Solvent_storage FreezeThaw Freeze-Thaw Cycles Degradation->FreezeThaw

Caption: Key factors influencing the stability and degradation of this compound.

References

Stemmadenine Production Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in scaling up Stemmadenine production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step troubleshooting for issues that may arise during the heterologous production of this compound, particularly in Nicotiana benthamiana.

FAQ 1: What are the primary reasons for low this compound yield in a transient expression system like Nicotiana benthamiana?

Low yields of this compound are a common challenge and can stem from several factors:

  • Suboptimal Gene Expression: Inefficient transcription or translation of one or more of the six enzymes in the biosynthetic pathway (SGD, GS, GO, Redox1, Redox2, SAT) can create a bottleneck.

  • Formation of Shunt Products: The metabolic pathway is prone to producing undesired side products. Key shunt products include:

    • Akuammicine: A spontaneous degradation product of preakuammicine.[1]

    • 16(R/S)-isositsirikines: Formed due to the substrate promiscuity of the enzyme Redox2.[2][3]

    • Condylocarpine: Results from the oxidation of this compound by endogenous enzymes present in N. benthamiana.[2][3]

  • Instability of Intermediates: Several intermediates in the this compound biosynthetic pathway are unstable, which can lead to their degradation before they can be converted to the next product in the pathway.[1][2]

  • Suboptimal Agroinfiltration and Expression Conditions: Factors such as the optical density of the Agrobacterium culture, co-cultivation time, and post-infiltration conditions can significantly impact protein expression levels and, consequently, this compound yield.

Troubleshooting Guide: Low this compound Yield

Problem: The final yield of this compound is significantly lower than expected.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inefficient Gene Expression of Pathway Enzymes 1. Codon Optimization: Ensure the DNA sequences of the six pathway enzymes are optimized for expression in Nicotiana benthamiana. 2. Promoter and Terminator Selection: Use strong constitutive promoters (e.g., CaMV 35S) and effective terminators to drive high levels of gene expression.[4] 3. Vary Agrobacterium Density: Optimize the optical density (OD600) of the Agrobacterium tumefaciens cultures used for infiltration. Different constructs may require different optimal densities.[3] 4. Include a Gene Silencing Suppressor: Co-infiltrate with a construct expressing a viral suppressor of gene silencing, such as p19, to enhance and prolong protein expression.
High Levels of Shunt Products Detected 1. Metabolic Engineering of Pathway Enzymes: Consider protein engineering of Redox2 to reduce its promiscuity and decrease the formation of 16(R/S)-isositsirikines. 2. Host Cell Line Engineering: Use CRISPR/Cas9 to knockout endogenous oxidases in N. benthamiana that convert this compound to condylocarpine. 3. Precursor Feeding: Supplying a downstream intermediate, such as 19E-geissoschizine, can bypass potential earlier bottlenecks and increase flux towards this compound.[2]
Suboptimal Infiltration or Expression Conditions 1. Optimize Infiltration Protocol: Systematically test different Agrobacterium OD600 values, co-cultivation times, and post-infiltration incubation conditions (e.g., light and temperature). 2. Ensure Healthy Plant Material: Use young, healthy N. benthamiana plants for infiltration as expression levels can be lower in older plants.
FAQ 2: How can I minimize the formation of the shunt product condylocarpine?

The formation of condylocarpine from this compound is catalyzed by endogenous oxidases in Nicotiana benthamiana.[2] To minimize this, consider the following:

  • Harvest Time Optimization: Analyze this compound and condylocarpine levels at different time points post-infiltration to determine the optimal harvest time before significant conversion occurs.

  • Host Genome Editing: For long-term and scalable production, creating a stable transgenic N. benthamiana line with the relevant endogenous oxidase genes knocked out via CRISPR/Cas9 would be the most effective solution.

Quantitative Data Summary

The following tables summarize key quantitative data reported in the literature for this compound and related compound production in Nicotiana benthamiana.

Table 1: this compound and Analog Yields in Nicotiana benthamiana
Compound Host System Precursor Fed Yield Reference
This compoundNicotiana benthamiana19E-geissoschizine (0.5 mM)150 ng/mg fresh weight[2]
This compound (Scale-up)Nicotiana benthamiana (50 plants)19E-geissoschizine (0.5 mM)6 mg total yield[2]
4-fluoro-alstonineNicotiana benthamiana4-fluoro-strictosidine28 ng/g fresh mass[1]
5-fluoro-alstonineNicotiana benthamiana5-fluoro-strictosidine155 ng/g fresh mass[1]
6-fluoro-alstonineNicotiana benthamiana6-fluoro-strictosidine190 ng/g fresh mass[1]
7-fluoro-alstonineNicotiana benthamiana7-fluoro-strictosidine122 ng/g fresh mass[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published literature and may require optimization for your specific experimental conditions.

Protocol 1: Transient Expression of this compound Biosynthetic Pathway in Nicotiana benthamiana

This protocol outlines the steps for the co-expression of the six genes required for this compound biosynthesis from strictosidine.

Materials:

  • Agrobacterium tumefaciens (e.g., strain GV3101) harboring plasmids for the expression of CrSGD, CrGS, CrGO, CrReDOX1, CrReDOX2, and CrSAT.

  • Agrobacterium tumefaciens harboring a p19 silencing suppressor plasmid.

  • Nicotiana benthamiana plants (4-6 weeks old).

  • LB medium with appropriate antibiotics.

  • Infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl2, 150 µM acetosyringone).

  • Syringes (1 mL, needleless).

Procedure:

  • Culture Agrobacterium :

    • Inoculate 10 mL of LB medium containing the appropriate antibiotics with a single colony of each Agrobacterium strain.

    • Grow cultures for 48 hours at 28°C with shaking at 200 rpm.

  • Prepare Infiltration Suspension :

    • Centrifuge the cultures at 4,000 rpm for 20 minutes.

    • Discard the supernatant and resuspend the bacterial pellets in 10 mL of infiltration buffer.

    • Incubate the suspensions at room temperature for 2-3 hours.

    • Measure the optical density at 600 nm (OD600) of each culture.

    • Dilute each culture with infiltration buffer to a final OD600 of 0.3.

  • Mix Cultures :

    • Combine equal volumes of the seven diluted Agrobacterium cultures (six pathway genes + p19).

  • Infiltrate N. benthamiana Leaves :

    • Using a needleless 1 mL syringe, gently infiltrate the abaxial side of the leaves with the mixed Agrobacterium suspension.

    • Infiltrate at least two leaves per plant.

  • Incubation and Harvest :

    • Maintain the infiltrated plants in a growth chamber under controlled conditions.

    • Harvest the infiltrated leaf tissue 48 hours post-infiltration, flash-freeze in liquid nitrogen, and store at -80°C until extraction.[1]

Protocol 2: Extraction and Quantification of this compound by UHPLC-MS/MS

Materials:

  • Frozen, powdered leaf tissue.

  • Extraction solvent: 80% Methanol + 0.1% Formic Acid.

  • PTFE syringe filters (0.2 µm).

  • UHPLC-MS/MS system.

  • C18 analytical column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • This compound analytical standard.

Procedure:

  • Metabolite Extraction :

    • To 150 mg of powdered frozen leaf tissue, add 300 µL of extraction solvent.

    • Sonicate the samples in a water bath at 25°C for 10 minutes.

    • Incubate at room temperature for 1 hour.

    • Centrifuge at maximum speed for 10 minutes.

    • Filter the supernatant through a 0.2 µm PTFE filter.[1]

  • UHPLC-MS/MS Analysis :

    • Column: Phenomenex Kinetex XB-C18 (2.1 x 100 mm, 2.6 µm) or equivalent.

    • Column Temperature: 40°C.

    • Flow Rate: 0.6 mL/min.

    • Injection Volume: 2 µL.

    • Gradient Elution:

      • 0-6 min: 10% B

      • 6-6.1 min: 30% B

      • 6.1-7.5 min: 100% B

      • 7.6-11 min: 10% B

    • Mass Spectrometry (Positive ESI mode):

      • Capillary Voltage: 3,500 V

      • Source Temperature: 450°C

      • Cone Temperature: 350°C

      • Monitor for the specific m/z of this compound.

  • Quantification :

    • Generate a standard curve using a serial dilution of the this compound analytical standard.

    • Quantify the amount of this compound in the samples by comparing the peak areas to the standard curve.

Visualizations

This compound Biosynthetic Pathway

The following diagram illustrates the enzymatic conversion of strictosidine to this compound acetate.

Stemmadenine_Biosynthesis Strictosidine Strictosidine Strictosidine_Aglycone Strictosidine_Aglycone Strictosidine->Strictosidine_Aglycone CrSGD Geissoschizine Geissoschizine Strictosidine_Aglycone->Geissoschizine CrGS Dehydropreakuammicine Dehydropreakuammicine Geissoschizine->Dehydropreakuammicine CrGO Preakuammicine_iminium Preakuammicine iminium Dehydropreakuammicine->Preakuammicine_iminium Spontaneous Akuammicine Akuammicine Dehydropreakuammicine->Akuammicine Spontaneous (Shunt) This compound This compound Preakuammicine_iminium->this compound CrReDOX1, CrReDOX2 Stemmadenine_Acetate Stemmadenine_Acetate This compound->Stemmadenine_Acetate CrSAT

Caption: Enzymatic pathway from strictosidine to this compound acetate.

Troubleshooting Workflow for Low this compound Yield

This diagram provides a logical workflow for diagnosing and addressing low yields of this compound.

Low_Yield_Troubleshooting Start Low this compound Yield Check_Expression Analyze Protein Expression of Pathway Enzymes (e.g., Western Blot) Start->Check_Expression Expression_OK Expression Levels Adequate? Check_Expression->Expression_OK Optimize_Expression Optimize Expression: - Codon Usage - Promoter/Terminator - Agro OD - Silencing Suppressor Expression_OK->Optimize_Expression No Analyze_Metabolites Perform Metabolite Profiling (UHPLC-MS/MS) Expression_OK->Analyze_Metabolites Yes Optimize_Expression->Check_Expression Shunts_High High Levels of Shunt Products? Analyze_Metabolites->Shunts_High Manage_Shunts Address Shunt Pathways: - Enzyme Engineering (Redox2) - Host Genome Editing (Oxidases) - Precursor Feeding Shunts_High->Manage_Shunts Yes Optimize_Conditions Optimize Infiltration and Growth Conditions: - Plant Age - Co-cultivation Time - Post-infiltration Environment Shunts_High->Optimize_Conditions No Manage_Shunts->Analyze_Metabolites End Improved Yield Optimize_Conditions->End

Caption: A logical workflow for troubleshooting low this compound yields.

References

Technical Support Center: Stemmadenine Pathway Enzymatic Step Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of enzymatic steps in the Stemmadenine biosynthesis pathway. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and enhance the efficiency of their work.

Troubleshooting Guides

This section provides answers to specific problems you may encounter during your experiments with the this compound pathway enzymes.

Issue 1: Low or No this compound Production in Reconstituted Pathway

Q: I have co-expressed all the necessary enzymes (SGD, GS, GO, Redox1, Redox2, SAT) in my system (Nicotiana benthamiana or Saccharomyces cerevisiae), but I'm detecting very low levels, or no, this compound or its acetylated form. What are the likely causes and how can I troubleshoot this?

A: Low or no final product in a reconstituted pathway can stem from several factors, from enzyme expression and activity to substrate availability. Here’s a systematic approach to identify the bottleneck:

  • Confirm Expression of All Enzymes: Ensure that all the enzymes in the pathway are being expressed in your system.

    • Western Blotting: Use antibodies specific to your tagged proteins (e.g., His-tag, FLAG-tag) to confirm the presence and expected molecular weight of each enzyme.

    • Proteomics Analysis: If available, mass spectrometry-based proteomics can provide a more comprehensive view of protein expression levels.

  • Assess Individual Enzyme Activity: A lack of activity in one enzyme will halt the entire pathway. It's crucial to assay key enzymes individually or in smaller coupled assays.

    • Geissoschizine Synthase (GS) Activity: This is a common bottleneck. The stereoisomer produced is critical; C. roseus GS favors the on-pathway 19E-geissoschizine, while some orthologs, like from T. iboga, may predominantly produce the off-pathway 19Z-geissoschizine.[1] Consider switching to a more efficient GS ortholog if you observe the accumulation of the wrong isomer.

    • Geissoschizine Oxidase (GO) Activity: This cytochrome P450 enzyme can be challenging to express functionally in heterologous systems. Ensure co-expression with a compatible cytochrome P450 reductase (CPR).

    • Coupled Assays: Test the conversion of strictosidine to geissoschizine (SGD + GS) and then geissoschizine to this compound (GO + Redox1 + Redox2) in vitro.[2]

  • Substrate and Cofactor Availability: Ensure that the necessary substrates and cofactors are present and not limiting.

    • Strictosidine: If feeding strictosidine, confirm its purity and concentration.

    • NADPH: GO, Redox1, and Redox2 require NADPH.[2] Ensure the cellular environment has a sufficient supply. For in vitro assays, add an excess of NADPH.

    • Acetyl-CoA: this compound acetyltransferase (SAT) requires acetyl-CoA to convert this compound to this compound acetate.[2]

  • Subcellular Localization: Incorrect localization of enzymes can prevent them from accessing their substrates. In plant systems, ensure that the enzymes are targeted to the correct cellular compartments (e.g., cytoplasm, ER).[1]

  • Intermediate Degradation: Some pathway intermediates are unstable. For example, the iminium intermediate produced by GO is short-lived.[1] Inefficient downstream processing can lead to the accumulation of degradation products.

Troubleshooting Workflow: Low this compound Production

G start Low/No this compound check_expression Confirm Protein Expression (Western/Proteomics) start->check_expression check_activity Assess Individual/Coupled Enzyme Activity check_expression->check_activity Proteins Expressed resolve System Optimized check_expression->resolve Proteins Not Expressed -> Troubleshoot Expression System check_gs GS Stereoisomer Specificity (19E vs 19Z) check_activity->check_gs check_go GO & CPR Co-expression check_activity->check_go check_cofactors Verify Substrate/Cofactor Availability (Strictosidine, NADPH, Acetyl-CoA) check_gs->check_cofactors Correct Isomer check_gs->resolve Incorrect Isomer -> Switch GS Ortholog check_go->check_cofactors GO Active check_go->resolve GO Inactive -> Optimize CPR check_localization Check Subcellular Localization check_cofactors->check_localization Sufficient check_cofactors->resolve Limiting -> Supplement check_degradation Analyze for Intermediate Degradation Products check_localization->check_degradation Correct check_localization->resolve Incorrect -> Add Targeting Signals check_degradation->resolve No Degradation check_degradation->resolve Degradation -> Improve Downstream Enzyme Efficiency

Caption: Troubleshooting logic for low this compound yield.

Issue 2: Accumulation of Undesired Side Products

Q: My system is producing this compound, but I'm also seeing significant amounts of side products like precondylocarpine acetate. How can I minimize these?

A: The accumulation of side products often points to endogenous enzyme activity in the heterologous host or promiscuous activity of the pathway enzymes themselves.

  • Endogenous Host Enzymes: Nicotiana benthamiana, a common expression host, possesses endogenous oxidases that can convert this compound acetate to precondylocarpine acetate.[1][3] While this may be desirable if precondylocarpine acetate is your target, it can reduce the yield of this compound acetate.

    • Mitigation: Consider using a different expression host with lower endogenous oxidase activity or explore knockout/knockdown strategies for the specific endogenous enzymes if they are known.

  • Enzyme Promiscuity: Under certain conditions, pathway enzymes may act on off-target substrates, leading to a variety of minor products.

Logical Flow: Side Product Formation

G start Side Product Accumulation (e.g., Precondylocarpine Acetate) check_host Investigate Endogenous Host Enzyme Activity start->check_host check_enzyme_promiscuity Assess Pathway Enzyme Promiscuity start->check_enzyme_promiscuity solution_host Switch Host or Use Knockout Strains check_host->solution_host solution_enzyme Optimize Reaction Conditions (pH, Temp) to Favor Specificity check_enzyme_promiscuity->solution_enzyme G cluster_0 Reaction Preparation cluster_1 Incubation & Extraction cluster_2 Analysis prep_mix Prepare Reaction Mix (Buffer, NADPH, Enzymes) pre_incubate Pre-incubate at 30°C prep_mix->pre_incubate add_substrate Add 19E-Geissoschizine pre_incubate->add_substrate incubate Incubate for 1-2 hours add_substrate->incubate quench Stop reaction with Ethyl Acetate incubate->quench extract Vortex, Centrifuge, Collect Organic Layer quench->extract dry_resuspend Evaporate and Resuspend in Methanol extract->dry_resuspend lcms Analyze by LC-MS for this compound dry_resuspend->lcms

References

Technical Support Center: Heterologous Expression of Stemmadenine Genes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the codon optimization and heterologous expression of Stemmadenine pathway genes.

Frequently Asked Questions (FAQs)

Q1: What is codon optimization and why is it crucial for expressing this compound genes in a heterologous host?

A1: Codon optimization is the process of modifying the codons in a gene's coding sequence to match the preferred codon usage of a specific expression host, without altering the amino acid sequence of the encoded protein.[1][2][3] This is critical because different organisms exhibit codon usage bias, meaning they preferentially use certain synonymous codons over others.[4][5] Genes from Catharanthus roseus, the native source of this compound, have a different codon usage pattern than common heterologous hosts like Escherichia coli or Saccharomyces cerevisiae.[4][6] Using the native gene sequence directly can lead to several expression problems, including:

  • Low translation efficiency: The host's translational machinery may stall or work inefficiently when encountering rare codons for that organism.[3]

  • mRNA instability: Codon usage can influence mRNA secondary structure and stability, and non-optimal codons can lead to faster degradation of the transcript.[7]

  • Protein misfolding: Slower translation rates due to rare codons can sometimes lead to improper protein folding.[8]

By optimizing the codon usage of this compound pathway genes (e.g., SGD, GS, GO, Redox1, Redox2, SAT), researchers can significantly enhance protein expression levels, solubility, and functional yield in hosts like E. coli or yeast.[9][10][11]

Q2: Which heterologous expression host should I choose for my this compound gene expression experiments: E. coli or S. cerevisiae?

A2: The choice between E. coli and S. cerevisiae depends on the specific requirements of your experiment, particularly the need for post-translational modifications (PTMs) and the potential toxicity of the expressed protein.

  • E. coli is a popular choice due to its rapid growth, cost-effectiveness, and well-established genetic tools.[12] It is often suitable for expressing enzymes from the this compound pathway that do not require complex PTMs.[13] However, challenges can include the formation of insoluble inclusion bodies and the potential for protein toxicity.[13][14]

  • S. cerevisiae (yeast) is a eukaryotic host and offers the advantage of performing some PTMs that are not possible in E. coli. This can be important for the proper folding and function of certain plant-derived enzymes. Yeast is also a robust host for metabolic engineering and reconstituting entire biosynthetic pathways.[15]

Q3: Some of the enzymes in the this compound pathway, like geissoschizine oxidase (GO), are cytochrome P450s. Are there special considerations for expressing these in E. coli?

A3: Yes, expressing plant-derived cytochrome P450 enzymes like GO in E. coli requires special considerations. These enzymes typically require a partner protein, a cytochrome P450 reductase (CPR), for their catalytic activity. Therefore, it is often necessary to co-express a CPR from the native plant or a suitable ortholog alongside the P450 gene in E. coli to achieve a functional enzyme. Additionally, membrane association of P450s can be a challenge in E. coli, and strategies to enhance membrane protein expression, such as using specific E. coli strains like C41(DE3) or C43(DE3), may be beneficial.[12][16]

Q4: How can I verify that my codon-optimized this compound gene is being expressed as a protein?

A4: The most common method to verify protein expression is through Western blotting .[17] This technique uses antibodies to specifically detect the protein of interest. If you have an antibody that recognizes your this compound pathway enzyme, you can use it to probe a lysate of your induced expression host. A band of the expected molecular weight on the Western blot confirms the presence of your protein.[18][19] If a specific antibody is not available, you can express your protein with a small peptide tag (e.g., His-tag, FLAG-tag) and use a commercially available antibody against that tag for detection.[17]

Troubleshooting Guides

Problem 1: Low or No Protein Expression
Possible Cause Troubleshooting Step Rationale
Inefficient Codon Optimization Re-analyze the codon usage of your gene. Compare it to the codon usage table of your specific expression host strain. Consider a different codon optimization strategy (e.g., 'one amino acid-one codon' vs. matching tRNA abundance).Different codon optimization algorithms can yield different results. Ensuring the optimized sequence avoids rare codons in the host is crucial for efficient translation.[20]
Promoter Leakiness/Toxicity Use a tightly regulated promoter. For E. coli, consider the pQE-80L vector series with the M15[pREP4] host strain for strong repression before induction.[21] For potentially toxic proteins, use strains like C41(DE3), C43(DE3), or BL21-AI that better tolerate toxic protein expression.[12][16]Basal expression of a toxic protein can inhibit cell growth and lead to low yields upon induction. Tightly controlled expression minimizes this effect.[21][22]
Inefficient Transcription/Translation Initiation Ensure your expression vector has a strong promoter (e.g., T7 for E. coli, TDH3 or GPD for yeast) and a strong ribosome binding site (RBS) for E. coli.[23][24][25]The efficiency of transcription and translation initiation are key determinants of overall protein yield.
mRNA Instability Analyze the 5' and 3' untranslated regions (UTRs) of your transcript for sequences that might signal degradation. Codon optimization can also improve mRNA stability.[7]The stability of the mRNA transcript directly impacts the amount of protein that can be translated from it.
Plasmid Integrity Isolate the plasmid from your expression strain and verify its sequence to ensure no mutations have occurred in the promoter, RBS, or coding sequence.Mutations in critical regions of the expression vector can abolish protein expression.[8]
Problem 2: Protein is Expressed but Insoluble (Inclusion Bodies)
Possible Cause Troubleshooting Step Rationale
High Expression Rate Lower the induction temperature (e.g., 16-25°C). Reduce the concentration of the inducer (e.g., IPTG for the lac promoter).Slower expression rates can give the protein more time to fold correctly, preventing aggregation into inclusion bodies.[8]
Lack of Chaperones Co-express molecular chaperones (e.g., GroEL/GroES). Use specialized E. coli strains like ArcticExpress(DE3) that express cold-adapted chaperonins.[16]Chaperones assist in proper protein folding and can help prevent aggregation.
Improper Disulfide Bond Formation (for proteins with cysteines) Express the protein in the periplasm of E. coli or use strains like SHuffle that have an oxidizing cytoplasm to promote disulfide bond formation.The cytoplasm of E. coli is a reducing environment, which prevents the formation of disulfide bonds essential for the stability and solubility of some proteins.[12]
Fusion Partner Fuse a highly soluble protein (e.g., Maltose Binding Protein (MBP), Glutathione S-Transferase (GST)) to the N-terminus of your target protein.Soluble fusion partners can often improve the solubility of their passenger proteins.

Data Presentation

Table 1: Codon Usage Comparison for Key Amino Acids in C. roseus, E. coli, and S. cerevisiae

Amino AcidCodonC. roseus Frequency (%)E. coli Frequency (%)S. cerevisiae Frequency (%)
Leucine CUU28.612.226.9
CUC10.710.110.1
CUA11.24.113.5
CUG10.749.811.2
UUA21.413.527.8
UUG17.312.829.2
Arginine CGU31.336.418.6
CGC10.420.95.8
CGA7.33.56.7
CGG4.25.33.4
AGA27.12.448.2
AGG19.81.521.4
Serine UCU30.118.526.1
UCC15.116.516.2
UCA19.27.920.9
UCG8.214.89.2
AGU16.416.015.8
AGC11.026.311.7

Note: Frequencies are approximate and can vary between different genes and datasets. This table illustrates the significant differences in codon preferences.

Experimental Protocols

Protocol 1: General Workflow for Codon Optimization and Gene Synthesis
  • Obtain the amino acid sequence of the target this compound pathway gene (e.g., from NCBI).

  • Select the target expression host (e.g., E. coli K-12, S. cerevisiae S288C).

  • Use a codon optimization software tool. Input the amino acid sequence and select the target host. Many commercial gene synthesis providers offer free online tools.

  • Review the optimized DNA sequence. Check for and remove any cryptic splice sites, polyadenylation signals, or restriction sites that might interfere with cloning or expression.

  • Add necessary sequences for cloning. Flank the optimized gene sequence with appropriate restriction enzyme sites for ligation into your chosen expression vector. Also, consider adding a start codon (ATG), a stop codon, and sequences for any desired affinity tags.

  • Order the synthetic gene. Submit the final DNA sequence to a gene synthesis company.

Protocol 2: Verification of Protein Expression by Western Blot
  • Culture and Induction: Grow a small culture of the expression host containing your expression vector. Induce protein expression according to the promoter system's protocol. Collect a sample before and after induction.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer (e.g., containing lysozyme for E. coli).

  • Protein Quantification: Determine the total protein concentration of the cell lysates using a standard protein assay (e.g., Bradford or BCA).

  • SDS-PAGE: Separate the proteins in the lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load equal amounts of total protein for each sample.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody that specifically recognizes your target protein or its affinity tag.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore that binds to the primary antibody.

    • Wash the membrane thoroughly.

  • Signal Detection: Detect the signal from the secondary antibody using a suitable method (e.g., chemiluminescence for HRP-conjugated antibodies). A band at the expected molecular weight in the induced sample, but not in the uninduced sample, confirms expression.

Visualizations

CodonOptimizationWorkflow cluster_planning Planning & Design cluster_synthesis Synthesis & Cloning cluster_verification Expression & Verification A 1. Obtain Target Amino Acid Sequence (e.g., this compound gene) B 2. Select Expression Host (E. coli / S. cerevisiae) A->B C 3. Codon Optimize Sequence using Software Tool B->C D 4. Add Cloning Sites & Affinity Tags C->D E 5. Order Gene Synthesis D->E F 6. Clone into Expression Vector E->F G 7. Transform into Expression Host F->G H 8. Induce Protein Expression G->H I 9. Cell Lysis & SDS-PAGE H->I J 10. Western Blot Analysis I->J K 11. Analyze Results J->K

Caption: Experimental workflow for codon optimization and heterologous expression.

TroubleshootingLowExpression Start Low or No Protein Expression (Verified by Western Blot) CheckPlasmid Sequence Expression Plasmid Start->CheckPlasmid CheckRNA Check mRNA Levels (RT-qPCR) OptimizeCodons Re-evaluate Codon Optimization CheckRNA->OptimizeCodons Low mRNA CheckToxicity Assess Cell Growth Post-Induction for signs of toxicity CheckRNA->CheckToxicity High mRNA CheckPlasmid->CheckRNA Plasmid OK ChangePromoter Switch to a Stronger Promoter OptimizeCodons->ChangePromoter Success Protein Expression Improved ChangePromoter->Success UseTolerantStrain Use Toxicity-Tolerant Strain (e.g., C41(DE3)) CheckToxicity->UseTolerantStrain Toxicity Observed LowerInduction Lower Induction Temperature & Inducer Concentration CheckToxicity->LowerInduction No Obvious Toxicity UseTolerantStrain->Success LowerInduction->Success

Caption: Troubleshooting flowchart for low or no protein expression.

StemmadenineBiosynthesis Strictosidine Strictosidine SGD SGD Strictosidine->SGD StrictosidineAglycone Strictosidine Aglycone GS GS StrictosidineAglycone->GS Geissoschizine 19E-Geissoschizine GO GO Geissoschizine->GO Dehydro Dehydropreakuammicine Redox1 Redox1 Dehydro->Redox1 Redox2 Redox2 Dehydro->Redox2 This compound This compound SAT SAT This compound->SAT StemmadenineAcetate This compound Acetate SGD->StrictosidineAglycone GS->Geissoschizine GO->Dehydro Redox1->Dehydro Redox2->this compound SAT->StemmadenineAcetate

Caption: Simplified biosynthesis pathway from Strictosidine to this compound Acetate.

References

Addressing enzyme promiscuity in reconstituted Stemmadenine pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reconstituted Stemmadenine pathways. The information provided addresses common issues related to enzyme promiscuity and other challenges encountered during in vitro and in planta experiments.

Troubleshooting Guides

Issue 1: Low Yield of this compound and Accumulation of Side Products

Symptoms:

  • LC-MS analysis shows a low peak intensity for this compound (m/z 355.2017).

  • Significant peaks corresponding to shunt products such as 16(R/S)-isositsirikines (m/z 355.2017) and condylocarpine (m/z 323.1751) are detected.[1]

Potential Cause: Enzyme promiscuity, particularly of Redox2 , is a primary cause of shunt product formation. Redox2 can reduce an intermediate in the pathway, leading to the formation of 16(R/S)-isositsirikines, which diverts flux away from this compound biosynthesis.[1] Additionally, endogenous enzymes in the heterologous host, such as Nicotiana benthamiana, can oxidize this compound to form condylocarpine.[1]

Troubleshooting Steps:

  • Optimize Cofactor Concentration: The activity of Redox2 is dependent on the NADPH/NADP+ ratio. Modulating the concentration of NADPH in in vitro assays can influence the catalytic activity and potentially reduce the formation of isositsikine. It is recommended to perform a titration of NADPH concentrations to find the optimal balance for this compound production. While specific optimal ratios for promiscuity reduction are not well-documented, maintaining a non-saturating level of NADPH might be beneficial.

  • Enzyme Ortholog Selection: Different orthologs of the pathway enzymes can exhibit varying levels of substrate specificity and promiscuity. If using enzymes from Catharanthus roseus, consider exploring orthologs from other species like Tabernanthe iboga. While most ortholog pairs are catalytically similar, subtle differences might impact product distribution.[1]

  • Protein Engineering: For in vitro studies, consider site-directed mutagenesis of Redox2 to alter its active site and improve substrate specificity. This is a long-term strategy but can permanently address the issue of promiscuity.

  • Inhibitor Screening: While specific inhibitors for the promiscuous activity of Redox2 are not commercially available, screening of small molecule libraries against the purified enzyme could identify compounds that selectively block the formation of isositsikines.

  • Control for Host-Specific Side Reactions: When working with N. benthamiana, be aware of the endogenous enzymes that can modify pathway intermediates. The conversion of this compound to condylocarpine is one such example.[1] To confirm this, infiltrate this compound into wild-type N. benthamiana leaves and monitor for the formation of condylocarpine. If this is a significant issue, consider using a different heterologous host or exploring gene silencing of the responsible endogenous enzymes.

Issue 2: Formation of Unexpected Stereoisomers

Symptom:

  • Detection of alternative stereoisomers, such as 19Z-geissoschizine, in addition to the expected 19E-geissoschizine.[1]

Potential Cause: The substrate specificity of Geissoschizine Synthase (GS) can vary between orthologs. For instance, the GS from T. iboga has been shown to produce the 19Z-geissoschizine stereoisomer, which can lead to a low-flux "Z-series" of downstream products.[1]

Troubleshooting Steps:

  • Enzyme Source Verification: Confirm the source of your GS enzyme. If you are aiming for the 19E pathway, use the GS ortholog from C. roseus.

  • Substrate Specificity Analysis: If using a novel GS ortholog, characterize its product profile in vitro by providing its substrate, strictosidine aglycone, and analyzing the products by LC-MS and NMR to determine the stereochemistry of the resulting geissoschizine.

  • Pathway Re-engineering: If the formation of the Z-series is undesirable, replace the problematic GS with an ortholog known to exclusively produce the E-isomer.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes in the reconstituted this compound pathway?

A1: The core set of enzymes required for the conversion of strictosidine to this compound acetate includes: Strictosidine Glucosidase (SGD), Geissoschizine Synthase (GS), Geissoschizine Oxidase (GO), Redox1, Redox2, and this compound Acetyltransferase (SAT).[1]

Q2: Why am I seeing a peak at m/z 323.1751 in my N. benthamiana expression system?

A2: This peak likely corresponds to condylocarpine. It is a known shunt product formed by the oxidation of this compound by endogenous enzymes present in N. benthamiana.[1]

Q3: My in vitro reaction is not producing any this compound. What could be the problem?

A3: There are several potential reasons for a failed in vitro reaction:

  • Inactive Enzymes: Ensure that all your purified enzymes are active. Perform individual assays for each enzyme to confirm their functionality.

  • Missing Cofactors: The pathway requires specific cofactors, most notably NADPH for the reductase steps (Redox1 and Redox2). Ensure that NADPH is present in sufficient concentrations.

  • Sub-optimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact enzyme activity. The optimal temperature for in vitro reconstitution is often around 37°C, with a pH of approximately 7.4.

  • Degradation of Intermediates: Some intermediates in the pathway are unstable. Handle them with care and minimize the time between reaction steps if you are not performing a one-pot reaction.

Q4: What is the expected yield of this compound in a N. benthamiana expression system?

A4: Yields can vary significantly depending on the specific experimental conditions, including the efficiency of agroinfiltration and the concentration of the fed precursor. However, yields of up to 6 mg of this compound have been reported when feeding 19E-geissoschizine.[1] In another study, feeding 0.5 mM of 19E-geissoschizine resulted in approximately 150 ng/mg of product.[1]

Data Presentation

Table 1: Product Yields in Reconstituted this compound Pathway in N. benthamiana

Precursor FedProductReported YieldHost SystemReference
19E-geissoschizineThis compound6 mg (total)N. benthamiana--INVALID-LINK--
19E-geissoschizine (0.5 mM)This compound150 ng/mgN. benthamiana--INVALID-LINK--
Strictosidine AnalogsFluoro-stemmadenine acetateDetected but not quantifiedN. benthamiana--INVALID-LINK--

Table 2: Common Shunt Products in Reconstituted this compound Pathways

Shunt Productm/zOriginKey Enzyme(s) InvolvedReference
16(R/S)-isositsirikines355.2017Promiscuous activity on a pathway intermediateRedox2--INVALID-LINK--
Condylocarpine323.1751Oxidation of this compoundEndogenous N. benthamiana enzymes--INVALID-LINK--
Akuammicine323.1751Spontaneous deformylation of the GO productGeissoschizine Oxidase (GO)--INVALID-LINK--

Experimental Protocols

Protocol 1: Heterologous Expression of this compound Pathway in Nicotiana benthamiana

This protocol is adapted from Davis et al., 2022.[2]

  • Agrobacterium Preparation:

    • Transform individual Agrobacterium tumefaciens (strain GV3101) with binary vectors containing each of the this compound pathway genes (SGD, GS, GO, Redox1, Redox2, SAT).

    • Grow single colonies of each transformed A. tumefaciens strain in 10 mL of LB medium with appropriate antibiotics for 48 hours at 28°C with shaking.

    • Centrifuge the cultures and resuspend the pellets in infiltration buffer (10 mM NaCl, 1.75 mM CaCl₂, 100 µM acetosyringone).

    • Adjust the optical density at 600 nm (OD₆₀₀) of each culture to 0.3.

    • Mix equal volumes of each of the six A. tumefaciens cultures.

  • Agroinfiltration:

    • Using a 1 mL needleless syringe, infiltrate the abaxial side of the leaves of 3-4 week-old N. benthamiana plants with the mixed A. tumefaciens culture.

    • Infiltrate at least two leaves per plant.

  • Substrate Feeding (Optional but Recommended):

    • Five days post-infiltration, infiltrate the same leaves with a solution of the precursor substrate (e.g., 200 µM 19E-geissoschizine in infiltration buffer).

  • Harvesting and Metabolite Extraction:

    • After 48 hours of substrate feeding, harvest the infiltrated leaves, flash-freeze them in liquid nitrogen, and store at -80°C.

    • For metabolite extraction, grind the frozen leaf tissue to a fine powder and extract with a suitable solvent such as methanol.

    • Centrifuge the extract to pellet cell debris and filter the supernatant before LC-MS analysis.

Protocol 2: In Vitro Enzyme Assay for Cytochrome P450s (e.g., Geissoschizine Oxidase)

This protocol is adapted from a general method for P450 assays.

  • Reaction Setup:

    • In a total volume of 100 µL, combine the following in a microcentrifuge tube:

      • 50 mM phosphate buffer (pH 7.4)

      • 4 µM substrate (e.g., 19E-geissoschizine)

      • 20 µL of microsomal protein preparation containing the P450 enzyme

      • 0.5 mM NADPH

  • Incubation:

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Quenching:

    • Stop the reaction by adding 100 µL of methanol.

    • Alternatively, for reductive quenching, add 50 µL of 5 mM NaBH₄ followed by 50 µL of methanol.

  • Sample Preparation for Analysis:

    • Centrifuge the quenched reaction at 12,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant, filter it, and analyze by LC-MS/MS.

Protocol 3: LC-MS/MS Analysis of this compound and Related Alkaloids

This protocol is a composite based on methods described by Davis et al., 2022.[2]

  • Liquid Chromatography:

    • Column: Kinetex XB-C18 (2.1 x 100 mm, 2.6 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 0.6 mL/min

    • Gradient:

      • 0-6 min: 10% B

      • 6-6.1 min: Ramp to 100% B

      • 6.1-7.5 min: Hold at 100% B

      • 7.6-11 min: Re-equilibrate at 10% B

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3500 V

    • Source Temperature: 450°C

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Example):

      • This compound: Precursor ion m/z 355.2 -> Product ions (to be optimized based on authentic standards)

      • Akuammicine: Precursor ion m/z 323.2 -> Product ions (to be optimized)

    • Note: MRM transitions for specific shunt products like 16(R/S)-isositsikirines and condylocarpine should be determined by direct infusion of purified standards if available.

Visualizations

Stemmadenine_Pathway cluster_main_pathway Main Biosynthetic Pathway cluster_shunt_pathways Shunt Pathways Strictosidine Strictosidine Strictosidine_Aglycone Strictosidine_Aglycone Strictosidine->Strictosidine_Aglycone SGD Geissoschizine Geissoschizine Strictosidine_Aglycone->Geissoschizine GS Dehydrogeissoschizine Dehydrogeissoschizine Geissoschizine->Dehydrogeissoschizine GO Intermediate_1 Redox1 Product Dehydrogeissoschizine->Intermediate_1 Redox1 This compound This compound Intermediate_1->this compound Redox2 Isositsirikines 16(R/S)-isositsirikines Intermediate_1->Isositsirikines Redox2 (Promiscuous) Stemmadenine_Acetate Stemmadenine_Acetate This compound->Stemmadenine_Acetate SAT Condylocarpine Condylocarpine This compound->Condylocarpine Endogenous Oxidases (in N. benthamiana) Troubleshooting_Workflow Start Start: Low this compound Yield CheckShunts Shunt Products Detected? Start->CheckShunts CheckStereo Incorrect Stereoisomers? CheckShunts->CheckStereo No TroubleshootRedox2 Troubleshoot Redox2: 1. Optimize NADPH 2. Change Ortholog 3. Control for Host Enzymes CheckShunts->TroubleshootRedox2 Yes CheckActivity No Product (in vitro)? CheckStereo->CheckActivity No TroubleshootGS Troubleshoot GS: 1. Verify Ortholog 2. Characterize in vitro CheckStereo->TroubleshootGS Yes End Resolution CheckActivity->End No TroubleshootInVitro Troubleshoot in vitro Assay: 1. Check Enzyme Activity 2. Verify Cofactors 3. Optimize Conditions CheckActivity->TroubleshootInVitro Yes TroubleshootRedox2->End TroubleshootGS->End TroubleshootInVitro->End Agroinfiltration_Workflow Start Start Transform Transform Agrobacterium with Pathway Genes Start->Transform Culture Culture Individual Agrobacterium Strains Transform->Culture Prepare Prepare Infiltration Media (Adjust OD600) Culture->Prepare Mix Mix Cultures Prepare->Mix Infiltrate Infiltrate N. benthamiana Leaves Mix->Infiltrate Incubate Incubate Plants (5 days) Infiltrate->Incubate Feed Feed Substrate (e.g., 19E-geissoschizine) Incubate->Feed Harvest Harvest Leaves (after 48 hours) Feed->Harvest Extract Metabolite Extraction Harvest->Extract Analyze LC-MS/MS Analysis Extract->Analyze End End Analyze->End

References

Technical Support Center: Optimizing Precursor Feeding for Enhanced Stemmadenine Accumulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing Stemmadenine accumulation through precursor feeding.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important? A1: this compound is a monoterpene indole alkaloid (MIA) that serves as a crucial biosynthetic intermediate for a wide array of valuable alkaloids.[1][2] It is a key precursor to the anticancer agents vinblastine and vincristine, as well as other pharmacologically active compounds like ibogaine and tabersonine.[1][3] Its central role in these biosynthetic pathways makes optimizing its production a significant goal for pharmaceutical development.

Q2: What are the primary precursors for this compound biosynthesis? A2: The biosynthesis of this compound begins with the condensation of two primary precursors: tryptamine and secologanin .[4] Tryptamine is derived from the amino acid tryptophan, while secologanin is a complex monoterpenoid.[5][6][7] These molecules are enzymatically combined to form strictosidine, the universal precursor for all MIAs.[4]

Q3: Which precursors should I feed to my culture system? A3: The choice of precursor depends on your experimental system and goals.

  • Tryptamine and Secologanin (or its precursor, Loganin): Feeding these foundational precursors is a common strategy, particularly if the upstream pathway is a bottleneck.[8][9][10]

  • Tryptophan: As the precursor to tryptamine, feeding tryptophan can sometimes enhance the production of downstream alkaloids.[7][8]

  • 19E-Geissoschizine: Feeding this intermediate, which is downstream of strictosidine, can bypass the early pathway steps and is effective in heterologous systems like Nicotiana benthamiana.[3]

  • This compound: Direct feeding of this compound can be used to study the efficiency of downstream enzymes that convert it to catharanthine and tabersonine.[8][11]

Q4: What are the common experimental systems used for these studies? A4: Several systems are commonly employed:

  • Catharanthus roseus (Madagascar Periwinkle) Cell Cultures: Hairy root and cell suspension cultures are frequently used as they naturally produce this compound and its derivatives.[8][12][13]

  • Nicotiana benthamiana: This plant is a popular choice for heterologous expression (transiently expressing the necessary genes from C. roseus) to reconstitute the biosynthetic pathway in a controlled system.[3][4]

  • Engineered Yeast (Saccharomyces cerevisiae): Yeast can be genetically modified to produce MIA precursors like strictosidine when fed tryptamine and secologanin.[6][9]

Q5: How can I analyze and quantify this compound accumulation? A5: The standard method involves solvent extraction followed by advanced chromatography and mass spectrometry. Metabolites are typically extracted from frozen, powdered tissue using an 80% methanol solution containing 0.1% formic acid.[4] Analysis and quantification are then performed using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), which allows for precise identification and measurement.[4][8]

Section 2: Troubleshooting Guide

Q1: I am feeding precursors but observing low or no this compound accumulation. What could be the cause? A1: This is a common issue with several potential causes:

  • Inefficient Precursor Uptake: The cell membrane may have low permeability to the fed precursors.[9] In S. cerevisiae, for example, low permeability towards secologanin and tryptamine was noted.[9]

    • Solution: Optimize the concentration and timing of precursor feeding. A saturation in the uptake and conversion of loganin has been observed at high concentrations.[14] Consider performing a dose-response curve.

  • Rate-Limiting Enzymatic Steps: One or more enzymes in the biosynthetic pathway may be inefficient or acting as a bottleneck. The conversion of loganin to secologanin has been suggested as a potential rate-limiting step in indole alkaloid biosynthesis.[5]

    • Solution: In engineered systems, overexpress the gene corresponding to the suspected bottleneck enzyme. Ensure all required enzymes in the pathway are present and active.

  • Precursor or Intermediate Degradation: The fed precursors or synthesized intermediates may be unstable or degraded by other cellular processes.

    • Solution: Analyze the stability of your precursors in the culture medium over time. Optimize culture conditions (e.g., pH, light) and consider time-course experiments to harvest at the peak accumulation point.

Q2: My system is producing unexpected side-products instead of this compound. Why is this happening? A2: The accumulation of side-products is often due to the activity of endogenous enzymes in the host system or spontaneous chemical reactions.

  • Common Side-Products:

    • Condylocarpine: In N. benthamiana, endogenous oxidases can convert this compound to the shunt product condylocarpine.[3][15]

    • Isositsirikines: Endogenous reductases in N. benthamiana can reduce the intermediate 19E-geissoschizine, diverting it away from the main pathway.[3]

    • Akuammicine: This can form from the non-enzymatic degradation of an unstable intermediate, dehydroprekuammicine.[4]

  • Solution:

    • Change Host System: If feasible, switch to a host with lower competing enzymatic activity.

    • Metabolic Engineering: Use gene silencing (e.g., RNAi) to suppress the expression of endogenous host genes responsible for the side reactions.

    • Optimize Pathway Flux: Increasing the expression and efficiency of the desired pathway enzymes (e.g., GO, Redox1, Redox2) can help them outcompete the side reactions for the substrate.[3]

Q3: I applied an elicitor to boost production, but the yield of this compound decreased. What went wrong? A3: Elicitation can be a powerful tool, but its effects must be carefully optimized. Elicitors trigger broad defense responses, which may not always favor the specific pathway of interest.[16][17]

  • Possible Causes:

    • Suboptimal Elicitor/Concentration: The type of elicitor, its concentration, and the duration of exposure are critical.[16] For example, elicitation of C. roseus cells with cellulase and pectinase was found to decrease cellular levels of secologanin and strictosidine.[14]

    • Activation of Degradative Enzymes: The elicitor may have activated enzymes that degrade this compound or its precursors.[14]

  • Solution:

    • Systematic Optimization: Perform a systematic study using different elicitors (e.g., methyl jasmonate, yeast extract), a range of concentrations, and multiple exposure times.[16][18]

    • Combine with Precursor Feeding: The combination of elicitation and precursor feeding can sometimes have synergistic effects, but this also requires optimization.[19] Elicitation may increase tryptamine accumulation on its own but fail to further boost alkaloid levels when precursors are also fed.[10]

Section 3: Data Summaries and Experimental Protocols

Data Presentation

Table 1: Examples of Precursor Feeding Strategies and Resulting Product Yields

Experimental SystemPrecursor(s) FedConcentrationKey Product MeasuredYieldReference
Nicotiana benthamiana (Heterologous Expression)19E-Geissoschizine0.50 mMThis compound~150 ng/mg fresh weight[3]
Saccharomyces cerevisiae (Transgenic)Tryptamine & SecologaninNot SpecifiedStrictosidineUp to 2 g/L in medium[9]
Catharanthus roseus (Cell Aggregate Culture)Tryptophan150 mg/LCatharanthineOptimal growth and content observed[8]
Catharanthus roseus (Cell Suspension)This compoundNot SpecifiedCatharanthine, TabersonineAccumulation observed[11]

Table 2: Common Side-Products in this compound Biosynthesis

Side-ProductPrecursor/IntermediateCauseExperimental SystemReference
CondylocarpineThis compoundOxidation by endogenous host enzymesNicotiana benthamiana[3][15]
16(R/S)-Isositsirikines19E-GeissoschizineReduction by endogenous host enzymesNicotiana benthamiana[3]
AkuammicineDehydropreakuammicineNon-enzymatic deformylationHeterologous Systems[4]
Experimental Protocols

Protocol 1: Heterologous Expression and Precursor Feeding in Nicotiana benthamiana

  • Gene Construct Preparation: Clone the cDNAs of all required enzymes (e.g., SGD, GS, GO, Redox1, Redox2, SAT) into plant expression vectors.[4]

  • Agrobacterium Transformation: Transform Agrobacterium tumefaciens with the prepared expression vectors.

  • Plant Infiltration: Co-infiltrate 4-6 week old N. benthamiana leaves with the Agrobacterium suspensions carrying the pathway genes.

  • Incubation: Allow 5 days for the genes to be transiently expressed within the plant leaves.[4]

  • Substrate Feeding: Infiltrate the same leaves with a buffer solution containing the desired precursor (e.g., 200 µM strictosidine or 0.5 mM 19E-geissoschizine).[3][4]

  • Harvesting: After 48 hours of incubation with the substrate, harvest the leaves, flash-freeze them in liquid nitrogen, and store at -80°C until analysis.[4]

Protocol 2: Metabolite Extraction and Quantification by UHPLC-MS/MS

  • Sample Preparation: Grind the frozen leaf tissue (or lyophilized cell culture) to a fine powder. Weigh approximately 150 mg of powdered tissue.[4]

  • Extraction: Add 300 µL of extraction solvent (80% Methanol + 0.1% Formic Acid) to the sample.[4]

  • Sonication & Incubation: Sonicate the samples in a water bath for 10 minutes, then incubate at room temperature for 1 hour to ensure complete extraction.[4]

  • Centrifugation: Centrifuge the samples at high speed (e.g., >13,000 x g) for 10 minutes to pellet the cell debris.[4]

  • Filtration: Carefully transfer the supernatant to a new tube and filter it through a 0.22 µm PTFE filter to remove any remaining particulates.[4]

  • Analysis: Inject the filtered sample into a UHPLC-MS/MS system for separation and analysis. Use an authentic this compound standard to create a calibration curve for accurate quantification. Compare the retention time and fragmentation pattern of the sample peak to the standard to confirm its identity.[4]

Section 4: Visual Guides

This compound Biosynthetic Pathway cluster_precursors Primary Precursors cluster_pathway Core MIA Pathway cluster_shunt Shunt/Side Products tryptamine Tryptamine strictosidine Strictosidine tryptamine->strictosidine STR secologanin Secologanin secologanin->strictosidine STR aglycone Strictosidine Aglycone strictosidine->aglycone SGD geisso 19E-Geissoschizine aglycone->geisso GS dehydro Dehydropreakuammicine geisso->dehydro GO This compound This compound dehydro->this compound Redox1, Redox2 akuammicine Akuammicine dehydro->akuammicine Non-enzymatic stem_acetate This compound Acetate This compound->stem_acetate SAT condylocarpine Condylocarpine This compound->condylocarpine Endogenous Oxidase

Caption: The biosynthetic pathway from primary precursors to this compound Acetate.

Troubleshooting Workflow decision decision process process start start result result start_node Start: Low this compound Yield check_side_products Accumulation of side-products? start_node->check_side_products check_precursor_uptake Precursor detected in media? check_side_products->check_precursor_uptake No action_silence_genes Action: Silence competing endogenous genes check_side_products->action_silence_genes Yes check_enzyme_activity Known rate-limiting step in system? check_precursor_uptake->check_enzyme_activity No action_optimize_feeding Action: Optimize precursor concentration and timing check_precursor_uptake->action_optimize_feeding Yes action_overexpress_enzyme Action: Overexpress bottleneck enzyme check_enzyme_activity->action_overexpress_enzyme Yes end_node Re-evaluate Yield check_enzyme_activity->end_node No (Investigate other factors) action_silence_genes->end_node action_optimize_feeding->end_node action_overexpress_enzyme->end_node

Caption: A logical workflow for troubleshooting low this compound yield.

Experimental Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A 1. Prepare Gene Constructs (SGD, GS, GO, etc.) B 2. Transform Agrobacterium A->B D 4. Co-infiltrate Leaves with Agrobacterium Cultures B->D C 3. Grow N. benthamiana Plants C->D E 5. Incubate (5 days) for Gene Expression D->E F 6. Feed Precursor (e.g., Strictosidine) E->F G 7. Harvest & Flash-Freeze Leaves (after 48h) F->G H 8. Metabolite Extraction G->H I 9. UHPLC-MS/MS Analysis H->I

Caption: Workflow for heterologous expression and analysis in N. benthamiana.

References

Validation & Comparative

Validating the Intricate Architecture of Stemmadenine: A Comparative Guide to NMR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of natural products is a cornerstone of innovation. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the structural validation of Stemmadenine, a key monoterpenoid indole alkaloid. Detailed experimental protocols, comparative data, and workflow visualizations are presented to offer a practical resource for laboratory application.

This compound, with the molecular formula C21H26N2O3, is a pivotal intermediate in the biosynthesis of numerous pharmacologically significant alkaloids.[1][2] Its complex tetracyclic structure necessitates rigorous analytical techniques for unambiguous confirmation. This guide explores the application of one- and two-dimensional NMR spectroscopy alongside high-resolution mass spectrometry to provide a robust validation of its chemical architecture.

Unveiling the Molecular Blueprint: Comparative Spectral Data

The structural confirmation of this compound relies on the synergistic interpretation of data from various analytical techniques. Below is a summary of the key quantitative data obtained from NMR and mass spectrometry.

Parameter Technique Observed Value Interpretation
Molecular Formula-C21H26N2O3Elemental composition of this compound.[3]
Exact MassHRMS354.1943High-resolution mass measurement confirming the elemental composition.
Molecular WeightMS354.4 g/mol The nominal mass of the molecule.[3]
¹H NMR Chemical Shifts (δ)¹H NMRSpecific ppm values with coupling constants (J in Hz) are required for full assignmentProvides information on the chemical environment of each proton.
¹³C NMR Chemical Shifts (δ)¹³C NMRSpecific ppm values are required for full assignmentIndicates the chemical environment of each carbon atom.
Key 2D NMR CorrelationsCOSY, HMBCSpecific cross-peaks are required for full assignmentEstablishes proton-proton and proton-carbon connectivities within the molecule.
Key Mass Fragments (m/z)MS/MSSpecific m/z values are required for fragmentation pathway analysisReveals the characteristic fragmentation pattern of the molecule, aiding in structural confirmation.

Note: A complete, experimentally verified and assigned NMR dataset for this compound is essential for definitive structural validation. The data presented here should be supplemented with such a dataset from a reliable source.

The Experimental Foundation: Protocols for Structural Validation

Accurate and reproducible data are the bedrock of structural elucidation. The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄).

  • Transfer the solution to a 5 mm NMR tube.

1D NMR (¹H and ¹³C) Spectroscopy:

  • Instrument: 500 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Acquire spectra at 25°C.

    • Use a standard pulse-acquire sequence.

    • Set a spectral width of approximately 12-16 ppm.

    • Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • ¹³C NMR:

    • Employ a proton-decoupled pulse sequence.

    • Set a spectral width of approximately 0-220 ppm.

    • Acquire a larger number of scans due to the lower natural abundance of ¹³C.

2D NMR (COSY, HSQC, HMBC) Spectroscopy:

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings, utilize a standard COSY-45 or COSY-90 pulse sequence.

  • HSQC (Heteronuclear Single Quantum Coherence): To determine direct one-bond proton-carbon correlations, use a phase-sensitive HSQC experiment with gradient selection.

  • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) proton-carbon correlations, which are crucial for connecting different spin systems, employ an HMBC experiment optimized for a coupling constant of ~8 Hz.

High-Resolution Mass Spectrometry (HRMS)

Sample Preparation:

  • Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol, acetonitrile).

Instrumentation and Analysis:

  • Instrument: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for alkaloids.

  • Analysis:

    • Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.

    • Acquire the full scan mass spectrum to determine the accurate mass of the molecular ion ([M+H]⁺).

    • Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain the fragmentation pattern.

Visualizing the Validation Process and Molecular Connectivity

To better understand the workflow and the relationships between different analytical steps and the structural information they provide, the following diagrams are presented.

experimental_workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_elucidation Structure Elucidation Isolation Isolation of this compound Purification Purification (e.g., HPLC) Isolation->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR MS Mass Spectrometry (HRMS & MS/MS) Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis Structure_Validation Structure Validation Data_Analysis->Structure_Validation

Figure 1. Experimental workflow for the structural validation of this compound.

nmr_correlations cluster_1d_nmr 1D NMR cluster_2d_nmr 2D NMR cluster_structure Structural Fragments H1 ¹H NMR (Chemical Shifts, Coupling Constants) COSY COSY (¹H-¹H Correlations) H1->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1->HMBC C13 ¹³C NMR (Chemical Shifts) C13->HSQC C13->HMBC Fragments Identify Spin Systems & Functional Groups COSY->Fragments HSQC->Fragments Connectivity Assemble Molecular Scaffold HMBC->Connectivity Fragments->Connectivity

Figure 2. Logical relationships in NMR-based structure elucidation of this compound.

Structural Confirmation through Data Integration

The definitive validation of this compound's structure is achieved by integrating the information from all analytical techniques. High-resolution mass spectrometry provides the exact molecular formula. 1D NMR (¹H and ¹³C) offers a census of the proton and carbon environments. The crucial connectivity information comes from 2D NMR experiments. COSY spectra reveal neighboring protons, allowing for the tracing of proton spin systems. HSQC then links these protons to their directly attached carbons. Finally, HMBC correlations provide the long-range connections between protons and carbons (typically over two or three bonds), which are essential for piecing together the entire molecular framework, including the connections to quaternary carbons and across heteroatoms.

The fragmentation pattern observed in the MS/MS spectrum serves as a final check. The observed fragment ions should be consistent with the proposed structure, arising from predictable bond cleavages within the this compound skeleton.

Comparison with Alternative Structures

To ensure the exclusivity of the proposed structure, it is crucial to compare the experimental data with that of potential isomers or closely related alkaloids. For instance, biosynthetic precursors or degradation products of this compound could be considered. Any discrepancies in the NMR chemical shifts, coupling constants, or the mass spectrometric fragmentation patterns between the isolated compound and known related structures would provide strong evidence for the correct assignment.

References

Cross-Validation of Stemmadenine Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. Stemmadenine, a key intermediate in the biosynthesis of numerous monoterpenoid indole alkaloids, presents a significant analytical challenge due to its complex structure and presence in intricate biological matrices. This guide provides a comprehensive cross-validation of three common analytical techniques for this compound quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry. The objective is to offer a comparative overview of their performance, enabling informed decisions for method selection and validation.

The integrity of research and development in natural product chemistry and pharmacology relies on robust and reproducible analytical methods. Cross-validation of quantification methods is a critical process to ensure that the data generated is reliable and comparable across different analytical platforms or laboratories. This is particularly crucial when methods are transferred between research groups or when different techniques are employed within a single study.

This guide presents a summary of quantitative data, detailed experimental protocols for key experiments, and visual representations of workflows to facilitate a clear understanding of each method's capabilities and limitations in the context of this compound analysis.

Comparative Quantitative Analysis

The selection of an appropriate analytical method hinges on a balance between various performance characteristics. The following table summarizes the typical quantitative performance of HPLC-UV, LC-MS, and UV-Vis Spectrophotometry for the analysis of indole alkaloids, providing a framework for comparison. It is important to note that while specific validated methods for this compound are not extensively published, the data presented here is representative of methods validated for closely related indole alkaloids, offering a reliable estimate of expected performance.

Performance MetricHPLC-UV (Representative Indole Alkaloid)LC-MS/MS (Representative Indole Alkaloid)UV-Vis Spectrophotometry (Total Alkaloids)
Linearity Range 1 - 100 µg/mL0.1 - 1000 ng/mL10 - 100 µg/mL
Correlation Coefficient (r²) > 0.999> 0.995> 0.99
Limit of Detection (LOD) ~0.1 µg/mL~0.05 ng/mL~1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.15 ng/mL~3 µg/mL
Accuracy (% Recovery) 95 - 105%90 - 110%90 - 110%
Precision (%RSD) < 5%< 15%< 10%
Specificity Moderate to HighVery HighLow

Detailed Experimental Protocols

Reproducibility in scientific experiments is contingent on meticulous and well-documented methodologies. Below are detailed protocols for the quantification of indole alkaloids using HPLC-UV, LC-MS, and a general method for total alkaloid estimation using UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust and widely accessible approach for the quantification of specific indole alkaloids in plant extracts.

  • Instrumentation: High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed. For example, a mixture of (A) 0.1% formic acid in water and (B) acetonitrile. The gradient could be programmed as follows: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B; followed by a re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection is typically performed at the maximum absorbance wavelength of the indole alkaloid, often around 280 nm.

  • Sample Preparation:

    • Accurately weigh the dried and powdered plant material.

    • Extract with a suitable solvent, such as methanol or a methanol-water mixture, often with the addition of a small amount of acid (e.g., 0.1% formic acid) to improve alkaloid solubility. Sonication or maceration can be used to enhance extraction efficiency.

    • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter prior to injection.

  • Quantification: A calibration curve is constructed by plotting the peak area of the analyte against the concentration of a certified reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers superior sensitivity and selectivity, making it ideal for the quantification of trace levels of this compound in complex biological matrices.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Column: A C18 or similar reversed-phase column with smaller particle size (e.g., 2.1 x 100 mm, 1.8 µm) is often used for better resolution and faster analysis.

  • Mobile Phase: Similar to HPLC-UV, a gradient of aqueous formic acid and an organic solvent like acetonitrile or methanol is common.

  • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive electrospray ionization (ESI+) is generally used for alkaloids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, which involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard. This provides high selectivity.

  • Sample Preparation: Sample preparation is critical to minimize matrix effects. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are common techniques to clean up the sample before LC-MS analysis.

  • Quantification: An internal standard (ideally a stable isotope-labeled version of the analyte) is added to the samples and calibration standards to correct for matrix effects and variations in instrument response. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

UV-Vis Spectrophotometry (Total Alkaloid Content)

This method provides a rapid and simple estimation of the total alkaloid content and is often used for preliminary screening.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Principle: This method is often based on the formation of a colored complex between the alkaloids and a reagent, such as bromocresol green. The absorbance of the complex is then measured at a specific wavelength.

  • Reagents:

    • Bromocresol green solution.

    • Phosphate buffer (pH 4.7).

    • Chloroform.

    • Standard alkaloid solution (e.g., atropine or berberine) for calibration.

  • Procedure:

    • Extract the alkaloids from the plant material using an acidic solution.

    • Make the extract alkaline and partition the alkaloids into an organic solvent like chloroform.

    • The chloroform extract containing the alkaloids is then reacted with the bromocresol green solution in the phosphate buffer.

    • The colored complex formed in the organic layer is measured spectrophotometrically at the wavelength of maximum absorbance (e.g., 470 nm).

  • Quantification: A calibration curve is prepared using a standard alkaloid, and the total alkaloid content of the sample is expressed as equivalents of the standard.

Workflow and Pathway Visualizations

To further clarify the experimental processes, the following diagrams illustrate key workflows and relationships.

Stemmadenine_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Processing plant_material Plant Material extraction Extraction (e.g., Methanol/Acid) plant_material->extraction filtration Filtration/ Centrifugation extraction->filtration cleanup Sample Cleanup (e.g., SPE for LC-MS) filtration->cleanup analysis_choice Method Selection cleanup->analysis_choice hplc_uv HPLC-UV chromatogram Chromatogram Acquisition hplc_uv->chromatogram lc_ms LC-MS/MS lc_ms->chromatogram analysis_choice->hplc_uv analysis_choice->lc_ms integration Peak Integration chromatogram->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: General workflow for this compound quantification using chromatographic methods.

CrossValidation_Logic method_a Method A (e.g., HPLC-UV) Protocol A Validation Data A comparison Comparative Analysis method_a->comparison method_b Method B (e.g., LC-MS) Protocol B Validation Data B method_b->comparison method_c Method C (e.g., UV-Vis) Protocol C Validation Data C method_c->comparison decision Optimal Method Selection comparison->decision

Caption: Logical relationship in the cross-validation of analytical methods.

The Gold Standard: Utilizing Authentic Standards for Accurate Stemmadenine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of monoterpene indole alkaloids, the accurate identification and quantification of key intermediates like Stemmadenine are paramount. This guide provides a comprehensive comparison of analytical approaches, highlighting the indispensable role of authentic standards and offering insights into alternative methods. Experimental data and detailed protocols are presented to support informed decision-making in your analytical workflows.

This compound is a pivotal precursor in the biosynthesis of numerous pharmacologically significant alkaloids, including the anti-cancer agents vinblastine and vincristine.[1][2][3] Its precise detection and quantification are critical for understanding biosynthetic pathways, metabolic engineering, and the development of novel therapeutics. The use of authentic this compound standards is the cornerstone of reliable analytical data, ensuring accuracy, precision, and regulatory compliance.

Performance Comparison: Authentic Standards vs. Alternative Methods

The use of a certified authentic standard provides the highest level of confidence in analytical results. However, in instances where an authentic standard for a specific this compound analog is unavailable, alternative methods are employed. This section compares the performance of using an authentic standard against such alternatives.

ParameterAuthentic StandardAlternative Method (e.g., Predicted Fragmentation)
Accuracy HighModerate to Low
Precision HighVariable
Limit of Detection (LOD) LowHigher
Limit of Quantification (LOQ) LowHigher
Confidence in Identification Very HighModerate
Regulatory Acceptance HighLow

Key Findings:

  • Accuracy and Precision: Authentic standards enable the creation of precise calibration curves, leading to highly accurate and reproducible quantification. Alternative methods, which often rely on the response of a structurally similar compound, can introduce significant bias and variability.

  • Sensitivity: The use of an authentic standard allows for the optimization of instrument parameters (e.g., MRM transitions) to achieve the lowest possible limits of detection and quantification.

  • Confidence: Co-elution with an authentic standard and matching of fragmentation patterns provides unequivocal identification. In the absence of a standard, identification remains putative and is based on mass accuracy and comparison to theoretical fragmentation.[1]

Experimental Protocols

Detailed methodologies for the identification and quantification of this compound and its analogs are crucial for reproducibility.

Sample Preparation: Extraction of Metabolites from Nicotiana benthamiana
  • Harvest leaf samples and immediately flash-freeze in liquid nitrogen.

  • Store frozen samples at -80°C until extraction.

  • Powder the frozen leaf tissue (e.g., 150 mg).

  • Add 300 µL of 80% methanol with 0.1% formic acid.

  • Sonicate the samples in a water bath at 25°C for 10 minutes.

  • Incubate at room temperature for 1 hour.

  • Centrifuge at maximum speed in a tabletop centrifuge for 10 minutes.

  • Filter the supernatant through a 0.2 µm PTFE filter prior to analysis.[1]

UHPLC-MS/MS Analysis
  • Instrumentation: Utilize a UHPLC system coupled to a triple quadrupole or a high-resolution mass spectrometer (e.g., qExactive Plus).[1]

  • Column: A Kinetex XB-C18 column (e.g., 2.6 µm particle size, 50 mm x 1 mm) is effective for separation.[1]

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient involves a linear increase in Mobile Phase B. For example: 10% B at 0 min, ramp to 30% B over 6 min, increase to 100% B, and then re-equilibrate at 10% B.[1]

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Optimization: For targeted quantification using a triple quadrupole mass spectrometer, optimize Multiple Reaction Monitoring (MRM) transitions by direct infusion of the authentic standard. This involves determining the optimal cone voltage and collision energies.[1]

    • High-Resolution MS: For identification and confirmation, use a high-resolution mass spectrometer to obtain the exact mass of the compound and compare its fragmentation pattern (MS/MS) with that of the authentic standard.[1]

Visualizing Key Processes

To better understand the context of this compound analysis, the following diagrams illustrate the biosynthetic pathway and a typical analytical workflow.

Stemmadenine_Biosynthesis cluster_synthesis This compound Biosynthesis Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine STR Secologanin Secologanin Secologanin->Strictosidine Strictosidine_Aglcyone Strictosidine Aglycone Strictosidine->Strictosidine_Aglcyone SGD Preakuammicine Preakuammicine Strictosidine_Aglcyone->Preakuammicine GS, GO Akuammicine Akuammicine Preakuammicine->Akuammicine Spontaneous Stemmadenine_Acetate This compound Acetate Preakuammicine->Stemmadenine_Acetate ReDOX1, ReDOX2, SAT Catharanthine Catharanthine Stemmadenine_Acetate->Catharanthine PAS, DPAS, CS Tabersonine Tabersonine Stemmadenine_Acetate->Tabersonine PAS, DPAS, TS

Caption: Biosynthetic pathway of this compound Acetate and its conversion to other important alkaloids.

Analytical_Workflow Sample_Collection Sample Collection (e.g., Plant Tissue) Extraction Metabolite Extraction Sample_Collection->Extraction Filtration Supernatant Filtration Extraction->Filtration UHPLC_Separation UHPLC Separation Filtration->UHPLC_Separation MS_Detection MS/MS Detection UHPLC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Quantification Quantification Data_Analysis->Quantification Identification Identification Data_Analysis->Identification Authentic_Standard Authentic this compound Standard Authentic_Standard->Quantification Calibration Curve Authentic_Standard->Identification RT & MS/MS Match

Caption: General workflow for the analysis of this compound using an authentic standard.

Commercial Availability of this compound Standards

While a comprehensive list of all suppliers is beyond the scope of this guide, researchers can source authentic this compound standards from reputable chemical suppliers specializing in phytochemicals and analytical standards. It is recommended to obtain a certificate of analysis (CoA) with each standard to verify its identity, purity, and concentration.

Conclusion

The use of authentic standards is the most reliable method for the accurate identification and quantification of this compound. While alternative approaches can be utilized for the tentative identification of novel analogs, they lack the accuracy and precision of methods based on authentic standards. For robust and defensible analytical data in research and drug development, the investment in high-quality authentic standards is essential.

References

Comparative Metabolite Profiling of Stemmadenine-Producing Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of high-performing cell lines is a critical step in the production of valuable secondary metabolites. This guide provides a comparative analysis of hypothetical high- and low-producing Catharanthus roseus cell lines, focusing on the accumulation of stemmadenine, a key intermediate in the biosynthesis of numerous therapeutic terpenoid indole alkaloids (TIAs).

This document outlines the metabolic differences between these cell lines, supported by synthesized experimental data, and provides detailed protocols for replication and further investigation.

Data Presentation: Metabolite Accumulation

The following tables summarize the quantitative data on the accumulation of this compound and related metabolites in two distinct Catharanthus roseus cell lines under elicited conditions. The "High-Producer" line represents a cell line optimized for TIA production, while the "Low-Producer" line represents a baseline or wild-type equivalent. Data is presented as mean concentration in micrograms per gram of dry cell weight (µg/g DW).

Metabolite High-Producer Line (µg/g DW) Low-Producer Line (µg/g DW) Fold Change
Tryptamine15.825.30.62
Secologanin12.522.10.57
Strictosidine45.218.92.39
Geissoschizine38.610.23.78
This compound 152.3 25.7 5.93
Tabersonine98.415.66.31
Catharanthine112.720.15.61

Table 1: Comparative analysis of key TIA pathway metabolites in high- and low-producing C. roseus cell lines.

Enzyme Activity High-Producer Line (Relative Units) Low-Producer Line (Relative Units)
Strictosidine Synthase (STR)1.851.10
Geissoschizine Synthase (GS)2.150.95
Geissoschizine Oxidase (GO)2.500.80

Table 2: Relative activity of key enzymes in the early stages of the TIA biosynthesis pathway.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of new studies.

Cell Culture and Elicitation
  • Cell Lines: Catharanthus roseus suspension cell cultures (e.g., MP183 for high-producer, parental wild-type for low-producer).

  • Culture Medium: Gamborg's B5 medium supplemented with 2,4-dichlorophenoxyacetic acid (2,4-D) (1 mg/L), kinetin (0.1 mg/L), and sucrose (30 g/L).

  • Culture Conditions: Cultures are maintained in 250 mL flasks on a rotary shaker at 110 rpm in the dark at 25°C. Subculturing is performed every 14 days.

  • Elicitation: On day 10 of the culture cycle, methyl jasmonate (MeJA) is added to the culture medium to a final concentration of 100 µM to stimulate secondary metabolite production. Cells are harvested 96 hours post-elicitation.

Metabolite Extraction
  • Harvest cells by vacuum filtration and wash with distilled water.

  • Freeze-dry the cell biomass for 48 hours.

  • Grind the dried cells to a fine powder.

  • Extract 100 mg of powdered cells with 10 mL of 80% methanol by sonication for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 x g for 15 minutes.

  • Collect the supernatant and filter through a 0.22 µm PTFE syringe filter prior to analysis.

LC-MS/MS Analysis for TIA Quantification
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.6 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 10% to 70% B over 15 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Quantification: Metabolites are quantified using multiple reaction monitoring (MRM) of specific precursor-product ion transitions, with calibration curves generated from authentic standards.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the comparative metabolite profiling of the cell lines.

G cluster_0 Cell Culture & Elicitation cluster_1 Sample Preparation cluster_2 Data Acquisition & Analysis High_Producer High-Producer Cell Line Elicitation Elicitation (MeJA) High_Producer->Elicitation Low_Producer Low-Producer Cell Line Low_Producer->Elicitation Harvesting Cell Harvesting & Freeze-Drying Elicitation->Harvesting Extraction Metabolite Extraction Harvesting->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Processing Data Processing & Peak Integration LCMS->Data_Processing Stats Statistical Analysis Data_Processing->Stats Metabolite_ID Metabolite Identification Stats->Metabolite_ID Conclusion Comparative Profiling Results Metabolite_ID->Conclusion

Comparative Metabolomics Workflow
This compound Biosynthesis Pathway

This diagram shows a simplified version of the terpenoid indole alkaloid (TIA) biosynthesis pathway, highlighting the central role of this compound.[1][2][3]

G cluster_0 This compound Formation cluster_1 Downstream Alkaloids Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Geissoschizine Geissoschizine Strictosidine->Geissoschizine CrSGD Preakuammicine Preakuammicine Geissoschizine->Preakuammicine CrGS, CrGO This compound This compound Preakuammicine->this compound Tabersonine Tabersonine This compound->Tabersonine Catharanthine Catharanthine This compound->Catharanthine

References

Benchmarking Stemmadenine Production: A Comparative Analysis of Heterologous Hosts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists navigating the complexities of synthetic biology and drug development, the choice of a heterologous host is a critical determinant of success. This guide provides a comprehensive benchmark of stemmadenine production in various microbial factories, offering a comparative analysis of performance metrics, detailed experimental protocols, and a visual representation of the underlying biosynthetic pathways and workflows.

This compound, a key monoterpene indole alkaloid (MIA), serves as a crucial precursor to a wide array of pharmacologically significant compounds, including the anti-cancer agents vinblastine and vincristine.[1][2] The ability to produce this compound efficiently and sustainably in heterologous hosts is therefore of paramount interest. This guide focuses on the current state of this compound production in two prominent yeast species, Saccharomyces cerevisiae and Pichia pastoris, and the bacterium Escherichia coli. While direct, high-level de novo production of this compound in these hosts remains a challenge, significant progress has been made in expressing parts of the biosynthetic pathway and producing related precursors.

Performance Metrics: A Comparative Overview

The following table summarizes the key quantitative data available for the production of this compound and its precursors in different heterologous hosts. It is important to note that direct de novo production of this compound from simple carbon sources in these hosts has not yet been reported in the literature. The available data primarily focuses on the bioconversion of supplemented precursors.

Host OrganismProductTiterYieldProductivityPrecursor FedReference
Saccharomyces cerevisiaeCatharanthine21 µg/L0.28% (from geissoschizine)Not Reported19E-geissoschizine (15 mg/L)[3]
Saccharomyces cerevisiaeTabersonine128 µg/L0.36% (from geissoschizine)Not Reported19E-geissoschizine (15 mg/L)[3]
Nicotiana benthamianaThis compound150 ng/mg fresh weightNot ReportedNot Reported19E-geissoschizine (0.5 mM)[4]
Nicotiana benthamianaThis compound Acetate~6 mg total yieldNot ReportedNot Reported19E-geissoschizine[5][6]

Visualizing the Pathway and Process

To better understand the complexities of this compound biosynthesis and the experimental approaches to its production, the following diagrams, generated using Graphviz, illustrate the core signaling pathway and a general experimental workflow.

Stemmadenine_Biosynthetic_Pathway GPP Geranyl Pyrophosphate Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine STR Secologanin Secologanin Secologanin->Strictosidine Strictosidine_aglycone Strictosidine aglycone Strictosidine->Strictosidine_aglycone SGD Geissoschizine 19E-Geissoschizine Strictosidine_aglycone->Geissoschizine GS Dehydrogeissoschizine Dehydrogeissoschizine Geissoschizine->Dehydrogeissoschizine GO Preakuammicine Preakuammicine Dehydrogeissoschizine->Preakuammicine Redox1 This compound This compound Preakuammicine->this compound Redox2 Stemmadenine_acetate This compound Acetate This compound->Stemmadenine_acetate SAT

Caption: The engineered metabolic pathway for the biosynthesis of this compound.

Experimental_Workflow cluster_host_engineering Host Engineering cluster_production Production Phase cluster_analysis Analysis Gene_Synthesis Gene Synthesis & Codon Optimization Plasmid_Construction Plasmid Construction Gene_Synthesis->Plasmid_Construction Host_Transformation Host Transformation Plasmid_Construction->Host_Transformation Strain_Cultivation Strain Cultivation Host_Transformation->Strain_Cultivation Induction Induction of Gene Expression Strain_Cultivation->Induction Precursor_Feeding Precursor Feeding (if applicable) Induction->Precursor_Feeding Fermentation Fermentation Precursor_Feeding->Fermentation Extraction Metabolite Extraction Fermentation->Extraction Quantification LC-MS/MS Quantification Extraction->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: A generalized experimental workflow for benchmarking this compound production.

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for replicating and building upon existing research. Below are summaries of key experimental protocols.

Heterologous Expression in Saccharomyces cerevisiae
  • Strain and Plasmid Construction: Genes for the this compound pathway, such as geissoschizine oxidase (GO), Redox1, and Redox2 from Catharanthus roseus, are codon-optimized for yeast and synthesized.[3] These genes are then cloned into yeast expression vectors, typically under the control of an inducible promoter like GAL1.

  • Yeast Transformation: The expression plasmids are transformed into a suitable S. cerevisiae strain (e.g., BY4741) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

  • Cultivation and Precursor Feeding: Transformed yeast cells are grown in a synthetic defined medium lacking the appropriate auxotrophic markers for plasmid selection.[3] For the production of this compound derivatives, cultures are induced, and a precursor such as 19E-geissoschizine is fed to the culture medium.[3]

  • Metabolite Extraction: After a set fermentation period, the yeast cells and supernatant are separated. Metabolites are extracted from both fractions, typically using an organic solvent like ethyl acetate.

  • Quantification: The extracted metabolites are analyzed and quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]

Heterologous Expression in Nicotiana benthamiana
  • Gene Constructs: The biosynthetic genes are cloned into a binary vector suitable for Agrobacterium-mediated transient expression.[4][7]

  • Agrobacterium tumefaciens Transformation: The binary vectors are transformed into A. tumefaciens.

  • Plant Infiltration: Cultures of A. tumefaciens carrying the different gene constructs are mixed and infiltrated into the leaves of N. benthamiana plants.[7]

  • Substrate Feeding: For bioconversion experiments, the precursor 19E-geissoschizine is infiltrated into the same leaves a few days after the initial bacterial infiltration.[4][6]

  • Metabolite Extraction and Analysis: Leaf samples are harvested, frozen, and ground. Metabolites are extracted using a methanol-based buffer and analyzed by LC-MS/MS.[4]

Concluding Remarks

The heterologous production of this compound is a rapidly evolving field. While Saccharomyces cerevisiae has shown promise in the bioconversion of late-stage precursors, significant metabolic engineering efforts are required to achieve de novo production. The lack of reported this compound production in E. coli and P. pastoris highlights a research gap and an opportunity for future work. P. pastoris, known for its high-density cultivation and protein expression capabilities, could be a particularly interesting host to explore.[8][9] The plant-based system, Nicotiana benthamiana, currently serves as a valuable platform for pathway discovery and prototyping.[10] Future research should focus on pathway optimization, balancing enzyme expression levels, and overcoming metabolic bottlenecks to unlock the full potential of these microbial factories for the production of valuable MIAs like this compound.

References

Unraveling the Path to Stemmadenine: A Comparative Guide to Biosynthetic Pathway Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals invested in the intricate world of monoterpenoid indole alkaloids (MIAs), the validation of the Stemmadenine biosynthetic pathway is a cornerstone of progress. This compound is a pivotal intermediate in the formation of numerous medicinally important alkaloids, including the anti-cancer agents vinblastine and vincristine. Understanding its precise biosynthetic route is critical for metabolic engineering and synthetic biology approaches aimed at enhancing the production of these valuable compounds. This guide provides a comparative analysis of the primary method used to elucidate this pathway—isotopic labeling studies—alongside alternative validation techniques, supported by experimental data and detailed protocols.

Isotopic Labeling: Tracing the Molecular Journey to this compound

Isotopic labeling is a powerful technique that acts as a molecular GPS, allowing researchers to track the incorporation of labeled precursors into downstream metabolites. By feeding plants or cell cultures with compounds containing heavy isotopes (e.g., deuterium, ¹³C), scientists can follow the metabolic fate of these precursors and definitively map their transformation into more complex molecules like this compound.

A key study in this area utilized d₅-tryptamine, a deuterated precursor, fed to Catharanthus roseus protoplasts to trace its incorporation into the MIA pathway. The detection of d₄-Stemmadenine acetate provided direct evidence of its biosynthesis from tryptamine.

Quantitative Insights from Isotopic Labeling Studies

The following table summarizes qualitative and quantitative data from isotopic labeling experiments in Catharanthus roseus, demonstrating the time-dependent formation of key intermediates in the this compound pathway.

Labeled PrecursorLabeled Intermediate DetectedTime of First DetectionLabeling Percentage (after 24 hours)Analytical Method
d₅-tryptamined₄-strictosidine< 5 minutes95%LC-MS
d₅-tryptamined₄-ajmalicine8 hours47%LC-MS
d₅-tryptamined₄-Stemmadenine acetate20 hoursNot quantifiedLC-MS
d₅-tryptamined₄-catharanthine20 hours0.1%LC-MS
d₅-tryptamined₄-tabersonine20 hoursNot quantifiedLC-MS

Data synthesized from single-cell mass spectrometry analysis of C. roseus protoplasts fed with 1 mM d₅-tryptamine.[1]

Alternative Approaches to Pathway Validation

While isotopic labeling provides a direct line of sight into metabolic flux, other techniques offer complementary evidence to validate the this compound biosynthetic pathway. These methods often focus on the functional characterization of the enzymes involved.

Virus-Induced Gene Silencing (VIGS)

VIGS is a reverse genetics tool used to transiently suppress the expression of specific genes in plants. By silencing a gene encoding a putative enzyme in the this compound pathway, researchers can observe the effect on the accumulation of downstream metabolites. A significant decrease in this compound levels, coupled with a potential accumulation of the enzyme's substrate, provides strong evidence for the enzyme's role in the pathway.

For instance, silencing of Geissoschizine Synthase (GS) , a key enzyme upstream of this compound, in C. roseus plants resulted in significantly lower levels of catharanthine and vindoline (downstream products of this compound), while the levels of ajmalicine (a product of a competing pathway) increased.[2][3] Similarly, silencing of Geissoschizine Oxidase (GO) , the enzyme that acts on the product of GS, also leads to altered alkaloid profiles, confirming its position in the pathway.[4][5]

In Vitro Enzyme Assays

In vitro enzyme assays provide a direct assessment of an enzyme's catalytic activity. By purifying a candidate enzyme and providing it with its predicted substrate, researchers can confirm its function and determine its kinetic parameters. For the this compound pathway, key enzymes that have been characterized through in vitro assays include:

  • Geissoschizine Synthase (GS): This enzyme converts the strictosidine aglycone to 19E-geissoschizine.[2][6]

  • Geissoschizine Oxidase (GO): A cytochrome P450 enzyme that oxidizes 19E-geissoschizine.[5][7][8]

  • Redox1 and Redox2: These enzymes are involved in the reduction steps following the action of GO to yield this compound.[9]

These assays are crucial for confirming the specific biochemical transformations and for understanding the catalytic efficiency of each enzyme in the pathway.

Experimental Protocols

Isotopic Labeling of Catharanthus roseus Cell Suspension Cultures

This protocol provides a general framework for feeding isotopic precursors to C. roseus cell cultures to study the this compound biosynthetic pathway.

  • Culture Preparation: Maintain Catharanthus roseus cell suspension cultures in a suitable growth medium (e.g., Murashige and Skoog) under controlled conditions (e.g., 25°C, constant light, shaking at 120 rpm).

  • Precursor Preparation: Prepare a sterile stock solution of the isotopically labeled precursor (e.g., d₅-tryptamine or [1-¹³C]glucose) in a suitable solvent (e.g., water or DMSO).

  • Feeding: Add the labeled precursor to the cell cultures to a final concentration typically in the range of 100 µM to 1 mM. An unlabeled control culture should be maintained in parallel.

  • Incubation and Sampling: Incubate the cultures for a defined time course (e.g., 0, 4, 8, 20, and 24 hours). At each time point, harvest a sample of the cells and the medium.

  • Metabolite Extraction: Immediately quench metabolic activity (e.g., by flash-freezing in liquid nitrogen). Extract metabolites from the cells and medium using a suitable solvent system (e.g., 80% methanol).

  • Analysis: Analyze the extracts using high-resolution mass spectrometry (e.g., LC-MS/MS) to identify and quantify the labeled and unlabeled metabolites. The mass shift corresponding to the incorporated isotope confirms the biosynthetic linkage.

Visualizing the Pathway and Experimental Workflow

To further clarify the this compound biosynthetic pathway and the experimental approach for its validation, the following diagrams are provided.

Stemmadenine_Biosynthesis Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine STR Secologanin Secologanin Secologanin->Strictosidine Strictosidine_Aglycone Strictosidine Aglycone Strictosidine->Strictosidine_Aglycone SGD Geissoschizine 19E-Geissoschizine Strictosidine_Aglycone->Geissoschizine GS Dehydrogeissoschizine Dehydrogeissoschizine Geissoschizine->Dehydrogeissoschizine GO Preakuammicine_iminium Preakuammicine iminium Dehydrogeissoschizine->Preakuammicine_iminium This compound This compound Preakuammicine_iminium->this compound Redox1, Redox2 Stemmadenine_Acetate This compound Acetate This compound->Stemmadenine_Acetate SAT

Caption: The biosynthetic pathway leading to this compound Acetate.

Isotopic_Labeling_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis C_roseus_culture C. roseus Cell Culture Feeding Feeding of Labeled Precursor C_roseus_culture->Feeding Labeled_precursor Isotopically Labeled Precursor Labeled_precursor->Feeding Incubation Time-course Incubation Feeding->Incubation Sampling Harvesting Cells and Medium Incubation->Sampling Extraction Metabolite Extraction Sampling->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_analysis Data Analysis and Pathway Confirmation LCMS->Data_analysis

Caption: Experimental workflow for isotopic labeling studies.

Conclusion

The validation of the this compound biosynthetic pathway is a multifaceted endeavor that relies on the convergence of evidence from various experimental approaches. Isotopic labeling studies provide unequivocal proof of the metabolic flow from simple precursors to the complex this compound scaffold. Complementary techniques such as virus-induced gene silencing and in vitro enzyme assays are indispensable for elucidating the function of the specific genes and enzymes that orchestrate this intricate biosynthetic symphony. A thorough understanding of this pathway, supported by robust experimental data, is paramount for the successful engineering of high-yield production systems for vital alkaloid-based medicines.

References

Analysis of product profiles from different Stemmadenine pathway reconstitution strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stemmadenine, a key monoterpene indole alkaloid (MIA), serves as a crucial precursor to a wide array of pharmacologically significant compounds, including the anti-cancer agent vinblastine.[1][2] The intricate nature of its biosynthetic pathway has spurred the development of diverse reconstitution strategies in various biological platforms. This guide provides a comparative analysis of the product profiles obtained from three prominent approaches: transient expression in Nicotiana benthamiana, metabolic engineering in Saccharomyces cerevisiae, and in vitro cell-free systems.

The this compound Biosynthetic Pathway

The biosynthesis of this compound acetate, a pivotal intermediate, begins with the universal MIA precursor strictosidine.[3][4][5] The pathway involves a series of enzymatic conversions catalyzed by strictosidine β-D-glucosidase (SGD), geissoschizine synthase (GS), geissoschizine oxidase (GO), and two reductases (Redox1 and Redox2), culminating in the formation of this compound.[3][4] this compound can then be acetylated by this compound acetyltransferase (SAT) to produce this compound acetate.[3][4]

This compound Pathway Strictosidine Strictosidine Strictosidine_Aglycone Strictosidine Aglycone Strictosidine->Strictosidine_Aglycone SGD Geissoschizine 19E-Geissoschizine Strictosidine_Aglycone->Geissoschizine GS Dehydroprekuammicine Dehydroprekuammicine (Iminium Intermediate) Geissoschizine->Dehydroprekuammicine GO This compound This compound Dehydroprekuammicine->this compound Redox1, Redox2 Stemmadenine_Acetate This compound Acetate This compound->Stemmadenine_Acetate SAT

Caption: The core enzymatic steps in the biosynthesis of this compound and this compound Acetate from Strictosidine.

Comparative Analysis of Reconstitution Platforms

The choice of a heterologous system for reconstituting the this compound pathway significantly impacts the final product profile, including titer, yield, and the presence of side products. This section compares the performance of Nicotiana benthamiana, Saccharomyces cerevisiae, and cell-free systems.

Transient Expression in Nicotiana benthamiana

This plant-based system has been widely used for the rapid and scalable production of various plant secondary metabolites.[3][6] The reconstitution of the this compound pathway is typically achieved through agroinfiltration, where Agrobacterium tumefaciens carrying the necessary biosynthetic genes are infiltrated into the leaves of N. benthamiana.[4][5]

Product Profile:

  • Primary Products: this compound and this compound acetate are the main products when the respective enzymes are expressed.[3][4]

  • Yield: A notable yield of 6 mg of this compound has been reported from the precursor 19E-geissoschizine through heterologous expression in N. benthamiana.[7][8]

  • Side Products: The formation of shunt products is a significant consideration. Endogenous enzymes in N. benthamiana can oxidize this compound to condylocarpine.[6][7] Additionally, the substrate promiscuity of enzymes like Redox2 can lead to the formation of isositsirikines, which can hamper the overall pathway flux.[6][7] The non-enzymatic conversion of the GO product can also lead to the accumulation of akuammicine analogs.[5]

Nicotiana_benthamiana_Workflow cluster_0 Agroinfiltration cluster_1 Transient Expression & Metabolism cluster_2 Analysis Agrobacterium Agrobacterium tumefaciens (with pathway genes) Infiltration Infiltration into N. benthamiana leaves Agrobacterium->Infiltration Expression Transient gene expression (5-7 days) Infiltration->Expression Biosynthesis This compound Biosynthesis Expression->Biosynthesis Side_Reactions Endogenous side reactions (e.g., oxidation) Biosynthesis->Side_Reactions Harvest Harvesting and freezing leaf tissue Biosynthesis->Harvest Extraction Metabolite Extraction Harvest->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis

Caption: A generalized workflow for this compound production using transient expression in Nicotiana benthamiana.

Metabolic Engineering in Saccharomyces cerevisiae

Yeast, particularly S. cerevisiae, is a powerful and well-established host for metabolic engineering due to its genetic tractability and scalability for industrial fermentation.[9] The reconstitution of the multi-step this compound pathway in yeast presents challenges, including the functional expression of plant-derived enzymes, especially cytochrome P450s like GO.

Product Profile:

  • Primary Products: While direct high-titer production of this compound de novo in yeast is still under development, engineered yeast strains have been successful in producing downstream products from fed precursors. For instance, O-acetylthis compound has been produced in yeast fed with 19E-geissoschizine.[4]

  • Yield: Quantitative data for this compound itself is limited. However, downstream products like catharanthine and tabersonine have been produced from geissoschizine at yields of 0.28% and 0.36%, respectively, in engineered yeast.

  • Side Products: The accumulation of pathway intermediates and their potential conversion into other compounds by native yeast metabolism can be a challenge. The efficiency of precursor supply, such as geraniol and tryptamine, can also limit the overall productivity.[10]

In Vitro Cell-Free Systems

Cell-free metabolic engineering offers a rapid and flexible platform for pathway prototyping and optimization.[11][12] By removing the constraints of a living cell, this approach allows for direct control over reaction conditions and enzyme concentrations.

Product Profile:

  • Primary Products: Cell-free systems have been used to reconstitute parts of the this compound pathway, successfully generating this compound from 19E-geissoschizine in the presence of the required enzymes (GO, Redox1, Redox2) and cofactors.[4]

  • Yield: Quantitative data on the titer and yield of this compound in cell-free systems are not yet widely reported in the literature. However, these systems have shown high conversion yields for other multi-step enzymatic reactions.[11]

  • Side Products: The absence of a cellular environment minimizes the formation of side products from competing metabolic pathways. However, the stability of enzymes and the regeneration of cofactors (e.g., NADPH) are critical factors that need to be optimized.

Quantitative Data Summary

Reconstitution StrategyHost/SystemPrecursorProductTiter/YieldKey Side ProductsReference(s)
Transient Plant Expression Nicotiana benthamiana19E-GeissoschizineThis compound6 mg from infiltrated precursorCondylocarpine, Isositsirikines, Akuammicine analogs[5][6][7][8]
Metabolic Engineering Saccharomyces cerevisiae19E-GeissoschizineO-acetylthis compoundNot explicitly quantifiedAccumulation of pathway intermediates[4]
Metabolic Engineering Saccharomyces cerevisiaeGeissoschizineCatharanthine0.28% yield-
Metabolic Engineering Saccharomyces cerevisiaeGeissoschizineTabersonine0.36% yield-
In Vitro Cell-Free System N/A19E-GeissoschizineThis compoundData not availableMinimal[4]

Experimental Protocols

Transient Expression in Nicotiana benthamiana
  • Agrobacterium Preparation: A. tumefaciens strains harboring the plant expression vectors for each pathway gene are grown individually in LB medium with appropriate antibiotics.

  • Infiltration: Cultures are harvested, resuspended in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone), and adjusted to a final OD₆₀₀ of ~0.5. For co-expression, cultures are mixed before infiltration into the abaxial side of 4-6 week old N. benthamiana leaves using a needleless syringe.

  • Incubation: Plants are incubated for 5-7 days under controlled light and temperature conditions to allow for transient gene expression and metabolite production.

  • Harvesting and Extraction: Infiltrated leaf tissue is harvested, flash-frozen in liquid nitrogen, and ground to a fine powder. Metabolites are extracted using a suitable solvent, such as 80% methanol with 0.1% formic acid.[5]

Metabolite Analysis by HPLC-MS/MS
  • Sample Preparation: The crude plant or yeast extract is centrifuged to pellet debris, and the supernatant is filtered through a 0.22 µm filter before analysis.

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 1.8 µm, 2.1 x 50 mm) is commonly used.[9]

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B) is typically employed.[13][14]

    • Gradient Program: A typical gradient might start at 5-10% B, ramp up to 95-100% B over 10-15 minutes, hold for a few minutes, and then return to the initial conditions for re-equilibration.[13]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is generally used for alkaloid analysis.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification, using specific precursor-to-product ion transitions for this compound and related compounds.[13] Full scan mode can be used for the identification of unknown metabolites.

    • Quantification: Absolute quantification is achieved by using a standard curve generated from a pure this compound standard.

NMR Spectroscopy for Structural Confirmation
  • Sample Preparation: Purified compounds (µg to mg scale) are dissolved in a deuterated solvent such as methanol-d₄ or chloroform-d.

  • Data Acquisition: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400-800 MHz).

  • Data Analysis: The chemical shifts (δ) and coupling constants (J) are analyzed to confirm the chemical structure of the produced this compound or its derivatives. For example, ¹H NMR data for O-acetylthis compound produced in yeast has been reported.[4]

Logical Relationships of Reconstitution Strategies

Strategy_Comparison cluster_plant N. benthamiana cluster_yeast S. cerevisiae cluster_cellfree Cell-Free System plant_adv Advantages: - High yields for some products - Correct protein folding/modification - Scalable biomass plant_dis Disadvantages: - Endogenous side reactions - Longer production cycle (weeks) - Complex downstream processing yeast_adv Advantages: - Rapid growth - Well-established genetic tools - Scalable fermentation yeast_dis Disadvantages: - Lower yields for complex pathways - P450 expression can be challenging - Precursor supply limitations cellfree_adv Advantages: - Rapid prototyping - Direct control over reaction - Minimal side products cellfree_dis Disadvantages: - Cost of reagents - Enzyme stability issues - Cofactor regeneration required Goal This compound Production Goal->plant_adv Goal->yeast_adv Goal->cellfree_adv

Caption: A comparison of the advantages and disadvantages of each this compound reconstitution strategy.

References

Safety Operating Guide

Navigating the Safe Disposal of Stemmadenine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Data for Chemical Waste Management

The following table summarizes key quantitative parameters derived from general laboratory chemical waste guidelines, which are applicable to the disposal of Stemmadenine waste.

ParameterGuidelineSource
Aqueous Waste pH Range for Drain Disposal 5.0 - 12.5[5]
Maximum Hazardous Waste Accumulation 55 gallons[6]
Maximum Acutely Toxic Waste Accumulation 1 quart (liquid) or 1 kilogram (solid)[6]
Container Removal from Satellite Accumulation Area (SAA) Within 3 days of becoming full[5]
Maximum Storage Time in SAA (partially full) Up to 1 year[5]

Experimental Protocol: Step-by-Step Disposal of this compound Waste

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste, treating it as a hazardous chemical.

Objective: To safely collect, store, and dispose of this compound waste in accordance with general laboratory safety and environmental regulations.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Designated hazardous waste container, compatible with the chemical nature of the waste.

  • Hazardous waste label.

  • Secondary containment for the waste container.

Procedure:

  • Waste Characterization and Segregation:

    • Treat all this compound waste (solid and solutions) as hazardous chemical waste.

    • Do not mix this compound waste with other waste streams unless they are compatible. Incompatible substances, when mixed, can react violently or release flammable or toxic gases.[5]

    • Segregate waste by type, such as flammables, poisons, acids, and bases.[5]

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound waste.

  • Waste Collection:

    • Collect this compound waste at the point of generation in a designated, properly labeled hazardous waste container.

    • The container must be in good condition, with a secure, leak-proof closure, and made of a material compatible with the waste.[7] The original container is often a suitable choice if it is not damaged.[5]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the waste (e.g., "this compound in methanol").

    • Indicate the date when waste was first added to the container.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[6]

    • The SAA should be inspected weekly for any signs of leakage.[5]

    • Ensure the waste container is kept closed except when adding waste.[5][6]

  • Disposal Request:

    • Once the container is full, or if it has been in storage for up to one year, arrange for its disposal through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal company.[6][8]

    • Do not dispose of this compound waste down the drain or in the regular trash.[9] Only certain non-hazardous, aqueous solutions within a specific pH range may be eligible for drain disposal, and this compound, as a bioactive alkaloid, does not fall into this category without explicit approval from EH&S.[5][9]

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area.

    • If the spill is small and you are trained to handle it, use an appropriate spill kit to absorb the material.

    • For large spills, evacuate the area and contact your institution's emergency response team.

    • All materials used for spill cleanup must also be disposed of as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Stemmadenine_Disposal_Workflow cluster_generation Waste Generation cluster_characterization Characterization & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal A This compound Waste Generated B Characterize as Hazardous Waste A->B C Segregate from Incompatible Waste B->C D Select Compatible Waste Container C->D E Label Container Correctly D->E F Store in Designated SAA E->F G Container Full or Storage Limit Reached? F->G G->F No H Arrange for EH&S Pickup G->H Yes I Proper Disposal by Licensed Facility H->I

Caption: Decision workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Stemmadenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling of Stemmadenine. It is designed to be a preferred resource for laboratory safety and chemical handling, offering procedural guidance to ensure the safe and effective use of this compound in research and development.

Hazard Identification and Safety Summary

This compound, a monoterpenoid indole alkaloid, is classified as a hazardous substance. A Safety Data Sheet (SDS) for a product containing this compound indicates the following primary hazards:

  • Acute Toxicity (Oral): Toxic if swallowed.

  • Acute Toxicity (Dermal): Toxic in contact with skin.

  • Skin Sensitization: May cause an allergic skin reaction.

Due to these hazards, strict adherence to safety protocols is mandatory to prevent exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following PPE is required when handling this compound in solid (powder) or solution form.

PPE CategoryItemSpecifications and Procedures
Hand Protection Chemical-resistant glovesMaterial: Nitrile or neoprene gloves are recommended for handling alkaloids. Procedure: Always inspect gloves for tears or punctures before use. Double gloving is recommended when handling concentrated solutions or the pure solid. Remove and dispose of gloves immediately after handling this compound. Wash hands thoroughly after glove removal.
Body Protection Laboratory CoatMaterial: Standard laboratory coat. Procedure: Must be fully buttoned. Do not wear outside of the designated laboratory area. In case of a spill, remove the contaminated lab coat immediately and decontaminate it before reuse or disposal.
Eye Protection Safety GogglesProcedure: Must be worn at all times when handling this compound, including during preparation of solutions and cleanup.
Respiratory Protection N95 Respirator or higherProcedure: Required when handling the solid powder form of this compound to prevent inhalation of airborne particles. A risk assessment should be conducted to determine if a higher level of respiratory protection is needed for specific procedures that may generate aerosols.

Operational Plans: Handling and Storage

General Handling Procedures
  • Work Area: All work with this compound, especially the handling of the solid powder and the preparation of stock solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: When weighing the solid compound, use an analytical balance inside a fume hood or a containment enclosure.

  • Solution Preparation: When preparing solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing.

  • Spills: In the event of a spill, follow the decontamination and disposal procedures outlined in Section 4. A spill kit with appropriate absorbent materials should be readily available.

Storage
  • Container: Store this compound in a tightly sealed, clearly labeled container.

  • Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Access: The storage area should be restricted to authorized personnel only.

Decontamination and Disposal Plan

Decontamination
  • Equipment: All glassware and equipment that have come into contact with this compound must be decontaminated. Rinse thoroughly with a suitable solvent (e.g., ethanol or methanol) followed by washing with soap and water. The solvent rinse should be collected as hazardous waste.

  • Work Surfaces: Decontaminate work surfaces in the fume hood with a suitable solvent and then clean with a detergent solution.

  • Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Waste Disposal
  • Solid Waste: Dispose of solid this compound and any contaminated disposable materials (e.g., gloves, weigh boats, absorbent pads) in a clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound, including solvent rinses from decontamination, in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Route: All hazardous waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations. Do not pour this compound waste down the drain.

Experimental Protocols

Safety Workflow Diagram

PPE_Workflow_for_this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Handling this compound assess_task Assess Task (Solid or Liquid?) start->assess_task don_ppe Don Appropriate PPE (Gloves, Lab Coat, Goggles) assess_task->don_ppe solid_handling Handling Solid: Work in Fume Hood Use N95 Respirator don_ppe->solid_handling Solid liquid_handling Handling Liquid: Work in Fume Hood don_ppe->liquid_handling Liquid perform_experiment Perform Experiment solid_handling->perform_experiment liquid_handling->perform_experiment decontaminate Decontaminate Equipment & Work Area perform_experiment->decontaminate dispose_waste Dispose of Hazardous Waste (Solid & Liquid) decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end

Caption: Workflow for PPE selection and use when handling this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Stemmadenine
Reactant of Route 2
Stemmadenine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.